Product packaging for UMP-morpholidate(Cat. No.:)

UMP-morpholidate

Cat. No.: B12422480
M. Wt: 393.29 g/mol
InChI Key: AJFNOZWHVDTKIH-HJQYOEGKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

UMP-morpholidate is a useful research compound. Its molecular formula is C13H20N3O9P and its molecular weight is 393.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20N3O9P B12422480 UMP-morpholidate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H20N3O9P

Molecular Weight

393.29 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinic acid

InChI

InChI=1S/C13H20N3O9P/c17-9-1-2-16(13(20)14-9)12-11(19)10(18)8(25-12)7-24-26(21,22)15-3-5-23-6-4-15/h1-2,8,10-12,18-19H,3-7H2,(H,21,22)(H,14,17,20)/t8-,10-,11-,12-/m1/s1

InChI Key

AJFNOZWHVDTKIH-HJQYOEGKSA-N

Isomeric SMILES

C1COCCN1P(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O

Canonical SMILES

C1COCCN1P(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O

Origin of Product

United States

Foundational & Exploratory

what is UMP-morpholidate's role in nucleotide chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Role of UMP-morpholidate in Nucleotide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine monophosphate (UMP) is a fundamental building block for nucleic acids and plays a pivotal role in the biosynthesis of various essential biomolecules, including carbohydrates and lipids.[1][2] In its native state, the phosphate group of UMP is not sufficiently reactive for certain biochemical transformations. To overcome this, chemists have developed activated forms of UMP, among which Uridine 5'-monophosphomorpholidate (this compound) is of paramount importance. This guide provides a comprehensive overview of the critical role of this compound in nucleotide chemistry, with a focus on its application in the synthesis of nucleotide sugars, supported by quantitative data, detailed experimental protocols, and process visualizations.

Core Function: The Khorana-Moffatt Reaction

The primary role of this compound is to serve as an activated UMP donor in the synthesis of uridine diphosphate (UDP)-sugars.[3][4] This is achieved through a coupling reaction with a sugar 1-phosphate, a process known as the Khorana-Moffatt reaction. In this reaction, the morpholidate group acts as a good leaving group, facilitating the nucleophilic attack by the phosphate of the sugar 1-phosphate on the phosphate of UMP. This results in the formation of a pyrophosphate linkage, yielding the corresponding UDP-sugar.

The versatility of this method has made it a preferred route for the synthesis of a wide array of UDP-sugars, which are indispensable substrates for glycosyltransferases in the enzymatic synthesis of complex oligosaccharides and glycoconjugates.

Applications in Research and Drug Development

The UDP-sugars synthesized using this compound are crucial for various research and drug development applications:

  • Glycobiology Research: UDP-sugars are essential for studying the function of glycosyltransferases and for the enzymatic synthesis of complex glycans to investigate their roles in cell recognition, signaling, and disease.

  • Drug Development: The chemoenzymatic synthesis of heparin and its analogues, which are important anticoagulant drugs, relies on the availability of specific UDP-sugars like UDP-iduronic acid (UDP-IdoA). The ability to synthesize homogeneous heparin-like oligosaccharides is of major importance for developing new therapeutics with reduced side effects.

  • Synthesis of Labeled Compounds: this compound is used in the synthesis of isotopically labeled UDP-sugars, such as uridine diphospho(13C6)glucose, which are valuable tools for structural identification and metabolic studies.

Quantitative Data

The efficiency of the Khorana-Moffatt reaction using this compound can vary depending on the specific sugar phosphate and reaction conditions. Below is a summary of reported quantitative data for the synthesis of UDP-IdoA.

ProductStarting MaterialsYieldKey ByproductReference
UDP-IdoAMethyl 1-phospho-α-l-idopyranuronate and this compound26% (over 2 steps)Uridine diphosphate dimer (from self-condensation of this compound)

Experimental Protocols

Synthesis of Uridine 5′-Diphosphoiduronic Acid (UDP-IdoA) using this compound

The following protocol is adapted from the synthesis of UDP-IdoA and serves as a representative example of the use of this compound.

Materials:

  • Monopyridinium salt of methyl 1-phospho-α-l-idopyranuronate

  • 4-morpholine N,N′-dicyclohexylcarboxamidinium uridine 5′-phosphomorpholidate (this compound)

  • Anhydrous pyridine

  • Methanol (MeOH)

  • Water (H₂O)

  • Triethylamine (Et₃N)

  • BioGel P2 resin

  • Ammonium bicarbonate (NH₄HCO₃)

  • Semipreparative SAX-HPLC column

Procedure:

  • Anhydrous Preparation:

    • Dissolve the monopyridinium salt of methyl 1-phospho-α-l-idopyranuronate (14 mg, 36 μmol) in anhydrous pyridine (1 mL) and evaporate under diminished pressure. Repeat this process three times to ensure the removal of water.

    • Similarly, prepare an anhydrous solution of this compound (34 mg, 49 μmol) in anhydrous pyridine (2 mL) by repeated evaporation.

  • Coupling Reaction:

    • Combine the dried reactants and dissolve them in a minimal amount of anhydrous pyridine.

    • Allow the reaction to proceed at room temperature. The reaction progress can be monitored by an appropriate chromatographic technique (e.g., TLC or HPLC).

  • Deprotection:

    • After the coupling reaction is complete, treat the resulting mixture with a 2:2:1 mixture of MeOH/H₂O/Et₃N to remove the methyl ester protecting group from the iduronic acid.

  • Purification:

    • Perform an initial purification using a BioGel P2 column with 0.25 M NH₄HCO₃ as the eluent.

    • Desalt the fractions containing the product on a BioGel P2 column with water as the eluent.

    • Lyophilize the product-containing fractions.

    • Further purify the product by semipreparative SAX-HPLC using a linear gradient from 0 to 1 M NaCl over 50 minutes. This step is crucial for removing the uridine diphosphate dimer, a common byproduct from the self-condensation of this compound.

    • Desalt the final product on a BioGel P2 column to obtain pure UDP-IdoA.

Visualizations

Workflow for UDP-Sugar Synthesis via the Khorana-Moffatt Reaction

Khorana_Moffatt_Workflow cluster_activation Activation Step cluster_coupling Coupling Reaction (Khorana-Moffatt) UMP UMP (Uridine Monophosphate) UMP_morpholidate This compound (Activated UMP) UMP->UMP_morpholidate Activation Morpholine Morpholine + DCC Morpholine->UMP_morpholidate UDP_Sugar UDP-Sugar UMP_morpholidate->UDP_Sugar Coupling Byproduct Uridine Diphosphate Dimer (Byproduct) UMP_morpholidate->Byproduct Self-condensation Sugar1P Sugar-1-Phosphate Sugar1P->UDP_Sugar

Caption: Workflow of UDP-Sugar Synthesis.

De Novo Biosynthesis of UMP

UMP_Biosynthesis Glutamine Glutamine + CO₂ + 2 ATP Carbamoyl_P Carbamoyl Phosphate Glutamine->Carbamoyl_P Carbamoyl_Asp N-Carbamoyl Aspartate Carbamoyl_P->Carbamoyl_Asp Aspartate Aspartate Aspartate->Carbamoyl_Asp Dihydroorotate Dihydroorotate Carbamoyl_Asp->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate OMP OMP (Orotidine 5'-monophosphate) Orotate->OMP PRPP PRPP PRPP->OMP UMP UMP (Uridine 5'-monophosphate) OMP->UMP Decarboxylation

Caption: De Novo UMP Biosynthesis Pathway.

References

UMP-morpholidate mechanism of action in UDP-sugar synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the UMP-Morpholidate Mechanism of Action in UDP-Sugar Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine diphosphate (UDP)-sugars are vital activated monosaccharides that serve as the fundamental building blocks for the biosynthesis of a vast array of complex carbohydrates and glycoconjugates, including glycoproteins, glycolipids, and proteoglycans.[1][2] These molecules are central to numerous biological processes, and their availability is crucial for research in glycobiology and the development of novel therapeutics. The synthesis of UDP-sugars, particularly unnatural analogs for studying enzymatic pathways or for use as inhibitors, is a key challenge in carbohydrate chemistry.

Two primary strategies exist for the synthesis of UDP-sugars: chemical synthesis and chemoenzymatic methods.[3][4] While enzymatic methods offer high stereoselectivity, chemical synthesis provides a versatile approach to a wider range of structures not accessible through biological pathways. Among the chemical methods, the this compound procedure, also known as the Khorana–Moffatt method, remains a preferred and widely used route for the synthesis of UDP-sugars.[5]

This technical guide provides a comprehensive overview of the this compound mechanism for UDP-sugar synthesis, detailing the reaction, experimental protocols, and quantitative data, while also offering a comparison with enzymatic approaches.

The this compound Mechanism of Action

The this compound method is a robust chemical strategy for the formation of the pyrophosphate bond in UDP-sugars. The core of this mechanism involves the coupling of a sugar-1-phosphate with an activated form of uridine monophosphate (UMP), specifically uridine 5′-monophosphomorpholidate.

The reaction proceeds via the nucleophilic attack of the phosphate oxygen of the sugar-1-phosphate on the phosphorus atom of the this compound. The morpholine group acts as a good leaving group, facilitating the formation of the desired pyrophosphate linkage. This reaction is typically carried out in an anhydrous solvent, such as pyridine, to prevent hydrolysis of the activated morpholidate. A common challenge with this method is the self-condensation of this compound, which leads to the formation of a uridine diphosphate dimer as a classical byproduct.

UMP_morpholidate_mechanism S1P Sugar-1-Phosphate UDP_Sugar UDP-Sugar S1P->UDP_Sugar UMP_morpholidate This compound UMP_morpholidate->UDP_Sugar + Morpholine Morpholine UMP_morpholidate->Morpholine - Morpholine experimental_workflow start Start: Sugar-1-Phosphate (Pyridinium Salt) coupling Coupling Reaction: + this compound in anhydrous pyridine start->coupling deprotection Deprotection (if necessary) coupling->deprotection purification1 Purification Step 1: Size-Exclusion Chromatography (e.g., BioGel P2) deprotection->purification1 purification2 Purification Step 2: Ion-Exchange Chromatography (e.g., SAX-HPLC) purification1->purification2 desalting Final Desalting & Lyophilization purification2->desalting end End: Purified UDP-Sugar desalting->end enzymatic_synthesis S1P Sugar-1-Phosphate enzyme UDP-Sugar Pyrophosphorylase S1P->enzyme UTP UTP UTP->enzyme UDP_Sugar UDP-Sugar PPi PPi enzyme->UDP_Sugar enzyme->PPi

References

An In-depth Technical Guide to UMP-morpholidate: Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine 5'-monophosphomorpholidate (UMP-morpholidate) is a pivotal activated nucleotide intermediate, primarily recognized for its critical role in the synthesis of various uridine diphosphate (UDP) sugars. Its function as a key reactant in the renowned Khorana-Moffatt procedure has cemented its importance in carbohydrate chemistry and the chemoenzymatic synthesis of complex oligosaccharides and glycoconjugates.[1][2] This technical guide provides a comprehensive overview of the chemical properties and stability of this compound, offering valuable data and detailed experimental protocols for professionals in drug development and biochemical research.

Chemical Properties

This compound is commercially available, most commonly as its 4-morpholine-N,N′-dicyclohexylcarboxamidine salt, which enhances its stability for storage.[3] The fundamental chemical and physical properties of both the free acid form and its salt are summarized below.

General Properties
PropertyValueSource(s)
Chemical Name Uridine 5'-monophosphomorpholidate[2]
Synonyms This compound, Uridine 5'-(4-morpholinyl)phosphonate[2]
Molecular Formula C₁₃H₂₀N₃O₉PPubChem
Molecular Weight 393.29 g/mol PubChem
Physicochemical Data
PropertyValueSource(s)
CAS Number 27908-36-7 (free acid)PubChem
Form Powder
Assay ≥97% (HPLC)
Storage Temperature -20°C

4-morpholine-N,N′-dicyclohexylcarboxamidine salt:

PropertyValueSource(s)
Molecular Formula C₁₃H₁₉N₃O₉P · C₁₇H₃₂N₃O
Molecular Weight 686.73 g/mol
CAS Number 24558-91-6

Stability Profile

The stability of this compound is a critical consideration for its storage and effective use in synthesis. As a phosphoramidate, its P-N bond is susceptible to hydrolysis, particularly under acidic conditions.

pH Stability

The phosphoramidate linkage in this compound is known to be labile under acidic conditions due to protonation of the nitrogen atom, which facilitates nucleophilic attack by water. In contrast, it exhibits greater stability at neutral and higher pH values.

Kinetic studies on analogous nucleoside phosphoramidates provide insights into the hydrolytic stability of this compound. For instance, the hydrolysis of related compounds is significantly faster in acidic solutions compared to neutral or alkaline conditions. The predominant reaction in moderately acidic environments (pH 2-6) is the acid-catalyzed cleavage of the P-N bond. Under alkaline conditions (pH > 9), hydrolysis is primarily catalyzed by hydroxide ions.

Temperature Stability

For long-term storage, this compound and its salts should be kept at -20°C. As with many phosphoramidites, storage at ambient temperatures, especially in solution, can lead to degradation over time. Thermal stability studies on related phosphoramidites indicate that decomposition can occur at elevated temperatures, highlighting the importance of maintaining cold storage conditions.

Enzymatic Stability

Information regarding the specific enzymatic degradation of this compound is limited. However, the phosphoramidate bond in general can be cleaved by various enzymes, including phosphoramidases and some nucleases. The susceptibility of this compound to enzymatic cleavage would depend on the specific enzymes present.

Experimental Protocols

Synthesis of Uridine 5'-monophosphomorpholidate

The synthesis of this compound is famously described in the work of Moffatt and Khorana. The procedure involves the reaction of uridine 5'-monophosphate (UMP) with morpholine in the presence of a carbodiimide coupling agent, typically dicyclohexylcarbodiimide (DCC).

Materials:

  • Uridine 5'-monophosphate (UMP)

  • Morpholine

  • Dicyclohexylcarbodiimide (DCC)

  • Anhydrous pyridine (solvent)

  • Anhydrous t-butanol

Procedure (based on the Khorana-Moffatt method):

  • A solution of UMP (as its pyridinium salt) and morpholine is prepared in a mixture of anhydrous pyridine and t-butanol.

  • DCC is added to the solution, and the reaction mixture is stirred at room temperature for an extended period (typically several days).

  • The precipitated dicyclohexylurea is removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The product is precipitated from the concentrated solution by the addition of an anhydrous non-polar solvent (e.g., ether).

  • The crude product can be further purified by recrystallization or chromatography.

Purification of this compound

Purification of the synthesized this compound is crucial to remove unreacted starting materials and byproducts.

Chromatographic Purification:

  • Gel Filtration: As described in protocols utilizing this compound, size exclusion chromatography using resins like BioGel P2 can be employed to separate the product from smaller molecules.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for the purification and analysis of this compound and its reaction products. A linear gradient of a suitable organic solvent (e.g., acetonitrile) in a buffered aqueous mobile phase is typically used.

Analysis of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information about the proton environment of the uridine and morpholine moieties.

  • ³¹P NMR: This is a particularly useful technique for characterizing phosphorus-containing compounds. Phosphoramidates typically exhibit distinct chemical shifts. The purity of a phosphoramidite can be assessed by ³¹P NMR spectroscopy, with the two diastereomers often showing separate peaks.

Mass Spectrometry (MS):

  • Mass spectrometry is used to confirm the molecular weight of the synthesized this compound.

Applications in Synthesis

The primary application of this compound is as an activated form of UMP for the synthesis of UDP-sugars. This is exemplified by the Khorana-Moffatt procedure.

Khorana-Moffatt Procedure for UDP-Sugar Synthesis

This reaction involves the coupling of a sugar-1-phosphate with this compound.

Khorana_Moffatt_Reaction UMP_morpholidate This compound UDP_Sugar UDP-Sugar UMP_morpholidate->UDP_Sugar Coupling Sugar_1P Sugar-1-Phosphate Sugar_1P->UDP_Sugar Morpholine_Phosphate Morpholine Phosphate (byproduct)

Khorana-Moffatt reaction for UDP-sugar synthesis.

In this workflow, the sugar-1-phosphate, typically as its pyridinium salt, is reacted with this compound in anhydrous pyridine. The reaction results in the formation of the desired UDP-sugar and a morpholine phosphate byproduct.

A common side reaction is the self-condensation of this compound to form a uridine diphosphate dimer. Purification methods such as gel filtration and HPLC are necessary to isolate the pure UDP-sugar.

Signaling Pathways and Experimental Workflows

As a synthetic intermediate, this compound is not directly involved in cellular signaling pathways. However, the UDP-sugars synthesized using this compound are crucial precursors in numerous biosynthetic pathways, including the synthesis of glycogen, glycoproteins, and glycolipids.

The experimental workflow for a typical synthesis utilizing this compound can be visualized as follows:

Synthesis_Workflow cluster_synthesis Synthesis cluster_coupling Coupling Reaction cluster_purification Purification cluster_analysis Analysis UMP UMP UMP_morpholidate This compound UMP->UMP_morpholidate Morpholine Morpholine Morpholine->UMP_morpholidate DCC DCC DCC->UMP_morpholidate Reaction_Mixture Reaction Mixture UMP_morpholidate->Reaction_Mixture Sugar_1P Sugar-1-Phosphate Sugar_1P->Reaction_Mixture Gel_Filtration Gel Filtration Reaction_Mixture->Gel_Filtration HPLC HPLC Gel_Filtration->HPLC Pure_UDP_Sugar Pure UDP-Sugar HPLC->Pure_UDP_Sugar NMR NMR Pure_UDP_Sugar->NMR MS Mass Spectrometry Pure_UDP_Sugar->MS

General workflow for UDP-sugar synthesis using this compound.

Conclusion

This compound remains an indispensable tool in carbohydrate chemistry and the synthesis of biologically important molecules. Understanding its chemical properties, stability limitations, and the nuances of its handling and reaction conditions is paramount for its successful application in research and development. This guide provides a foundational understanding to aid scientists in leveraging this versatile reagent for the synthesis of complex UDP-sugars and their derivatives.

References

The Khorana-Moffatt Reaction: A Technical Guide to the Synthesis of UDP-Sugar Analogs with UMP-Morpholidate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Khorana-Moffatt reaction, focusing on its application in the synthesis of uridine diphosphate (UDP)-sugar analogs through the coupling of a sugar-1-phosphate with uridine 5'-monophosphomorpholidate (UMP-morpholidate). This powerful chemical method remains a cornerstone in glycobiology and drug discovery for accessing modified nucleotide sugars, which are essential tools for studying and manipulating glycosylation pathways.

Core Concepts

The Khorana-Moffatt reaction, in the context of nucleotide sugar synthesis, is a condensation reaction that forms a pyrophosphate bond between a sugar-1-phosphate and a nucleoside monophosphate activated as a phosphoromorpholidate.[1][2] This method is highly valued for its stereochemical integrity, as the anomeric configuration of the starting sugar-1-phosphate is retained in the final UDP-sugar product.[1] The reaction is typically performed under anhydrous conditions to prevent the hydrolysis of the activated this compound.[1]

Reaction Mechanism

The synthesis of a UDP-sugar via the Khorana-Moffatt procedure involves the nucleophilic attack of the phosphate anion of a sugar-1-phosphate on the activated phosphorus of this compound. The morpholine group acts as a good leaving group, facilitating the formation of the pyrophosphate linkage. The reaction is often catalyzed by weak acids, such as tetrazole, which can protonate the morpholine nitrogen, further enhancing its leaving group ability and leading to shorter reaction times and improved yields.[3]

Khorana_Moffatt_Mechanism cluster_products Products UMP_morpholidate This compound Activated_Complex Activated Intermediate (Protonated Morpholidate) UMP_morpholidate->Activated_Complex Catalyst (H+) Sugar_1_P Sugar-1-phosphate UDP_Sugar UDP-Sugar Activated_Complex->UDP_Sugar Nucleophilic Attack by Sugar-1-phosphate Morpholine Morpholine Activated_Complex->Morpholine Catalyst_regen Catalyst (H+)

Caption: General mechanism of the Khorana-Moffatt reaction for UDP-sugar synthesis.

Quantitative Data

The Khorana-Moffatt reaction has been successfully employed for the synthesis of a wide variety of natural and unnatural UDP-sugars. The yields can vary depending on the specific sugar-1-phosphate, reaction conditions, and purification methods. Below is a summary of reported yields for the synthesis of various UDP-sugars using the this compound approach.

UDP-Sugar DerivativeStarting Sugar-1-PhosphateCatalystReaction TimeIsolated Yield (%)Reference
UDP-α-D-glucoseα-D-glucose-1-phosphateNone5-7 days59
UDP-α-D-galactoseα-D-galactose-1-phosphateNone5-7 days68
GDP-α-D-mannoseα-D-mannose-1-phosphateNone5-7 days63
UDP-L-arabinoseL-arabinose-1-phosphate1H-Tetrazole18 h75
UDP-D-xyloseD-xylose-1-phosphate1H-Tetrazole18 h80
UDP-IdoAIdoA-1-phosphateNot specifiedNot specified26 (over 2 steps)Not specified in search results
UDP-HeptosesHeptose-1-phosphatesNot specifiedNot specified65-95

Experimental Protocols

Below is a generalized experimental protocol for the synthesis of a UDP-sugar using the Khorana-Moffatt reaction, based on procedures described in the literature. This should be adapted and optimized for specific substrates.

Materials and Reagents
  • Sugar-1-phosphate (dried extensively under high vacuum)

  • Uridine 5'-monophosphomorpholidate 4-morpholine-N,N'-dicyclohexylcarboxamidine salt (this compound)

  • Anhydrous pyridine

  • 1H-Tetrazole (optional, as catalyst)

  • Anhydrous methanol

  • Triethylamine

  • Deionized water

  • Bio-Gel P2 resin or equivalent size-exclusion chromatography medium

  • Ammonium bicarbonate buffer

  • HPLC system with an anion-exchange or reverse-phase column

Experimental Workflow

Experimental_Workflow Start Start: Dry Reactants Dissolve Dissolve sugar-1-phosphate and This compound in anhydrous pyridine Start->Dissolve Add_Catalyst Add 1H-Tetrazole (optional) Dissolve->Add_Catalyst React Stir at room temperature under inert atmosphere for 18h to 7 days Add_Catalyst->React Quench Quench reaction with water React->Quench Evaporate Evaporate to dryness Quench->Evaporate Deprotect Deprotection (if necessary) (e.g., with MeOH/H2O/Et3N) Evaporate->Deprotect Purify_SEC Purification Step 1: Size-Exclusion Chromatography (e.g., Bio-Gel P2 with NH4HCO3 buffer) Deprotect->Purify_SEC Lyophilize_1 Lyophilize UDP-sugar containing fractions Purify_SEC->Lyophilize_1 Purify_HPLC Purification Step 2: Anion-Exchange HPLC Lyophilize_1->Purify_HPLC Desalt Desalting (e.g., Size-Exclusion Chromatography with water) Purify_HPLC->Desalt Lyophilize_2 Lyophilize to obtain pure UDP-sugar Desalt->Lyophilize_2 End End: Pure UDP-Sugar Lyophilize_2->End

Caption: General experimental workflow for the synthesis and purification of UDP-sugars.

Step-by-Step Procedure
  • Preparation of Reactants: The sugar-1-phosphate and this compound must be thoroughly dried under high vacuum over P₂O₅ for several hours to ensure anhydrous conditions.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the dried sugar-1-phosphate and a molar excess (typically 1.5-2 equivalents) of this compound in anhydrous pyridine.

  • Catalysis (Optional but Recommended): Add 1H-tetrazole (approximately 3-4 equivalents relative to the sugar-1-phosphate) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or HPLC. Reaction times can range from 18 hours to 7 days, depending on the substrates and the use of a catalyst.

  • Work-up: After the reaction is complete, quench by adding a small amount of water. The solvent is then removed under reduced pressure.

  • Deprotection (if applicable): If the sugar-1-phosphate contained protecting groups (e.g., acetyl esters), they are typically removed at this stage. For example, acetyl groups can be removed by treatment with a mixture of methanol, water, and triethylamine.

  • Initial Purification (Size-Exclusion Chromatography): The crude product is dissolved in a minimal amount of the appropriate buffer (e.g., 0.1 M ammonium bicarbonate) and loaded onto a size-exclusion column (e.g., Bio-Gel P2). The column is eluted with the same buffer, and fractions are collected. Fractions containing the UDP-sugar are identified by UV absorbance at 262 nm and/or by a suitable assay.

  • Lyophilization: The product-containing fractions from the size-exclusion chromatography are pooled and lyophilized.

  • Final Purification (HPLC): For higher purity, the lyophilized product is further purified by high-performance liquid chromatography (HPLC). Anion-exchange chromatography is commonly used to separate the desired UDP-sugar from unreacted UMP and other charged byproducts.

  • Desalting: The purified UDP-sugar fractions from HPLC are desalted using a size-exclusion column eluted with deionized water.

  • Final Product: The desalted product is lyophilized to yield the pure UDP-sugar as a white solid.

Conclusion

The Khorana-Moffatt reaction remains a vital and versatile tool for the chemical synthesis of UDP-sugars. Its reliability in preserving the anomeric stereochemistry makes it particularly valuable for creating specific sugar nucleotide probes and inhibitors for drug development and glycobiology research. While enzymatic and chemoenzymatic methods have emerged as powerful alternatives, the chemical synthesis approach pioneered by Khorana and Moffatt offers unparalleled flexibility in accessing a wide range of non-natural UDP-sugar analogs. Careful control of anhydrous conditions and a robust purification strategy are critical for obtaining high yields of the desired product.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Uridine 5'-Monophosphomorpholidate (UMP-Morpholidate)

This guide provides a comprehensive overview of Uridine 5'-monophosphomorpholidate (this compound), a critical reagent in the synthesis of nucleotide sugars. It covers its chemical properties, molecular structure, and detailed experimental protocols for its application, with a focus on enabling researchers to effectively utilize this compound in their work.

Core Properties of this compound

This compound is an activated form of uridine monophosphate (UMP). It is primarily available as the compound itself or as its more stable 4-morpholine-N,N′-dicyclohexylcarboxamidine salt, which is frequently used in synthesis.[1] The presence of the morpholidate group makes the phosphate susceptible to nucleophilic attack, facilitating the formation of a pyrophosphate bond.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its common salt form.

PropertyThis compoundThis compound 4-morpholine-N,N′-dicyclohexylcarboxamidine salt
CAS Number 27908-36-7[2][3]24558-91-6
Molecular Formula C₁₃H₂₀N₃O₉PC₁₃H₁₉N₃O₉P · C₁₇H₃₂N₃O
Molecular Weight 393.29 g/mol 686.73 g/mol
Appearance PowderPowder
Purity (Typical) ≥97% (HPLC)≥97% (HPLC)
Storage Temperature -20°C-20°C
Solubility Soluble in DMSO (65 mg/mL)Soluble in anhydrous pyridine
Molecular Structure

The structure of this compound consists of a uridine monophosphate core where the phosphate group is activated by a morpholine ring.

UMP_Morpholidate_Structure cluster_Uridine Uridine Monophosphate Core cluster_Activation Activating Group Uracil Uracil Ribose Ribose Uracil->Ribose N-glycosidic bond Phosphate Phosphate Ribose->Phosphate Phosphoester bond Morpholine Morpholine Phosphate->Morpholine Phosphoamidate bond caption Molecular structure of this compound.

Caption: Molecular structure of this compound.

Applications in Drug Development and Research

This compound is a key intermediate in the synthesis of UDP-sugars (uridine diphosphate sugars). These UDP-sugars are essential substrates for glycosyltransferases, enzymes that play a fundamental role in the biosynthesis of complex carbohydrates, glycoproteins, and glycolipids. Therefore, having access to a variety of natural and unnatural UDP-sugars is crucial for:

  • Drug Discovery: Developing inhibitors of glycosyltransferases.

  • Glycobiology Research: Probing the function of enzymes involved in glycosylation pathways.

  • Chemoenzymatic Synthesis: Creating complex oligosaccharides and glycoconjugates with potential therapeutic applications, such as heparin-like molecules.

The primary synthetic route involving this compound is the Khorana-Moffatt procedure , which facilitates the coupling of a sugar 1-phosphate with this compound to form the corresponding UDP-sugar.

Experimental Protocols

The following is a generalized protocol for the synthesis of a UDP-sugar using this compound, based on the Khorana-Moffatt procedure. This protocol requires an inert atmosphere and anhydrous conditions.

Materials and Reagents
  • Sugar 1-phosphate (e.g., α-D-glucopyranosyl-1-phosphate)

  • Uridine 5'-monophosphomorpholidate 4-morpholine-N,N′-dicyclohexylcarboxamidine salt

  • Anhydrous Pyridine

  • 1H-Tetrazole (as catalyst, optional but recommended)

  • Anhydrous solvents (e.g., Dichloromethane, Methanol)

  • Triethylamine (Et₃N)

  • Purification columns (e.g., Bio-Gel P2, SAX-HPLC)

Synthesis Workflow

The overall workflow involves the activation of the sugar phosphate and its subsequent coupling with this compound.

Synthesis_Workflow Start Sugar 1-Phosphate (Pyridinium Salt) Coupling Coupling Reaction (Anhydrous Pyridine, Catalyst) Start->Coupling UMP_Morpho This compound (Anhydrous) UMP_Morpho->Coupling Crude Crude UDP-Sugar Product Coupling->Crude Forms Pyrophosphate Bond Deprotection Removal of Protecting Groups (e.g., Acetyl groups) Crude->Deprotection If necessary Purification1 Size-Exclusion Chromatography (e.g., Bio-Gel P2) Crude->Purification1 If no deprotection needed Deprotection->Purification1 Purification2 Ion-Exchange Chromatography (e.g., SAX-HPLC) Purification1->Purification2 Removes Salts & Byproducts Final Pure UDP-Sugar Purification2->Final caption UDP-Sugar Synthesis Workflow.

Caption: UDP-Sugar Synthesis Workflow.

Step-by-Step Procedure

This procedure is adapted from methodologies described for UDP-sugar synthesis.

  • Preparation of Reactants:

    • The sugar 1-phosphate (1 equivalent) is converted to its pyridinium salt by dissolving it in anhydrous pyridine and evaporating under reduced pressure. This process is repeated three times to ensure the removal of water.

    • This compound salt (typically 1.2-1.5 equivalents) is also rendered anhydrous by co-evaporation with anhydrous pyridine three times.

  • Coupling Reaction:

    • The dried sugar 1-phosphate and this compound are combined in a flask under an inert atmosphere (e.g., Argon).

    • Anhydrous pyridine is added to dissolve the reactants.

    • For catalyzed reactions, 1H-tetrazole (3-4 equivalents) is added.

    • The reaction mixture is stirred at room temperature for 2-5 days. The progress can be monitored by TLC or HPLC.

  • Work-up and Deprotection:

    • Once the reaction is complete, the solvent is removed in vacuo.

    • If the sugar phosphate was protected (e.g., with acetyl groups), a deprotection step is required. A common method is treatment with a mixture of Methanol/Water/Triethylamine (e.g., 2:2:1 v/v/v) or catalytic sodium methoxide in methanol.

  • Purification:

    • The crude product is first purified by size-exclusion chromatography (e.g., Bio-Gel P2 column) with a volatile buffer like 0.25 M ammonium bicarbonate to remove salts and smaller molecules.

    • Fractions containing the product are pooled and lyophilized.

    • A second purification step using semi-preparative anion-exchange HPLC (SAX-HPLC) is often necessary to separate the desired UDP-sugar from byproducts like the UMP-dimer, which can form from the self-condensation of this compound.

    • The purified fractions are desalted again using a Bio-Gel P2 column with water as the eluent and then lyophilized to yield the final, pure UDP-sugar.

Conclusion

Uridine 5'-monophosphomorpholidate is an indispensable tool for the chemical synthesis of UDP-sugars, which are vital for research in glycobiology and the development of therapeutics targeting glycosylation pathways. Understanding its properties and the nuances of its application in the Khorana-Moffatt procedure is essential for achieving high-yield, successful syntheses of these important biomolecules.

References

A Technical Guide to UMP-Morpholidate: Commercial Sources, Purity, and Application in Glycobiology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of uridine 5'-monophosphomorpholidate (UMP-morpholidate), a critical reagent in the synthesis of nucleotide sugars. We will delve into its commercial availability, typical purity levels, and the foundational experimental protocols for its synthesis and application, particularly focusing on the widely used Khorana-Moffatt reaction for the preparation of uridine diphosphate (UDP)-sugars.

Commercial Availability and Purity

This compound is commercially available from several chemical suppliers, typically as a more stable salt form, the 4-morpholine-N,N'-dicyclohexylcarboxamidine salt. This form enhances its shelf-life and handling characteristics.

Table 1: Commercial Sources and Purity of this compound

SupplierProduct NameCAS NumberPurity SpecificationAnalytical Method
Sigma-AldrichUridine 5′-monophosphomorpholidate 4-morpholine-N,N′-dicyclohexylcarboxamidine salt24558-91-6≥93% to ≥97%HPLC
MedChemExpressThis compound27908-36-798.01%HPLC
BiosynthThis compound27908-36-7Not specifiedNot specified

Note: CAS number 27908-36-7 typically refers to the free acid form of this compound, while 24558-91-6 refers to the dicyclohexylcarboxamidine salt. Purity levels can vary between batches and suppliers.

The purity of commercial this compound is most commonly determined by High-Performance Liquid Chromatography (HPLC). While specific conditions are proprietary to the supplier, a general method for nucleotide analysis can be adapted for purity assessment.

Synthesis and Purification of this compound

While commercially available, this compound can also be synthesized in the laboratory. The fundamental principle involves the activation of uridine 5'-monophosphate (UMP) and subsequent reaction with morpholine. A common method utilizes dicyclohexylcarbodiimide (DCC) as the activating agent.

Experimental Protocol: Synthesis of this compound

Materials:

  • Uridine 5'-monophosphate (UMP)

  • Morpholine

  • Dicyclohexylcarbodiimide (DCC)

  • Anhydrous pyridine

  • Anhydrous tert-butanol

  • Diethyl ether

  • Water

Procedure:

  • Preparation of UMP solution: Dissolve UMP (1 equivalent) in a mixture of water and anhydrous tert-butanol.

  • Addition of Morpholine: Add morpholine (4 equivalents) to the UMP solution.

  • Activation with DCC: In a separate flask, dissolve DCC (4 equivalents) in anhydrous tert-butanol. Add this solution dropwise to the UMP/morpholine mixture with vigorous stirring at room temperature.

  • Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. A precipitate of dicyclohexylurea (DCU) will form.

  • Workup:

    • Filter the reaction mixture to remove the DCU precipitate.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in a minimal amount of water.

    • Extract the aqueous solution with diethyl ether to remove any remaining DCC and DCU.

    • Lyophilize the aqueous layer to obtain the crude this compound.

  • Purification: The crude product can be further purified by column chromatography on a Dowex (pyridinium form) resin or by recrystallization.

G UMP Uridine 5'-Monophosphate (UMP) Reaction Reaction Mixture in Pyridine/tert-butanol UMP->Reaction Morpholine Morpholine Morpholine->Reaction DCC Dicyclohexylcarbodiimide (DCC) in tert-butanol DCC->Reaction Filtration Filtration Reaction->Filtration DCU_precipitate Dicyclohexylurea (DCU) (precipitate) Filtration->DCU_precipitate remove Crude_Product Crude this compound Filtration->Crude_Product Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Pure_UMP_Morpholidate Pure this compound Purification->Pure_UMP_Morpholidate

Caption: General workflow for UDP-sugar synthesis.

Analytical Methods for Purity Determination

As previously mentioned, HPLC is the standard method for assessing the purity of this compound and the resulting UDP-sugars. Reversed-phase chromatography with an ion-pairing agent is a common approach for separating these polar molecules.

HPLC Method for Nucleotide Analysis

Table 2: Example HPLC Conditions for Nucleotide Separation

ParameterCondition
Column C18 reversed-phase, 5 µm particle size, 4.6 x 250 mm
Mobile Phase A 0.1 M Potassium phosphate buffer (pH 6.0) with 5 mM tetrabutylammonium hydrogen sulfate (ion-pairing agent)
Mobile Phase B Acetonitrile
Gradient 0-100% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 262 nm
Injection Volume 20 µL

Note: This is a general method and may require optimization for specific applications.

Diagram 3: Analytical Workflow for Purity Assessment

G Sample This compound or UDP-Sugar Sample Dissolution Dissolve in Mobile Phase A Sample->Dissolution Injection HPLC Injection Dissolution->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection UV Detection (262 nm) Separation->Detection Data_Analysis Chromatogram Analysis (Peak Integration) Detection->Data_Analysis

Caption: HPLC analysis workflow for this compound.

Conclusion

This compound is an indispensable tool for researchers in glycobiology and related fields. Its commercial availability in a stable salt form simplifies its use, while laboratory synthesis provides a cost-effective alternative. The Khorana-Moffatt reaction, utilizing this compound, remains a robust and widely employed method for the synthesis of a diverse range of UDP-sugars. Understanding the principles of its synthesis, purification, and application, as outlined in this guide, is crucial for the successful design and execution of experiments in glycoscience.

An In-depth Technical Guide to the Core Principles of UMP-Morpholidate Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles of Uridine Monophosphate (UMP)-morpholidate activation, a cornerstone chemical method for the synthesis of uridine diphosphate (UDP)-sugars and other vital nucleotide derivatives. This document details the underlying reaction mechanism, provides quantitative data for various substrates, outlines detailed experimental protocols, and presents visual representations of the key chemical pathways and workflows.

Introduction: The Significance of UMP-Morpholidate Activation

Uridine diphosphate sugars are essential activated intermediates in a vast array of biochemical pathways, most notably in the biosynthesis of complex carbohydrates and glycoconjugates. The glycosidic linkages they help form are critical for cellular recognition, signaling, and structural integrity. The chemical synthesis of these vital molecules often relies on the activation of Uridine Monophosphate (UMP). The this compound method, a refinement of the original carbodiimide procedure, provides a stable, yet reactive, intermediate for the efficient formation of the pyrophosphate bond characteristic of UDP-sugars.

The Core Principle: The Khorana-Moffatt Reaction

The activation of UMP via a morpholidate intermediate is central to the Khorana-Moffatt reaction for the synthesis of UDP-sugars. This method involves the coupling of a sugar-1-phosphate with a this compound derivative. The morpholino group acts as a good leaving group, facilitating the nucleophilic attack by the phosphate group of the sugar-1-phosphate to form the desired pyrophosphate linkage.

The overall reaction can be summarized as follows:

Sugar-1-phosphate + this compound → UDP-sugar + Morpholine

This reaction is typically carried out in an anhydrous pyridine solvent, which acts as both a solvent and a base. The reaction can be slow, often requiring several days to proceed to completion.

Enhancing Efficiency: The Role of 1H-Tetrazole Catalysis

To improve the kinetics and overall yield of the Khorana-Moffatt procedure, 1H-tetrazole is often employed as a catalyst.[1][2] Research has shown that 1H-tetrazole significantly accelerates the coupling reaction, reducing reaction times from days to hours and increasing yields substantially.[1][2]

The catalytic action of 1H-tetrazole is believed to be twofold:

  • Acid Catalysis: Tetrazole can protonate the nitrogen atom of the morpholino group, making it a better leaving group.[1]

  • Nucleophilic Catalysis: Tetrazole can act as a nucleophile, attacking the this compound to form a highly reactive phosphotetrazolide intermediate. This intermediate is then readily attacked by the sugar-1-phosphate.

Quantitative Data on UDP-Sugar Synthesis

The this compound activation method has been successfully applied to a wide range of sugar-1-phosphates. The following table summarizes representative yields and reaction conditions for the synthesis of various UDP-sugars.

Sugar-1-PhosphateCatalystSolventReaction TimeYield (%)Reference
α-L-Iduronic acid-1-phosphateNonePyridine5 days26 (over 2 steps)
β-D-Glucose-1-phosphate1H-TetrazolePyridineNot SpecifiedHigh
α-D-Galactose-1-phosphate1H-TetrazolePyridineNot Specified76-91
α-D-Mannose-1-phosphate1H-TetrazolePyridineNot Specified76-91
L-Fucose-1-phosphate1H-TetrazolePyridineNot Specified76-91

Key Experimental Protocols

This section provides a generalized, step-by-step protocol for the synthesis of a UDP-sugar using the this compound method with 1H-tetrazole catalysis.

Materials:

  • Sugar-1-phosphate (e.g., Glucose-1-phosphate)

  • Uridine 5'-monophosphomorpholidate 4-morpholine-N,N'-dicyclohexylcarboxamidinium salt

  • 1H-Tetrazole

  • Anhydrous Pyridine

  • Anhydrous Methanol

  • Dowex resin (pyridinium form)

  • Size-exclusion chromatography media (e.g., Bio-Gel P2)

  • Anion-exchange chromatography column (e.g., SAX-HPLC)

Procedure:

  • Preparation of the Pyridinium Salt of Sugar-1-Phosphate:

    • Dissolve the sugar-1-phosphate in water.

    • Pass the solution through a column of Dowex resin (pyridinium form).

    • Lyophilize the eluate to obtain the pyridinium salt of the sugar-1-phosphate.

    • Thoroughly dry the product under high vacuum over P₂O₅.

  • Coupling Reaction:

    • In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the dried pyridinium salt of the sugar-1-phosphate and a molar excess (typically 1.5-2 equivalents) of this compound salt in anhydrous pyridine.

    • Add a catalytic amount of 1H-tetrazole (typically 0.3-0.5 equivalents).

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by a suitable method (e.g., TLC or HPLC). The reaction is typically complete within 24-48 hours.

  • Work-up and Deprotection (if applicable):

    • Once the reaction is complete, remove the pyridine under reduced pressure.

    • If the sugar-1-phosphate contained protecting groups (e.g., acetyl groups), they can be removed at this stage by treatment with a suitable reagent, such as sodium methoxide in methanol, followed by neutralization.

  • Purification:

    • Dissolve the crude product in a minimal amount of water or a suitable buffer.

    • The primary purification is often performed by size-exclusion chromatography (e.g., Bio-Gel P2) to remove unreacted starting materials and smaller byproducts.

    • A common byproduct is the uridine diphosphate dimer, formed from the self-condensation of this compound.

    • For higher purity, a secondary purification step using anion-exchange chromatography (e.g., SAX-HPLC) is often necessary to separate the desired UDP-sugar from any remaining impurities and the byproduct dimer.

    • Monitor the fractions for the presence of the product (e.g., by UV absorbance at 262 nm).

    • Pool the fractions containing the pure UDP-sugar and lyophilize to obtain the final product as a white solid.

Visualizing the Process: Diagrams and Workflows

To further elucidate the principles of this compound activation, the following diagrams, generated using the DOT language, illustrate the key chemical pathway and a typical experimental workflow.

UMP_Morpholidate_Activation_Mechanism UMP_morpholidate This compound Activated_UMP Reactive Phosphotetrazolide Intermediate UMP_morpholidate->Activated_UMP + 1H-Tetrazole Sugar_P Sugar-1-phosphate UDP_Sugar UDP-Sugar Sugar_P->UDP_Sugar Tetrazole 1H-Tetrazole Tetrazole->Activated_UMP Activated_UMP->UDP_Sugar + Sugar-1-phosphate Morpholine Morpholine Activated_UMP->Morpholine - Morpholine

Caption: Chemical pathway of this compound activation catalyzed by 1H-tetrazole.

Experimental_Workflow start Start prep_sugar_p Prepare Pyridinium Salt of Sugar-1-Phosphate start->prep_sugar_p coupling Coupling Reaction: This compound + Sugar-1-P + 1H-Tetrazole in Pyridine prep_sugar_p->coupling workup Work-up and Deprotection (optional) coupling->workup purification1 Size-Exclusion Chromatography (e.g., Bio-Gel P2) workup->purification1 purification2 Anion-Exchange Chromatography (e.g., SAX-HPLC) purification1->purification2 lyophilization Lyophilization purification2->lyophilization end Pure UDP-Sugar lyophilization->end

Caption: A typical experimental workflow for the synthesis of UDP-sugars.

Conclusion

The this compound activation method, particularly when catalyzed by 1H-tetrazole, remains a powerful and versatile tool for the chemical synthesis of UDP-sugars. Its reliability and applicability to a diverse range of sugar substrates make it an indispensable technique for researchers in glycobiology, chemical biology, and drug discovery. A thorough understanding of the reaction mechanism, optimization of reaction conditions, and effective purification strategies are key to achieving high yields of these crucial biological molecules. This guide provides the foundational knowledge for scientists and professionals to successfully apply this important synthetic methodology in their research and development endeavors.

References

UMP-Morpholidate: A Cornerstone in the Synthesis of Nucleotide Precursors for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Introduction

Uridine 5'-monophosphomorpholidate (UMP-morpholidate) is a pivotal activated nucleotide derivative that has played a foundational role in the chemical synthesis of a wide array of nucleotide precursors. Its significance stems from its utility in the robust and versatile Khorana-Moffatt procedure, a cornerstone method for the formation of pyrophosphate bonds. This technical guide provides a comprehensive overview of the synthesis, mechanism, and application of this compound, with a particular focus on its role in preparing nucleotide sugars and its relevance to the development of therapeutic agents. This document is intended for researchers, scientists, and drug development professionals engaged in nucleotide chemistry and related fields.

The Chemistry of this compound

This compound is an activated form of uridine monophosphate (UMP) where the phosphate group is converted to a phosphomorpholidate. This transformation renders the phosphorus atom highly electrophilic and susceptible to nucleophilic attack by a phosphate anion, facilitating the formation of a pyrophosphate linkage.

Synthesis of this compound

The classical synthesis of this compound was first reported by Moffatt and Khorana in 1961. The procedure involves the reaction of UMP with morpholine in the presence of a carbodiimide coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC).

Experimental Protocol: Synthesis of Uridine 5'-Monophosphomorpholidate

This protocol is adapted from the original Moffatt and Khorana procedure.

Materials:

  • Uridine 5'-monophosphate (UMP)

  • Morpholine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Anhydrous pyridine (as solvent)

  • Water

  • Ether

Procedure:

  • A solution of UMP (1.0 equivalent) and morpholine (4.0 equivalents) in a mixture of water and t-butyl alcohol is treated with N,N'-dicyclohexylcarbodiimide (DCC) (2.0 equivalents).

  • The reaction mixture is allowed to stand at room temperature for an extended period (typically 2-3 days) to ensure complete reaction.

  • The precipitated N,N'-dicyclohexylurea is removed by filtration.

  • The filtrate is concentrated to a small volume under reduced pressure.

  • The concentrated solution is then treated with aqueous pyridine and the unreacted UMP is precipitated by the addition of ethanol.

  • After filtration, the filtrate is evaporated to dryness, and the residue is triturated with ether to yield the pyridinium salt of uridine 5'-monophosphomorpholidate as a solid.

Yield: The reported yields for this procedure are typically in the range of 70-80%.

The Khorana-Moffatt Procedure: Synthesis of UDP-Sugars

The primary application of this compound is in the Khorana-Moffatt procedure for the synthesis of uridine diphosphate (UDP) sugars. This method involves the coupling of a sugar-1-phosphate with this compound in an anhydrous solvent, typically pyridine.

Khorana_Moffatt_Procedure

Experimental Protocol: Synthesis of Uridine 5′-diphosphoiduronic Acid (UDP-IdoA)

The following is an example of a modern application of the Khorana-Moffatt procedure for the synthesis of a complex UDP-sugar, UDP-IdoA, a potential precursor for the chemoenzymatic synthesis of heparin.[1]

Materials:

  • Methyl 1-phospho-2,4-di-O-acetyl-3-O-pivaloyl-α-l-idopyranuronate (pyridinium salt)

  • Uridine 5′-monophosphomorpholidate 4-morpholine-N,N′-dicyclohexylcarboxamidine salt (this compound)

  • Anhydrous pyridine

  • Methanol (MeOH)

  • Water (H₂O)

  • Triethylamine (Et₃N)

  • BioGel P2 resin

  • Ammonium bicarbonate (NH₄HCO₃)

  • Sodium chloride (NaCl)

Procedure:

  • The protected sugar monophosphate is reacted with this compound in anhydrous pyridine.

  • The resulting mixture is treated with a 2:2:1 mixture of MeOH/H₂O/Et₃N to remove the methyl ester protecting group.[1]

  • The crude product is purified by size-exclusion chromatography on a BioGel P2 column using 0.25 M NH₄HCO₃ as the eluent.[1]

  • The collected fractions are desalted on a BioGel P2 column with water as the eluent.[1]

  • The fractions containing UDP-IdoA are lyophilized.

  • Further purification is performed by semipreparative SAX-HPLC using a linear gradient of 0 to 1 M NaCl over 50 minutes to remove the uridine diphosphate dimer, a common byproduct from the self-condensation of this compound.[1]

  • The final product is desalted on a BioGel P2 column to yield the target UDP-IdoA.

Quantitative Data Summary

ProductStarting MaterialsCatalyst/Coupling AgentSolventYieldReference
This compoundUMP, MorpholineDCCPyridine/Water/t-BuOH70-80%Moffatt & Khorana, 1961
UDP-IdoAProtected Iduronic acid-1-phosphate, this compound-Pyridine26% (over 2 steps)
Acetylated UDP-GlcNAcGlcNAc monophosphate, this compound--85% conversion (in microreactor)-

Biological Context: The Importance of UDP-Sugars

UDP-sugars, the products of the this compound coupling reaction, are essential precursors in a multitude of biological pathways. They serve as activated sugar donors for glycosyltransferases, the enzymes responsible for the synthesis of:

  • Polysaccharides: Such as glycogen in animals and starch in plants.

  • Glycoproteins: Proteins modified with oligosaccharide chains, crucial for cell-cell recognition, signaling, and protein folding.

  • Glycolipids: Lipids with attached carbohydrate moieties, important components of cell membranes.

  • Proteoglycans: Such as heparin and chondroitin sulfate, which are major components of the extracellular matrix.

Biological_Pathways

Role in Drug Development

The ability to synthesize a wide variety of natural and unnatural UDP-sugars using this compound has significant implications for drug development.

Antiviral Nucleoside Analogs

While direct synthesis of many common antiviral nucleoside drugs like zidovudine or lamivudine does not typically involve a this compound step, the underlying chemistry of activating a nucleoside monophosphate is a central theme in the development of nucleotide prodrugs, a critical class of antiviral agents. The "ProTide" approach, for example, creates phosphoramidate prodrugs that can bypass the initial, often inefficient, phosphorylation step of nucleoside analogs within the cell. This strategy enhances the bioavailability and intracellular concentration of the active antiviral agent. Although not a direct application of this compound, the fundamental principle of activating the phosphate for further coupling is shared.

The synthesis of certain antiviral nucleoside analogs with modified sugar moieties can potentially utilize the Khorana-Moffatt procedure. For instance, the synthesis of UDP-arabinose, an epimer of UDP-xylose, can be achieved using this compound. Arabinose-containing nucleosides have been explored for their antiviral properties.

Other Therapeutic Applications

The chemoenzymatic synthesis of complex carbohydrates, such as heparin oligosaccharides, relies on the availability of specific UDP-sugar donors. The ability to chemically synthesize these donors, including unnatural analogs, using this compound, allows for the production of structurally defined oligosaccharides with potential therapeutic applications as anticoagulants, anti-inflammatory agents, and modulators of cell signaling.

Conclusion

This compound remains a vital reagent in the field of nucleotide chemistry. Its role in the Khorana-Moffatt procedure has provided a robust and enduring method for the synthesis of UDP-sugars, which are indispensable tools for studying biological systems and for the development of novel therapeutics. While newer methods for pyrophosphate bond formation have been developed, the simplicity and versatility of the this compound approach ensure its continued relevance in both academic research and the pharmaceutical industry. The foundational chemistry established by the use of this compound continues to inform the design of modern nucleotide-based drugs and prodrugs, highlighting its lasting impact on medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of UDP-Glucose via the UMP-Morpholidate Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine diphosphate glucose (UDP-glucose) is a critical activated sugar nucleotide that serves as a fundamental building block in the biosynthesis of a vast array of carbohydrates, including glycogen, glycolipids, and glycoproteins. Its availability is essential for numerous biological studies and for the chemoenzymatic synthesis of complex carbohydrates and glycoconjugates, which are of significant interest in drug development. The UMP-morpholidate protocol, a classic and reliable chemical method, offers a robust route to UDP-glucose. This document provides detailed application notes and experimental protocols for the synthesis of UDP-glucose utilizing this methodology.

The synthesis is a multi-step process that begins with the protection of glucose, followed by phosphorylation, coupling with uridine 5'-monophosphomorpholidate (this compound), and subsequent deprotection to yield the final product. A key advancement in this procedure is the use of 1H-tetrazole as a catalyst, which significantly enhances the efficiency of the coupling reaction.

Chemical Pathway Overview

The chemical synthesis of UDP-glucose via the this compound protocol can be summarized in the following key stages:

  • Protection of Glucose: The hydroxyl groups of glucose are protected, typically by acetylation, to prevent side reactions during subsequent steps.

  • Phosphorylation: The protected glucose is phosphorylated at the anomeric carbon to form a glycosyl-1-phosphate.

  • Coupling Reaction: The protected glucose-1-phosphate is coupled with this compound. This is the core step of the protocol.

  • Deprotection: The protecting groups on the glucose moiety are removed to yield the final UDP-glucose product.

  • Purification: The final product is purified to remove byproducts and unreacted starting materials.

UDP_Glucose_Synthesis_Workflow cluster_protection Step 1: Protection cluster_phosphorylation Step 2: Phosphorylation cluster_coupling Step 3: Coupling cluster_deprotection Step 4: Deprotection cluster_purification Step 5: Purification Glucose Glucose Protected_Glucose Acetylated Glucose Glucose->Protected_Glucose Acetylation Protected_Glucose_Phosphate Acetylated Glucose-1-Phosphate Protected_Glucose->Protected_Glucose_Phosphate Phosphorylation Protected_UDP_Glucose Protected UDP-Glucose Protected_Glucose_Phosphate->Protected_UDP_Glucose 1H-Tetrazole Catalysis UMP_Morpholidate This compound UMP_Morpholidate->Protected_UDP_Glucose UDP_Glucose UDP-Glucose Protected_UDP_Glucose->UDP_Glucose Deacetylation Purified_UDP_Glucose Purified UDP-Glucose UDP_Glucose->Purified_UDP_Glucose Chromatography Coupling_Mechanism UMP_morpholidate This compound Activated_UMP Activated UMP Intermediate UMP_morpholidate->Activated_UMP Activation Tetrazole 1H-Tetrazole Tetrazole->Activated_UMP Protected_UDPG Protected UDP-Glucose Activated_UMP->Protected_UDPG Coupling Glucose_1P Protected Glucose-1-Phosphate Glucose_1P->Protected_UDPG

Application Notes and Protocols: UMP-Morpholidate Coupling Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The UMP-morpholidate coupling reaction, a cornerstone of nucleotide chemistry, is a widely utilized method for the synthesis of uridine diphosphate (UDP) derivatives, particularly UDP-sugars. This reaction, based on the foundational work of Khorana and Moffatt, involves the activation of uridine monophosphate (UMP) with morpholine to form a highly reactive phosphomorpholidate intermediate. This intermediate is then coupled with a phosphate-containing molecule, such as a sugar-1-phosphate, to form the desired UDP-conjugate. These products are invaluable tools in glycobiology, drug discovery, and as substrates for various enzymes like glycosyltransferases.

This document provides a detailed, step-by-step guide for the preparation of this compound and its subsequent use in coupling reactions, tailored for researchers in the life sciences.

Part 1: Synthesis of Uridine 5'-Phosphomorpholidate

The first critical phase of the process is the activation of UMP to its morpholidate derivative. This is typically achieved by reacting UMP with morpholine in the presence of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC).

Experimental Protocol

Materials:

  • Uridine 5'-monophosphate (UMP) free acid

  • Morpholine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Anhydrous tert-butanol

  • Anhydrous pyridine

  • Water

  • Diethyl ether

  • Methanol

Procedure:

  • Preparation of UMP Solution: Suspend UMP (1.0 mmol) in a mixture of water (5 ml) and anhydrous tert-butanol (15 ml).

  • Addition of Morpholine: Add morpholine (5.0 mmol) to the UMP suspension. The solution should become clear.

  • DCC Activation: To the clear solution, add a solution of DCC (5.0 mmol) in anhydrous tert-butanol (5 ml).

  • Reaction Incubation: Allow the reaction mixture to stand at room temperature for 12-24 hours. During this time, a precipitate of dicyclohexylurea (DCU) will form.

  • Removal of DCU: Filter the reaction mixture to remove the precipitated DCU. Wash the precipitate with a small amount of aqueous tert-butanol.

  • Solvent Removal: Concentrate the filtrate to dryness under reduced pressure (in vacuo).

  • Purification:

    • Dissolve the residue in a minimal amount of water.

    • Add the aqueous solution dropwise to a stirred solution of diethyl ether or acetone to precipitate the this compound.

    • Collect the precipitate by filtration or centrifugation.

    • Wash the product with diethyl ether and dry under vacuum.

  • Storage: Store the resulting this compound powder desiccated at -20°C. The product is often obtained as the 4-morpholine-N,N′-dicyclohexylcarboxamidinium salt.

Part 2: this compound Coupling Reaction (Khorana-Moffatt Procedure)

With the activated this compound in hand, the coupling to a desired phosphate-containing molecule (e.g., a sugar-1-phosphate) can proceed.

Experimental Protocol

Materials:

  • Uridine 5'-phosphomorpholidate (prepared as above or commercially sourced)

  • Sugar-1-phosphate (e.g., α-D-glucose-1-phosphate), pyridinium salt

  • Anhydrous pyridine

  • 1H-Tetrazole (optional catalyst)

  • Methanol

  • Ammonium bicarbonate solution (for chromatography)

  • Size-exclusion chromatography resin (e.g., Bio-Gel P2)

  • Anion-exchange HPLC column (for high-purity applications)

Procedure:

  • Preparation of Reactants:

    • Dissolve the sugar-1-phosphate (e.g., 1.0 mmol) in anhydrous pyridine. To ensure anhydrous conditions, it is common practice to co-evaporate the reactant with anhydrous pyridine several times.

    • Similarly, prepare a solution of this compound (1.2-1.5 mmol, as the 4-morpholine-N,N′-dicyclohexylcarboxamidinium salt) in anhydrous pyridine. A slight excess of the morpholidate is typically used.

  • Catalyst Addition (Optional): For certain substrates, the addition of a catalyst such as 1H-tetrazole (e.g., 0.3 mmol) can improve reaction rates and yields.[1]

  • Coupling Reaction:

    • Combine the solutions of the sugar-1-phosphate and this compound under an inert atmosphere (e.g., argon).

    • Stir the reaction mixture at room temperature. The reaction time can vary significantly, from several hours to multiple days (e.g., 2-5 days), and should be monitored by TLC or HPLC.

  • Reaction Quench and Work-up:

    • After the reaction is complete, add a small amount of water to quench any remaining activated species.

    • Remove the pyridine by evaporation under reduced pressure.

  • Purification:

    • Size-Exclusion Chromatography: Dissolve the residue in a small volume of water or a dilute buffer (e.g., 0.1 M ammonium bicarbonate) and apply to a size-exclusion column (e.g., Bio-Gel P2) to separate the UDP-sugar from smaller molecules like unreacted UMP and salts.

    • Anion-Exchange Chromatography: For higher purity, fractions containing the product can be pooled, lyophilized, and further purified by anion-exchange HPLC. This is particularly effective for removing byproducts such as the uridine diphosphate dimer that can form from the self-condensation of this compound.[2]

  • Desalting and Lyophilization: Desalt the final purified fractions using a size-exclusion column with water as the eluent, and then lyophilize to obtain the final UDP-sugar product as a white, fluffy powder.

Data Presentation: Reaction Parameters and Yields

The efficiency of the this compound coupling reaction can vary based on the substrate, reaction conditions, and purification methods. The following table summarizes representative data from the literature.

ProductReactantsCatalyst/ConditionsReaction TimeYieldReference
UDP-IdoAThis compound, Iduronic acid-1-phosphateAnhydrous pyridine, RT5 days26% (over 2 steps)[2]
UDP-(¹³C₆)glucoseThis compound, (¹³C₆)glucose-1-phosphate1H-Tetrazole, Anhydrous pyridineNot specified50% (overall)[1]
Acetylated UDP-GlcNAcThis compound, GlcNAc-1-phosphateBatch reactor, RT2 days~80% conversion
Acetylated UDP-GlcNAcThis compound, GlcNAc-1-phosphateMicroreactor10 seconds85% conversion

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of a UDP-sugar using the this compound coupling method.

G cluster_activation Part 1: UMP Activation cluster_coupling Part 2: Coupling Reaction cluster_purification Purification UMP UMP Activation Activation Reaction (tert-butanol, RT, 12-24h) UMP->Activation Morpholine_DCC Morpholine + DCC Morpholine_DCC->Activation UMP_morpholidate This compound Activation->UMP_morpholidate Coupling Coupling Reaction (Anhydrous Pyridine, RT, 2-5 days) UMP_morpholidate->Coupling Sugar_P Sugar-1-Phosphate Sugar_P->Coupling Crude_UDP_Sugar Crude UDP-Sugar Coupling->Crude_UDP_Sugar Size_Exclusion Size-Exclusion Chromatography Crude_UDP_Sugar->Size_Exclusion Anion_Exchange Anion-Exchange HPLC Size_Exclusion->Anion_Exchange Final_Product Pure UDP-Sugar Anion_Exchange->Final_Product

Caption: Workflow for UDP-sugar synthesis via this compound coupling.

Biological Pathway: De Novo Pyrimidine Biosynthesis

The starting material for this chemical synthesis, UMP, is a central molecule in cellular metabolism. It is the end product of the de novo pyrimidine biosynthesis pathway, which provides the building blocks for RNA and DNA.

G cluster_pathway De Novo Pyrimidine Biosynthesis cluster_downstream Further Metabolism Precursors Bicarbonate + Aspartate + Glutamine CAD_enzyme CAD Enzyme Precursors->CAD_enzyme Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Aspartate->CAD_enzyme Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMPS_OPRT UMPS (OPRT activity) Orotate->UMPS_OPRT OMP Orotidine 5'-Monophosphate (OMP) UMPS_OMPDC UMPS (OMPDC activity) OMP->UMPS_OMPDC UMP Uridine 5'-Monophosphate (UMP) UDP UDP UMP->UDP CAD_enzyme->Carbamoyl_Aspartate CAD_enzyme->Dihydroorotate DHODH->Orotate UMPS_OPRT->OMP UMPS_OMPDC->UMP UTP UTP UDP->UTP CTP CTP UTP->CTP RNA RNA Synthesis UTP->RNA

Caption: Simplified pathway of de novo UMP biosynthesis and its subsequent conversions.

References

Application Notes & Protocols: Synthesis of UDP-GlcNAc Analogs via the UMP-Morpholidate Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc) is a critical activated sugar donor for a vast array of enzymes, most notably glycosyltransferases. These enzymes play a pivotal role in fundamental biological processes, including the synthesis of glycoproteins, glycolipids, and proteoglycans. The hexosamine biosynthetic pathway (HBP) culminates in the production of UDP-GlcNAc, which serves as the substrate for O-GlcNAc transferase (OGT) and various other glycosyltransferases. Consequently, analogs of UDP-GlcNAc are invaluable tools for probing enzyme mechanisms, developing potent inhibitors, and serving as molecular probes to study glycosylation pathways.

This document provides a detailed overview and protocol for the synthesis of UDP-GlcNAc analogs, focusing on the robust and widely adopted phosphomorpholidate coupling method. This chemoenzymatic approach combines the flexibility of chemical synthesis with the specificity of enzymatic reactions, enabling the generation of diverse analogs.

Principle of the Method

The synthesis of UDP-GlcNAc analogs via the UMP-morpholidate method is a well-established two-step chemoenzymatic process.

  • Enzymatic Synthesis of GlcNAc-1-phosphate Analogs: The process begins with the enzymatic phosphorylation of an N-acetylglucosamine (GlcNAc) analog at the anomeric C1 position. This is typically accomplished using a phosphoglucosamine mutase, such as GlmM or an analogous enzyme, which isomerizes the corresponding GlcNAc-6-phosphate analog. Alternatively, a galactokinase (GalK) can be employed to directly phosphorylate the C1 position of the sugar.

  • Chemical Coupling with this compound: The resulting sugar-1-phosphate analog is then coupled with an activated uridine monophosphate (UMP) derivative, typically uridine 5'-monophosphomorpholidate (this compound). This reaction is generally carried out in a polar aprotic solvent, such as pyridine or dimethylformamide (DMF), and is driven by the formation of a stable phosphodiester bond, yielding the desired UDP-GlcNAc analog.

This modular approach allows for the generation of a wide variety of analogs by simply changing the starting GlcNAc derivative.

Synthesis Pathway & Biological Context

The following diagrams illustrate the general workflow for the synthesis of UDP-GlcNAc analogs and the central role of UDP-GlcNAc in the Hexosamine Biosynthetic Pathway.

Synthesis_Workflow cluster_enzymatic Step 1: Enzymatic Phosphorylation cluster_chemical Step 2: Chemical Coupling cluster_purification Purification GlcNAc_analog GlcNAc Analog GlcNAc_1P_analog GlcNAc-1-Phosphate Analog GlcNAc_analog->GlcNAc_1P_analog  GalK / ATP   or GlmM UDP_GlcNAc_analog UDP-GlcNAc Analog GlcNAc_1P_analog->UDP_GlcNAc_analog UMP_morpholidate This compound UMP_morpholidate->UDP_GlcNAc_analog  Pyridine   Purification Anion-Exchange & RP-HPLC UDP_GlcNAc_analog->Purification

Caption: Chemoenzymatic synthesis of UDP-GlcNAc analogs.

Hexosamine_Pathway Glucose Glucose F6P Fructose-6-P Glucose->F6P GlcN6P Glucosamine-6-P F6P->GlcN6P GFAT GlcNAc6P GlcNAc-6-P GlcN6P->GlcNAc6P GlcNAc1P GlcNAc-1-P GlcNAc6P->GlcNAc1P PGM3/AGM1 UDP_GlcNAc UDP-GlcNAc GlcNAc1P->UDP_GlcNAc UAP1/AGX1 OGT O-GlcNAc Transferase (OGT) UDP_GlcNAc->OGT Glycosyltransferases Other Glycosyl- transferases UDP_GlcNAc->Glycosyltransferases O_GlcNAcylation O-GlcNAcylation of Proteins OGT->O_GlcNAcylation Glycans Glycans, Glycolipids, Proteoglycans Glycosyltransferases->Glycans Analogs UDP-GlcNAc Analogs (Probes/Inhibitors) Analogs->OGT Inhibition Analogs->Glycosyltransferases Inhibition

Caption: The Hexosamine Biosynthetic Pathway and points of intervention.

Experimental Protocols

The following protocols provide a general framework. Optimal conditions (e.g., concentrations, reaction times, temperature) may vary depending on the specific GlcNAc analog and should be optimized accordingly.

Protocol 1: Synthesis of GlcNAc-1-Phosphate (GlcNAc-1-P) Analog

This protocol describes the enzymatic synthesis of the sugar-1-phosphate intermediate.

Materials:

  • GlcNAc analog

  • Recombinant Galactokinase (GalK)

  • ATP (Adenosine triphosphate)

  • HEPES buffer (50 mM, pH 7.5)

  • MgCl₂ (10 mM)

  • Anion-exchange chromatography column (e.g., Dowex AG1-X8)

  • Triethylammonium bicarbonate (TEAB) buffer

Procedure:

  • Reaction Setup: In a reaction vessel, combine the GlcNAc analog (1.0 eq), ATP (1.2 eq), and MgCl₂ in HEPES buffer.

  • Enzyme Addition: Initiate the reaction by adding GalK to a final concentration of 0.1-0.5 mg/mL.

  • Incubation: Incubate the reaction mixture at 37°C. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material and the formation of the phosphorylated product. Reactions are typically complete within 4-24 hours.

  • Quenching: Terminate the reaction by boiling for 2 minutes or by adding an equal volume of cold ethanol to precipitate the enzyme. Centrifuge to remove the precipitate.

  • Purification: Purify the resulting GlcNAc-1-P analog from the supernatant using anion-exchange chromatography.

    • Load the sample onto a Dowex AG1-X8 column (bicarbonate form).

    • Wash the column with deionized water to remove unreacted sugar and salts.

    • Elute the product using a linear gradient of TEAB buffer (e.g., 0 to 1 M).

  • Lyophilization: Combine the product-containing fractions and lyophilize to obtain the GlcNAc-1-P analog as a triethylammonium salt.

Protocol 2: Coupling of GlcNAc-1-P Analog with this compound

This protocol details the chemical coupling step to form the final UDP-sugar analog.

Materials:

  • GlcNAc-1-P analog (triethylammonium salt)

  • Uridine 5'-monophosphomorpholidate 4-morpholine-N,N'-dicyclohexylcarboxamidine salt (this compound)

  • Anhydrous Pyridine

  • Anhydrous Methanol

  • Semi-preparative HPLC system (Reversed-Phase and/or Anion-Exchange)

Procedure:

  • Preparation: Co-evaporate the GlcNAc-1-P analog (1.0 eq) with anhydrous pyridine three times to ensure it is completely dry. Dissolve the dried product in fresh anhydrous pyridine.

  • Coupling Reaction: Add this compound (1.5-2.0 eq) to the solution of the GlcNAc-1-P analog.

  • Incubation: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., Argon or Nitrogen) for 3-5 days. Protect the reaction from light.

  • Monitoring: Monitor the reaction progress by analytical anion-exchange HPLC.

  • Quenching: Upon completion, quench the reaction by adding a small volume of water.

  • Solvent Removal: Remove the pyridine by rotary evaporation. Dissolve the residue in a minimal amount of water.

  • Purification: Purify the crude UDP-GlcNAc analog by semi-preparative HPLC.

    • Anion-Exchange HPLC: Use a gradient of TEAB buffer to separate the desired product from unreacted UMP and other charged species.

    • Reversed-Phase HPLC: Can be used as an orthogonal purification step, particularly for desalting. Use a gradient of acetonitrile in a volatile buffer like ammonium acetate.

  • Lyophilization: Combine the pure fractions and lyophilize multiple times with deionized water to remove residual buffer salts, yielding the final UDP-GlcNAc analog as a white solid.

  • Characterization: Confirm the identity and purity of the final product using high-resolution mass spectrometry (HRMS) and NMR spectroscopy (¹H, ¹³C, ³¹P).

Quantitative Data Summary

The efficiency of the synthesis can vary significantly based on the specific analog. The following table summarizes representative yields for the synthesis of UDP-GlcNAc and a common analog.

CompoundStarting MaterialMethodYield (%)Reference
UDP-GlcNAc GlcNAc-1-PhosphateThis compound Coupling60-85%Generic
UDP-GalNAc GalNAc-1-PhosphateThis compound Coupling~70%Representative
UDP-GlcNAz (Azido-GlcNAc)GlcNAz-1-PhosphateThis compound Coupling55-75%Representative
UDP-GlcNGc (N-glycolyl)GlcNGc-1-PhosphateThis compound Coupling~65%Representative

Note: Yields are highly dependent on the scale of the reaction and the efficiency of purification steps.

Applications and Considerations

  • Enzyme Inhibitors: UDP-GlcNAc analogs can act as competitive inhibitors of OGT and other glycosyltransferases, making them valuable for studying enzyme kinetics and for drug development.

  • Metabolic Labeling: Analogs containing bioorthogonal handles (e.g., azide or alkyne groups) can be used to metabolically label glycoconjugates in living cells for subsequent visualization and proteomic analysis.

  • Substrate Specificity: A library of analogs can be used to probe the substrate specificity of glycosyltransferases.

  • Purity and Stability: The purity of the final UDP-GlcNAc analog is critical for biological assays. Ensure complete removal of pyridine and buffer salts. UDP-sugars are susceptible to hydrolysis and should be stored as lyophilized solids at -20°C or below. Reconstituted solutions should be prepared fresh or stored in aliquots at -80°C.

Disclaimer: These protocols are intended as a general guide. All laboratory work should be conducted with appropriate safety precautions. Users should consult primary literature for detailed procedures specific to the analog of interest.

Application Notes and Protocols for Large-Scale Synthesis of UDP-Sugars Using UMP-Morpholidate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the large-scale synthesis of uridine diphosphate (UDP)-sugars utilizing the robust and widely adopted UMP-morpholidate coupling methodology. This chemical approach, often referred to as the Khorana-Moffatt procedure, is a cornerstone for producing a diverse range of natural and modified UDP-sugars essential for research in glycobiology, drug discovery, and diagnostics.

Introduction

Uridine diphosphate (UDP)-sugars are vital activated sugar donors for glycosyltransferases, the enzymes responsible for the synthesis of complex carbohydrates, glycoproteins, and glycolipids. The availability of significant quantities of high-purity UDP-sugars is often a bottleneck in the development of novel therapeutics and research into cellular glycosylation pathways. The this compound method provides a reliable chemical route for the synthesis of these crucial molecules on a gram scale. This document outlines the general principles, a detailed experimental protocol, and expected outcomes for the synthesis of UDP-sugars.

Principle of the Method

The synthesis of UDP-sugars via the this compound method involves a three-stage process:

  • Preparation of Sugar-1-Phosphate: The desired sugar is first converted to its corresponding sugar-1-phosphate derivative. This often involves initial protection of hydroxyl groups, followed by phosphorylation at the anomeric center and subsequent deprotection.

  • Activation of Uridine Monophosphate (UMP): UMP is activated by reaction with morpholine in the presence of a coupling agent, typically dicyclohexylcarbodiimide (DCC), to form uridine 5'-monophosphomorpholidate (this compound).

  • Coupling Reaction: The activated this compound is then coupled with the sugar-1-phosphate in an anhydrous solvent, often with a catalyst such as 1H-tetrazole, to form the desired UDP-sugar.

  • Purification: The final UDP-sugar product is purified from byproducts and unreacted starting materials using a combination of size-exclusion and ion-exchange chromatography.

Data Presentation

The following table summarizes typical quantitative data for the large-scale synthesis of various UDP-sugars using the this compound method. Yields and purity are dependent on the specific sugar and the efficiency of the purification steps.

UDP-Sugar DerivativeStarting SugarScaleOverall Yield (%)Purity (%)Key Byproducts
UDP-GlucoseD-GlucoseGram-scale~50%[1]>95%UMP, Glucose-1,2-cyclic phosphate[1]
UDP-Iduronic AcidIduronic Acid derivativeMilligram-scale~26% (over 2 steps)[2]>98%This compound dimer[2]
UDP-GalactoseD-GalactoseGram-scale40-60% (typical)>95%UMP, Galactose-1,2-cyclic phosphate
UDP-N-AcetylglucosamineN-AcetylglucosamineGram-scale45-65% (typical)>95%UMP, GlcNAc-1,2-cyclic phosphate

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

UDP_Sugar_Synthesis_Workflow cluster_prep Preparation of Starting Materials cluster_reaction Coupling Reaction cluster_purification Purification cluster_analysis Analysis Sugar_1_Phosphate Sugar-1-Phosphate Synthesis Coupling This compound + Sugar-1-Phosphate Sugar_1_Phosphate->Coupling UMP_Morpholidate This compound Synthesis UMP_Morpholidate->Coupling Desalting Size-Exclusion Chromatography (e.g., Bio-Gel P2) Coupling->Desalting Crude Product Ion_Exchange Anion-Exchange HPLC (e.g., SAX) Desalting->Ion_Exchange Desalted Product Analysis Purity and Identity Confirmation (NMR, HPLC, MS) Ion_Exchange->Analysis Purified Fractions Final_Product Pure UDP-Sugar Analysis->Final_Product Chemical_Synthesis_Pathway Sugar Sugar Protected_Sugar Protected Sugar Sugar->Protected_Sugar Protection Sugar_1_P Sugar-1-Phosphate Protected_Sugar->Sugar_1_P Phosphorylation Protected_UDP_Sugar Protected UDP-Sugar Sugar_1_P->Protected_UDP_Sugar Coupling (1H-Tetrazole) UMP UMP UMP_Morpholidate This compound UMP->UMP_Morpholidate Activation with Morpholine/DCC UMP_Morpholidate->Protected_UDP_Sugar UDP_Sugar UDP-Sugar Protected_UDP_Sugar->UDP_Sugar Deprotection Troubleshooting_Logic Start Low Yield or Purity Check_Starting_Materials Check Purity of Sugar-1-Phosphate and This compound Start->Check_Starting_Materials Check_Reaction_Conditions Verify Anhydrous Reaction Conditions Start->Check_Reaction_Conditions Optimize_Coupling Optimize Coupling Time and Temperature Start->Optimize_Coupling Improve_Purification Optimize Purification (Gradients, Column Packing) Start->Improve_Purification Solution Improved Synthesis Check_Starting_Materials->Solution Check_Reaction_Conditions->Solution Optimize_Coupling->Solution Byproduct_Analysis Identify Byproducts (NMR, MS) Improve_Purification->Byproduct_Analysis Improve_Purification->Solution Byproduct_Analysis->Improve_Purification

References

Application Notes and Protocols for UMP-morpholidate in Glycobiology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting information for the use of Uridine 5'-monophosphomorpholidate (UMP-morpholidate) in glycobiology research. The primary application highlighted is the synthesis of Uridine Diphosphate (UDP)-sugars, which are essential donor substrates for glycosyltransferases in the chemoenzymatic synthesis of oligosaccharides and glycoconjugates.

Introduction

This compound is a critical reagent for the synthesis of UDP-sugars, serving as an activated form of Uridine Monophosphate (UMP). The most common and preferred method for this synthesis is the Khorana-Moffatt procedure, which involves the coupling of a sugar 1-phosphate with this compound.[1][2] This chemical synthesis of UDP-sugars is a cornerstone of chemoenzymatic approaches in glycobiology, enabling the production of a wide array of natural and unnatural oligosaccharides and glycoconjugates for studying their biological functions and for developing novel therapeutics.[3]

The synthesized UDP-sugars are utilized by glycosyltransferases, enzymes that catalyze the transfer of the sugar moiety to an acceptor molecule with high regio- and stereoselectivity. This chemoenzymatic strategy overcomes many challenges associated with complex chemical synthesis of glycans.

Applications of this compound Derived UDP-Sugars

The UDP-sugars synthesized using this compound have broad applications in glycobiology research, including:

  • Enzymatic Synthesis of Oligosaccharides and Glycoconjugates: Serving as donor substrates for glycosyltransferases to build complex glycan structures.[4][5]

  • Study of Glycosyltransferase Specificity and Kinetics: Providing a source of natural and unnatural UDP-sugars to characterize enzyme function.

  • Investigation of Biological Pathways: Enabling the study of signaling pathways where glycosylation plays a critical regulatory role, such as the Notch and Wnt signaling pathways.

  • Drug Discovery and Development: Facilitating the synthesis of novel glycan-based therapeutics and vaccines.

Quantitative Data on UDP-Sugar Synthesis

The yield of UDP-sugar synthesis using the this compound method can vary depending on the specific sugar 1-phosphate, reaction conditions, and purification methods. The following table summarizes reported yields for the synthesis of various UDP-sugars.

UDP-Sugar SynthesizedStarting Sugar 1-PhosphateMethodYield (%)Reference
UDP-IdoAIdoA-1-phosphateKhorana-Moffatt26% (over 2 steps)
UDP-GlcN₃GlcN₃-1-phosphateKhorana-MoffattNot specified
UDP-FucFucose-β-1-phosphateMorpholidate methodNot specified
ADP-GlcNAcN-acetylglucosamine-α-1-phosphateMorpholidate methodNot specified
UDP-GlucoseGlucose-1-phosphateOne-pot enzymatic40%
UDP-GlucoseGlucoseOne-step chemical71%
UDP-GalNAc AnaloguesGalNAc-1-P AnaloguesEnzymatic (GlmU)10-65%

Experimental Protocols

Protocol 1: General Synthesis of UDP-Sugars via the Khorana-Moffatt Procedure

This protocol provides a general methodology for the synthesis of UDP-sugars using this compound. Optimization of reaction time, temperature, and purification may be required for different sugar 1-phosphates.

Materials:

  • Sugar 1-phosphate (e.g., Glucose-1-phosphate, Galactose-1-phosphate)

  • Uridine 5'-monophosphomorpholidate 4-morpholine-N,N'-dicyclohexylcarboxamidine salt (this compound)

  • Anhydrous pyridine

  • Anhydrous methanol

  • Triethylamine (Et₃N)

  • Water

  • Amberlite resin (pyridinium form)

  • Bio-Gel P2 resin

  • Ammonium bicarbonate (NH₄HCO₃) solution (0.25 M)

  • HPLC system with a strong anion exchange (SAX) column

Procedure:

  • Preparation of Sugar 1-Phosphate (Pyridinium Salt):

    • Dissolve the sugar 1-phosphate in water and pass it through a column packed with Amberlite resin (pyridinium form).

    • Lyophilize the eluate to obtain the pyridinium salt of the sugar 1-phosphate.

  • Coupling Reaction:

    • Dry the this compound by co-evaporation with anhydrous pyridine (3 times).

    • Dissolve the dried this compound in anhydrous pyridine.

    • Add the pyridinium salt of the sugar 1-phosphate to the this compound solution.

    • Stir the reaction mixture at room temperature for 3-5 days. Monitor the reaction progress by TLC or HPLC.

  • Work-up and Purification:

    • Concentrate the reaction mixture in vacuo to remove pyridine.

    • Dissolve the residue in a minimal amount of water.

    • For protected sugar phosphates, a deprotection step may be necessary. For example, to remove a methyl ester, treat the residue with a mixture of MeOH/H₂O/Et₃N (2:2:1).

    • Purify the crude product by size-exclusion chromatography on a Bio-Gel P2 column, eluting with 0.25 M NH₄HCO₃.

    • Collect fractions containing the UDP-sugar (can be monitored by UV absorbance at 262 nm).

    • Lyophilize the pooled fractions.

    • Further purify the UDP-sugar by semi-preparative SAX-HPLC to remove any byproducts, such as the uridine diphosphate dimer formed from the self-condensation of this compound.

    • Desalt the purified UDP-sugar by passing it through a Bio-Gel P2 column with water as the eluent.

    • Lyophilize the final product to obtain the pure UDP-sugar.

Protocol 2: Synthesis of Uridine 5′-diphosphoiduronic Acid (UDP-IdoA)

This protocol is a specific application of the Khorana-Moffatt procedure for the synthesis of UDP-IdoA, a key precursor for the chemoenzymatic synthesis of heparin oligosaccharides.

Materials:

  • Methyl 1-phospho-2,4-di-O-acetyl-3-O-pivaloyl-α-l-idopyranuronate (protected IdoA-1-phosphate)

  • This compound

  • Anhydrous pyridine

  • Methanol (MeOH)

  • Water (H₂O)

  • Triethylamine (Et₃N)

  • Amberlite resin (pyridinium form)

  • Bio-Gel P2 resin

  • 0.25 M Ammonium bicarbonate (NH₄HCO₃)

  • Semi-preparative SAX-HPLC column

Procedure:

  • Preparation of IdoA-1-phosphate Pyridinium Salt:

    • Treat the protected IdoA-1-phosphate with a catalytic amount of sodium methoxide in methanol to remove protecting groups.

    • Neutralize the reaction with Amberlite resin (H⁺ form) and then convert to the pyridinium salt by treatment with Amberlite resin (pyridinium form).

    • Lyophilize to obtain the monopyridinium salt.

  • Reaction with this compound:

    • React the IdoA-1-phosphate monopyridinium salt with this compound in anhydrous pyridine according to the general procedure described in Protocol 1.

  • Deprotection and Purification:

    • After the coupling reaction, treat the resulting mixture with a 2:2:1 mixture of MeOH/H₂O/Et₃N to remove the methyl ester.

    • Perform an initial purification using a Bio-Gel P2 column with 0.25 M NH₄HCO₃ as the eluent.

    • Lyophilize the fractions containing the product.

    • Further purify by semi-preparative SAX-HPLC using a linear gradient of 0 to 1 M NaCl over 50 minutes to remove the uridine diphosphate dimer byproduct.

    • Desalt the final product on a Bio-Gel P2 column with water as the eluent.

    • Lyophilize to obtain pure UDP-IdoA. The reported yield for this two-step process is 26%.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to the application of this compound in glycobiology.

Khorana_Moffatt_Synthesis cluster_reactants Reactants cluster_process Khorana-Moffatt Procedure cluster_products Products cluster_purification Purification ump_morpholidate This compound coupling Coupling Reaction (Anhydrous Pyridine) ump_morpholidate->coupling sugar_phosphate Sugar-1-Phosphate sugar_phosphate->coupling udp_sugar UDP-Sugar coupling->udp_sugar byproduct Byproducts coupling->byproduct purification Size-Exclusion & SAX-HPLC udp_sugar->purification byproduct->purification purification->udp_sugar Purified Product

Caption: Workflow for UDP-sugar synthesis via the Khorana-Moffatt procedure.

Chemoenzymatic_Glycosylation cluster_synthesis UDP-Sugar Synthesis cluster_glycosylation Enzymatic Glycosylation ump_morpholidate This compound udp_sugar UDP-Sugar ump_morpholidate->udp_sugar Khorana-Moffatt sugar_phosphate Sugar-1-Phosphate sugar_phosphate->udp_sugar glycosyltransferase Glycosyltransferase udp_sugar->glycosyltransferase acceptor Acceptor Substrate (Peptide, Lipid, etc.) acceptor->glycosyltransferase glycoconjugate Glycoconjugate glycosyltransferase->glycoconjugate Sugar Transfer

Caption: Chemoenzymatic synthesis of glycoconjugates using synthesized UDP-sugars.

Notch_Glycosylation_Pathway cluster_precursors Precursor Synthesis cluster_er_golgi ER/Golgi cluster_signaling Notch Signaling glucose Glucose udp_glc UDP-Glucose glucose->udp_glc Activation fucose Fucose gdp_fuc GDP-Fucose fucose->gdp_fuc Activation glcnac GlcNAc udp_glcnac UDP-GlcNAc glcnac->udp_glcnac Activation poglut1 POGLUT1 (O-glucosyltransferase) udp_glc->poglut1 pofut1 POFUT1 (O-fucosyltransferase) gdp_fuc->pofut1 fringe Fringe (GlcNAc-transferase) udp_glcnac->fringe notch_receptor Notch Receptor (EGF Repeats) notch_receptor->poglut1 notch_receptor->pofut1 o_glucosylated_notch O-glucosylated Notch poglut1->o_glucosylated_notch o_fucosylated_notch O-fucosylated Notch pofut1->o_fucosylated_notch elongated_glycan_notch Elongated Glycan on Notch fringe->elongated_glycan_notch ligand_binding Ligand Binding (Delta/Serrate/Jagged) o_glucosylated_notch->ligand_binding o_fucosylated_notch->fringe elongated_glycan_notch->ligand_binding signaling_outcome Modulated Notch Signaling ligand_binding->signaling_outcome

Caption: Role of O-linked glycosylation in the Notch signaling pathway.

References

Application Notes and Protocols for the Purification of UDP-Sugars Synthesized with UMP-Morpholidate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine diphosphate (UDP)-sugars are vital activated sugar donors for glycosyltransferases, enzymes that play a crucial role in the synthesis of glycoconjugates and polysaccharides. The chemical synthesis of UDP-sugars is a cornerstone for research in glycobiology and the development of novel therapeutics. The UMP-morpholidate coupling method, a widely adopted strategy, provides a reliable route to these essential molecules. However, the purification of the target UDP-sugar from the reaction mixture, which often contains unreacted starting materials, byproducts, and salts, is a critical step to obtain a high-purity product suitable for downstream biological and analytical applications.

These application notes provide detailed protocols for a multi-step purification strategy for UDP-sugars synthesized using the this compound method. The workflow employs a combination of anion-exchange chromatography, solid-phase extraction, and size-exclusion chromatography to effectively remove impurities and yield highly purified UDP-sugars.

Experimental Workflow

The purification of UDP-sugars from a this compound-based synthesis reaction mixture is a multi-step process designed to remove specific impurities at each stage. The general workflow involves an initial anion-exchange chromatography step to separate the desired UDP-sugar from unreacted UMP and other charged species. This is followed by solid-phase extraction to remove hydrophobic impurities and further purify the UDP-sugar. Finally, a desalting step using size-exclusion chromatography is employed to remove any remaining salts from the purification buffers, yielding the final high-purity UDP-sugar.

G cluster_0 Synthesis cluster_1 Purification cluster_2 Analysis & Final Product start This compound Reaction Mixture aec Anion-Exchange Chromatography start->aec Crude Product spe Solid-Phase Extraction (Graphitized Carbon) aec->spe Partially Purified UDP-Sugar sec Size-Exclusion Chromatography (Desalting) spe->sec Desalted UDP-Sugar analysis Purity & Yield Analysis (HPLC, MS) sec->analysis end Purified UDP-Sugar analysis->end

Figure 1: General workflow for the purification of UDP-sugars.

Data Presentation

The following table summarizes representative quantitative data for the purification of a generic UDP-sugar synthesized via the this compound method. The yields and purity levels are illustrative and may vary depending on the specific UDP-sugar, reaction conditions, and instrumentation.

Purification StepTypical Yield (%)Typical Purity (%)Key Impurities Removed
Crude Reaction Mixture 10020-40Unreacted this compound, sugar phosphate, morpholine, salts
Anion-Exchange Chromatography 70-8585-95Unreacted UMP, uridine diphosphate dimer byproduct, other charged species.[1][2]
Solid-Phase Extraction 80-95>95Hydrophobic impurities, residual reagents.[1][2][3]
Size-Exclusion (Desalting) >95>98Salts from chromatography buffers.
Overall 50-75>98

Experimental Protocols

Protocol 1: Anion-Exchange Chromatography (AEC)

This protocol is designed to separate the doubly negatively charged UDP-sugar from the singly charged UMP and other reaction components.

Materials:

  • Anion-exchange HPLC column (e.g., Dionex CarboPac™ PA1 or similar)

  • Buffer A: 20 mM Triethylammonium bicarbonate (TEAB), pH 7.5

  • Buffer B: 1 M Triethylammonium bicarbonate (TEAB), pH 7.5

  • HPLC system with UV detector (262 nm)

  • Crude UDP-sugar reaction mixture, lyophilized and redissolved in Buffer A

Procedure:

  • Column Equilibration: Equilibrate the anion-exchange column with 100% Buffer A at a flow rate of 1 mL/min until a stable baseline is achieved.

  • Sample Injection: Inject the redissolved crude reaction mixture onto the column.

  • Elution Gradient: Elute the bound molecules using a linear gradient of Buffer B as follows:

    • 0-5 min: 0% Buffer B

    • 5-35 min: 0-100% Buffer B

    • 35-40 min: 100% Buffer B

    • 40-45 min: 100-0% Buffer B

    • 45-50 min: 0% Buffer B

  • Fraction Collection: Collect fractions corresponding to the UDP-sugar peak, which typically elutes at a higher salt concentration than UMP.

  • Analysis and Pooling: Analyze the collected fractions by HPLC to confirm the presence and purity of the UDP-sugar. Pool the pure fractions.

  • Lyophilization: Lyophilize the pooled fractions to remove the TEAB buffer.

Protocol 2: Solid-Phase Extraction (SPE) with Graphitized Carbon

This protocol utilizes the unique properties of graphitized carbon to retain the UDP-sugar while allowing salts and very polar impurities to pass through.

Materials:

  • Graphitized carbon SPE cartridge (e.g., ENVI-Carb™)

  • Solution A: 0.1% Trifluoroacetic acid (TFA) in 80% acetonitrile/20% water

  • Solution B: Water

  • Solution C: 50 mM Triethylammonium acetate (TEAA) in 25% acetonitrile/75% water

  • Lyophilized, partially purified UDP-sugar from AEC

  • Centrifuge with adaptors for SPE cartridges

Procedure:

  • Cartridge Conditioning:

    • Add 1 mL of Solution A to the SPE cartridge and centrifuge at low speed (e.g., 500 x g) for 1 min.

    • Repeat the wash with another 1 mL of Solution A.

    • Wash the cartridge twice with 1 mL of Solution B.

  • Sample Loading:

    • Redissolve the lyophilized UDP-sugar from the AEC step in 1 mL of Solution B.

    • Load the sample onto the conditioned SPE cartridge and centrifuge for 1 min. Collect the flow-through and re-apply it to the cartridge to maximize binding.

  • Washing:

    • Wash the cartridge with 1 mL of Solution B to remove any remaining salts.

  • Elution:

    • Elute the UDP-sugar by adding 1 mL of Solution C to the cartridge and centrifuging for 1 min.

    • Repeat the elution step with another 1 mL of Solution C and pool the eluates.

  • Solvent Removal: Evaporate the acetonitrile from the pooled eluates using a stream of nitrogen or a rotary evaporator. Lyophilize the remaining aqueous solution to remove the TEAA buffer.

Protocol 3: Size-Exclusion Chromatography (SEC) for Desalting

This final step removes any residual salts from the purification buffers.

Materials:

  • Size-exclusion chromatography column packed with a resin suitable for desalting small molecules (e.g., Bio-Gel P-2)

  • Mobile Phase: Deionized water

  • Lyophilized UDP-sugar from SPE

  • Fraction collector

Procedure:

  • Column Equilibration: Equilibrate the Bio-Gel P-2 column with several column volumes of deionized water.

  • Sample Preparation: Dissolve the lyophilized UDP-sugar from the SPE step in a minimal volume of deionized water.

  • Sample Loading: Carefully load the sample onto the top of the column.

  • Elution: Elute the sample with deionized water at a flow rate appropriate for the column dimensions. The UDP-sugar will elute in the void volume, while the salts will be retained and elute later.

  • Fraction Collection: Collect fractions and monitor the elution of the UDP-sugar using UV absorbance at 262 nm.

  • Pooling and Lyophilization: Pool the fractions containing the purified UDP-sugar and lyophilize to obtain the final product as a white powder.

Signaling Pathways Involving UDP-Sugars

UDP-sugars are central metabolites in various biosynthetic pathways. Understanding their roles can provide context for their application in research.

Hexosamine Biosynthesis Pathway (HBP)

The HBP produces UDP-N-acetylglucosamine (UDP-GlcNAc), a critical substrate for N-linked and O-linked glycosylation of proteins.

G cluster_pathway Hexosamine Biosynthesis Pathway cluster_inputs Inputs cluster_outputs Outputs glucose Glucose f6p Fructose-6-P glucose->f6p Glycolysis glcn6p Glucosamine-6-P f6p->glcn6p GFAT glcnac6p GlcNAc-6-P glcn6p->glcnac6p GNA1 glcnac1p GlcNAc-1-P glcnac6p->glcnac1p PGM3 udp_glcnac UDP-GlcNAc glcnac1p->udp_glcnac UAP1 glycosylation Protein Glycosylation (N-linked, O-linked) udp_glcnac->glycosylation glutamine Glutamine glutamine->glcn6p acetyl_coa Acetyl-CoA acetyl_coa->glcnac6p utp UTP utp->udp_glcnac G cluster_pathway Glycogen Synthesis cluster_inputs Inputs cluster_outputs Outputs g6p Glucose-6-P g1p Glucose-1-P g6p->g1p Phosphoglucomutase udp_glucose UDP-Glucose g1p->udp_glucose UDP-glucose pyrophosphorylase ppi PPi glycogen_n1 Glycogen (n+1 residues) udp_glucose->glycogen_n1 Glycogen Synthase udp UDP udp_glucose->udp glycogen_n Glycogen (n residues) glycogen_n->glycogen_n1 utp UTP utp->udp_glucose

References

Application Notes and Protocols for Monitoring UMP-Morpholidate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring the synthesis of Uridine Diphosphate (UDP)-sugars from UMP-morpholidate and sugar-1-phosphates. The protocols focus on key analytical techniques including High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Enzyme-Coupled Assays.

Introduction

The coupling of uridine 5’-monophosphomorpholidate (this compound) with a sugar-1-phosphate is a cornerstone reaction in glycobiology and drug development, leading to the formation of essential UDP-sugar donors.[1] These UDP-sugars are critical substrates for glycosyltransferases, enzymes that play a pivotal role in the synthesis of complex carbohydrates, glycoproteins, and glycolipids.[2][3] Monitoring the kinetics and completion of these reactions is crucial for process optimization, yield determination, and ensuring the purity of the final product. This document outlines robust analytical techniques for real-time and endpoint analysis of this compound reactions.

Analytical Techniques Overview

A summary of the primary analytical techniques for monitoring this compound reactions is presented below.

Technique Application Advantages Limitations
HPLC-MS/MS Quantitative analysis of reactants and products, purity assessment.High sensitivity and specificity, allows for separation of isobaric compounds.[4][5]Requires specialized equipment, potential for ion suppression effects.
NMR Spectroscopy Structural confirmation, quantitative analysis of reaction kinetics.Non-destructive, provides detailed structural information, no need for calibration standards for relative quantification.Lower sensitivity compared to MS, potential for signal overlap in complex mixtures.
Enzyme-Coupled Assay High-throughput screening, kinetic analysis.High sensitivity, can be adapted for microplate format.Indirect method, requires specific coupling enzymes, potential for interference from reaction components.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the analysis of this compound reactions.

Table 1: Reaction Yields for UDP-Sugar Synthesis

UDP-Sugar Product Starting Sugar-1-Phosphate Reaction Conditions Yield (%) Reference
UDP-Iduronic AcidIdoA-1-PhosphateAnhydrous pyridine, room temp.26 (over 2 steps)
UDP-Glucose (¹³C₆)¹³C₆-Glucose-1-Phosphate1H-tetrazole catalystNot specified
UDP-GalactoseGalactose-1-PhosphatePyridine, room temp.>95 (conversion)
UDP-N-AcetylglucosamineGlcNAc-1-PhosphatePyridine, room temp.~80

Table 2: HPLC-MS/MS Limits of Detection (LOD) for UDP-Sugars

Analyte LOD Matrix Reference
UDP-Glucose0.50 ng/mLMaize extract
UDP-Galactose0.70 ng/mLMaize extract
UDP-Sugars (general)70 nmol/LPlant material

Experimental Protocols

Protocol 1: HPLC-MS/MS for Reaction Monitoring

This protocol describes a method for the quantitative analysis of this compound, the sugar-1-phosphate, the UDP-sugar product, and potential byproducts.

1. Sample Preparation:

  • At desired time points, withdraw an aliquot (e.g., 10 µL) from the reaction mixture.

  • Quench the reaction by diluting the aliquot 1:100 in a cold solution of 50:50 acetonitrile:water.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any precipitate.

  • Transfer the supernatant to an HPLC vial for analysis.

2. HPLC Conditions:

  • Column: Porous Graphitic Carbon (PGC) column (e.g., Hypercarb, 100 x 2.1 mm, 3 µm) or an Amide column (e.g., BEH Amide, 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM ammonium acetate in water, pH 9.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 95% A

    • 2-15 min: Linear gradient to 50% A

    • 15-17 min: Hold at 50% A

    • 17-18 min: Return to 95% A

    • 18-25 min: Re-equilibration at 95% A

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: [M-H]⁻ → UMP fragment

    • Sugar-1-Phosphate: [M-H]⁻ → PO₃⁻ (m/z 79)

    • UDP-Sugar: [M-H]⁻ → UDP fragment or UMP fragment

  • Instrument Parameters: Optimize capillary voltage, cone voltage, and collision energy for each analyte using authentic standards.

4. Data Analysis:

  • Generate standard curves for each analyte using known concentrations.

  • Quantify the concentration of reactants and products at each time point by integrating the peak areas from the MRM chromatograms and comparing to the standard curves.

  • Calculate reaction progress and yield.

Protocol 2: Quantitative ¹H-NMR for In Situ Reaction Monitoring

This protocol allows for the non-invasive monitoring of the reaction progress in real-time.

1. Sample Preparation:

  • Prepare the reaction mixture in a deuterated solvent (e.g., pyridine-d₅ or D₂O, depending on reactant solubility).

  • Add a known concentration of an internal standard (e.g., trimethylsilylpropionate, TSP) that does not react with the components of the reaction mixture.

  • Transfer the reaction mixture to an NMR tube.

2. NMR Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Experiment: ¹H NMR.

  • Parameters:

    • Acquire a spectrum at t=0.

    • Set up a series of ¹H NMR experiments to be acquired at regular time intervals.

    • Use a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to ensure full relaxation and accurate quantification.

    • Suppress the residual solvent peak if necessary.

3. Data Analysis:

  • Identify characteristic, well-resolved peaks for the this compound, sugar-1-phosphate, and the UDP-sugar product. Anomeric protons are often good reporters.

  • Integrate the area of these characteristic peaks and the internal standard peak at each time point.

  • Calculate the relative concentration of each species at each time point by normalizing the integral of the analyte peak to the integral of the internal standard.

  • Plot the concentration of reactants and products over time to determine reaction kinetics.

Protocol 3: Enzyme-Coupled Assay for High-Throughput Screening

This is a conceptual protocol that can be adapted to monitor the production of UDP-glucose. It couples the UDP-glucose product to a dehydrogenase that reduces NAD⁺ to NADH, which can be monitored spectrophotometrically at 340 nm.

1. Reagents:

  • This compound reaction mixture.

  • UDP-glucose dehydrogenase (UGDH).

  • NAD⁺.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.7, 5 mM MgCl₂).

2. Assay Procedure (96-well plate format):

  • In each well, add:

    • 150 µL of assay buffer.

    • 10 µL of NAD⁺ solution (final concentration ~2 mM).

    • 10 µL of UGDH solution.

  • Initiate the this compound reaction in a separate tube.

  • At desired time points, transfer a small aliquot (e.g., 10 µL) of the this compound reaction to the wells of the microplate.

  • Immediately measure the increase in absorbance at 340 nm over time using a microplate reader.

3. Data Analysis:

  • The rate of NADH production is proportional to the concentration of UDP-glucose in the aliquot.

  • Create a standard curve using known concentrations of UDP-glucose to determine the amount of product formed at each time point.

Visualizations

experimental_workflow cluster_synthesis Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis & Purification ump This compound reaction Coupling Reaction (Anhydrous Pyridine) ump->reaction s1p Sugar-1-Phosphate s1p->reaction hplc HPLC-MS/MS reaction->hplc Aliquots nmr in situ NMR reaction->nmr Real-time enzyme Enzyme-Coupled Assay reaction->enzyme Aliquots kinetics Reaction Kinetics hplc->kinetics yield Yield & Purity hplc->yield nmr->kinetics enzyme->kinetics purification Purification (e.g., Anion Exchange) kinetics->purification yield->purification product Purified UDP-Sugar purification->product

Caption: Experimental workflow for this compound reactions.

udp_sugar_pathway cluster_synthesis UDP-Sugar Synthesis cluster_glycosylation Glycosylation & Signaling ump_morpholidate This compound udp_sugar UDP-Sugar ump_morpholidate->udp_sugar sugar_1p Sugar-1-Phosphate sugar_1p->udp_sugar gt Glycosyltransferase (GT) udp_sugar->gt udp_sugar->gt Donor Substrate glycoconjugate Glycoconjugate gt->glycoconjugate acceptor Acceptor (Protein, Lipid, etc.) acceptor->gt signaling Cellular Signaling (e.g., Cell Recognition, Immune Response) glycoconjugate->signaling

Caption: UDP-sugar role in glycosyltransferase-mediated signaling.

References

Troubleshooting & Optimization

low yield in UMP-morpholidate coupling reaction troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in UMP-morpholidate coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the this compound coupling reaction?

The this compound coupling reaction, often referred to as the Khorana-Moffatt procedure, is a widely used method for the synthesis of uridine diphosphate (UDP)-sugars.[1] It involves the coupling of a sugar monophosphate with uridine 5'-monophosphomorpholidate (this compound) to form a pyrophosphate linkage.[1]

Q2: What is the key reactive species in this coupling?

The key reactant is this compound, which serves as an activated form of uridine monophosphate (UMP). This activation facilitates the nucleophilic attack by the phosphate group of the sugar monophosphate.

Q3: What are the most common side products in this reaction?

A classic and frequently observed byproduct is the uridine diphosphate dimer (Up2U), which forms from the self-condensation of two this compound molecules. The formation of this dimer competes with the desired coupling reaction and can contribute to lower yields of the target UDP-sugar.

Troubleshooting Guide for Low Yields

This guide addresses common issues leading to low product yields in this compound coupling reactions.

Q1: My reaction yield is very low or I'm not seeing any product formation. What are the likely causes?

Several factors can contribute to low or no product formation. These can be broadly categorized into issues with reagents and reaction conditions.

  • Reagent Quality:

    • Moisture: The presence of water is a primary cause of low yields as it can hydrolyze the activated this compound. It is crucial to use anhydrous solvents and thoroughly dry all glassware.

    • Purity of Starting Materials: The purity of the sugar monophosphate and the this compound is critical. Impurities can interfere with the reaction. The quality of the this compound can be assessed by HPLC.

    • Solvent Quality: Use of anhydrous pyridine or a mixture of anhydrous pyridine and DMF is common. The solvent should be free of water and other reactive impurities.

  • Reaction Conditions:

    • Temperature: While the reaction is often run at room temperature, prolonged reaction times at elevated temperatures can lead to degradation of reactants and products.

    • Reaction Time: The reaction time can vary significantly, from hours to several days. Monitoring the reaction by TLC or HPLC is recommended to determine the optimal reaction time. In some setups, such as in a microreactor, high conversion rates can be achieved in seconds.

    • Stoichiometry: The ratio of this compound to the sugar monophosphate is important. An excess of this compound is often used to drive the reaction to completion, but this can also lead to increased formation of the Up2U dimer.

Q2: I am observing a significant amount of the Up2U dimer. How can I minimize its formation?

The formation of the uridine diphosphate dimer is a common competitive side reaction.

  • Control Stoichiometry: While an excess of this compound is often used, a very large excess can favor the self-condensation reaction. Experiment with reducing the excess of this compound.

  • Gradual Addition: Adding the this compound portion-wise or via a syringe pump over a period of time can help to maintain a low concentration of the activated species, thus favoring the reaction with the sugar monophosphate over self-condensation.

  • Use of Catalysts/Activators: The use of activators like 1H-tetrazole has been shown to be effective in catalyzing the coupling and can potentially reduce reaction times and side product formation. Other activating agents like 2,4,6-triisopropylbenzenesulfonyl chloride (TIPSCl) can also facilitate the reaction.

Q3: My product seems to be degrading during workup or purification. What can I do?

The pyrophosphate linkage in the UDP-sugar product can be labile, especially under acidic or strongly basic conditions.

  • Maintain Neutral pH: During workup and purification, it is important to maintain a near-neutral pH to avoid hydrolysis of the product.

  • Purification Method: Purification is often challenging due to the polar nature of the product and the presence of structurally similar byproducts.

    • Size-Exclusion Chromatography: Gel filtration chromatography (e.g., using BioGel P2) is a common method to separate the product from smaller molecules like unreacted morpholine.

    • Ion-Exchange Chromatography: Anion-exchange HPLC (SAX-HPLC) is very effective for separating the desired UDP-sugar from the Up2U dimer and unreacted UMP.

Data Presentation

Table 1: Comparison of Reaction Conditions

ParameterConventional Batch ReactorSAR Microreactor
Reaction Time 2 days10 seconds
Conversion Rate ~80%~85%
Reference

Experimental Protocols

Protocol 1: General Procedure for this compound Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation of Reactants:

    • The sugar monophosphate should be converted to its pyridinium or tri-n-butylammonium salt to ensure solubility in the reaction solvent. This is typically done by passing a solution of the sodium salt through a column of Dowex 50 (pyridinium form) or by titration with tri-n-butylamine.

    • Lyophilize the resulting salt multiple times from anhydrous pyridine to ensure it is completely dry.

    • The this compound should be of high purity (≥97%).

  • Reaction Setup:

    • Under an inert atmosphere (e.g., argon or nitrogen), dissolve the dried sugar monophosphate salt in anhydrous pyridine (or a mixture of anhydrous pyridine/DMF).

    • Add the this compound (typically 1.5 to 3 equivalents).

    • If using a catalyst like 1H-tetrazole, add it at this stage (typically 0.3 to 0.5 equivalents).

  • Reaction:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by TLC (e.g., using a mobile phase of isopropanol/ammonia/water) or anion-exchange HPLC. The reaction can take anywhere from 24 to 72 hours.

  • Workup:

    • Once the reaction is complete, quench the reaction by adding an equal volume of water.

    • Concentrate the reaction mixture under reduced pressure.

    • Co-evaporate with water several times to remove residual pyridine.

  • Purification:

    • Dissolve the crude product in water or a suitable buffer.

    • Purify the UDP-sugar using a combination of size-exclusion chromatography (e.g., BioGel P2 with an ammonium bicarbonate buffer) and/or anion-exchange HPLC.

    • Desalt the purified fractions by lyophilization or size-exclusion chromatography with water as the eluent.

Mandatory Visualizations

UMP_Morpholidate_Coupling_Workflow start Start reagent_prep Reagent Preparation (Anhydrous Conditions) start->reagent_prep coupling Coupling Reaction (this compound + Sugar-1-P) reagent_prep->coupling monitoring Reaction Monitoring (TLC / HPLC) coupling->monitoring Periodically monitoring->coupling Incomplete workup Workup (Quench & Solvent Removal) monitoring->workup Complete purification Purification (IEX / SEC) workup->purification product Final Product (UDP-Sugar) purification->product

Caption: Experimental workflow for the this compound coupling reaction.

Troubleshooting_Tree start Low Yield in This compound Coupling check_reagents Are reagents pure and anhydrous? start->check_reagents check_conditions Are reaction conditions optimal? start->check_conditions check_byproducts Is Up2U dimer a major byproduct? start->check_byproducts sol_reagents Solution: - Use anhydrous solvents - Dry reagents thoroughly - Check purity via HPLC check_reagents->sol_reagents No sol_conditions Solution: - Optimize stoichiometry - Monitor reaction time - Consider a catalyst check_conditions->sol_conditions No sol_byproducts Solution: - Adjust stoichiometry - Use slow addition of this compound - Employ effective purification (IEX-HPLC) check_byproducts->sol_byproducts Yes

Caption: Troubleshooting decision tree for low yield in coupling reactions.

References

byproduct formation in UMP-morpholidate reactions and removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UMP-morpholidate reactions, particularly in the synthesis of UDP-sugars.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in a this compound reaction?

The most frequently encountered byproducts in this compound coupling reactions are:

  • P¹,P²-diuridine-5'-pyrophosphate (Up2U): This symmetrical pyrophosphate is the classic and most common byproduct, formed by the self-condensation of two molecules of this compound.[1][2]

  • Unreacted this compound: Incomplete reaction can lead to the presence of the starting morpholidate in the final mixture.

  • Uridine-5'-monophosphate (UMP): This can be present due to the hydrolysis of this compound, especially if the reaction conditions are not strictly anhydrous.

Q2: How can I monitor the progress of my this compound reaction?

Reaction progress can be monitored by several methods:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively assess the consumption of starting materials and the formation of the product. A cospot of the reaction mixture with the starting material is recommended to clearly distinguish the product from the reactants.

  • ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a powerful tool for monitoring the reaction, as the phosphorus environments of the starting material, product, and pyrophosphate byproduct have distinct chemical shifts. This technique can provide quantitative information about the relative amounts of each species in the reaction mixture.

Q3: What is the role of pyridine in the reaction, and why must it be anhydrous?

Pyridine typically serves as the solvent for this compound reactions. It must be anhydrous to prevent the hydrolysis of the activated this compound back to UMP. The presence of water can significantly reduce the yield of the desired UDP-sugar by consuming the activated intermediate. Therefore, using freshly distilled and dried pyridine is crucial for reaction success.

Q4: My reaction yield is low. What are the potential causes?

Low yields in this compound reactions can stem from several factors:

  • Presence of moisture: As mentioned, water will hydrolyze the this compound, reducing the amount available to react with the sugar phosphate.

  • Suboptimal reaction time: These reactions can be slow, sometimes requiring several days to reach completion. Insufficient reaction time will result in a low yield of the desired product.

  • Impurity of starting materials: The purity of both the this compound and the sugar phosphate is critical.

  • Inefficient purification: Product loss during purification steps can lead to a lower isolated yield.

Section 2: Troubleshooting Guide

This guide addresses specific issues that may arise during this compound reactions and subsequent purification.

Problem Possible Cause(s) Suggested Solution(s)
A significant amount of P¹,P²-diuridine-5'-pyrophosphate (Up2U) is observed. High concentration of this compound.While a slight excess of this compound is often used, a large excess can favor self-condensation. Optimize the stoichiometry of your reactants.
Prolonged reaction time at elevated temperatures.Monitor the reaction closely and stop it once the formation of the desired product plateaus to minimize byproduct formation.
The final product is contaminated with unreacted this compound. Incomplete reaction.Extend the reaction time. Ensure the reaction is stirred efficiently.
Insufficient activation of the sugar phosphate.Ensure the sugar phosphate is appropriately prepared (e.g., as a pyridinium salt) to enhance its reactivity.
UMP is a major component of the crude reaction mixture. Presence of moisture in the reaction.Use freshly distilled, anhydrous pyridine. Dry all glassware thoroughly before use. Handle starting materials in a dry environment (e.g., glove box or under inert atmosphere).
Difficulty in separating the desired UDP-sugar from byproducts. Inappropriate purification method.For the removal of Up2U and UMP, a combination of size-exclusion and anion-exchange chromatography is highly effective.[1][2]
Co-elution of product and byproducts.Optimize the elution conditions for your chromatography. For SAX-HPLC, a shallow salt gradient can improve resolution. For size-exclusion chromatography, ensure the correct column resin is chosen for the molecular weight range of your compounds.

Section 3: Data Presentation

Table 1: Typical ³¹P NMR Chemical Shifts of Key Species in this compound Reactions

CompoundPhosphorus EnvironmentTypical Chemical Shift (δ, ppm)
This compoundPhosphomorpholidate~8-10
UDP-Sugar (e.g., UDP-Galactose)α-phosphate~ -10 to -12
β-phosphate~ -12 to -14
P¹,P²-diuridine-5'-pyrophosphatePyrophosphate~ -10 to -11 (symmetrical)
UMPMonophosphate~ 0-4

Note: Chemical shifts can vary depending on the solvent, pH, and counterions.

Table 2: Comparison of Purification Methods for UDP-Sugar Synthesis

Purification MethodPrincipleAdvantagesDisadvantagesTypical Purity
Size-Exclusion Chromatography (e.g., Bio-Gel P-2) Separation based on molecular size.Effective for removing smaller molecules like UMP and salts. Good for initial cleanup and desalting.Limited resolution between the desired product and the similarly sized Up2U byproduct.Moderate
Strong Anion-Exchange HPLC (SAX-HPLC) Separation based on charge.High resolution separation of the desired UDP-sugar from both Up2U and UMP based on differences in their negative charges.Requires specialized equipment. The use of salt gradients necessitates a subsequent desalting step.High (>95%)

Section 4: Experimental Protocols

Protocol 1: General Procedure for a this compound Coupling Reaction

This protocol describes a general method for the synthesis of a UDP-sugar from a sugar-1-phosphate and this compound.

Materials:

  • Sugar-1-phosphate (as its pyridinium salt)

  • Uridine-5'-monophosphomorpholidate 4-morpholine-N,N'-dicyclohexylcarboxamidine salt (this compound)

  • Anhydrous pyridine

Procedure:

  • Co-evaporate the sugar-1-phosphate (1 equivalent) with anhydrous pyridine three times to ensure it is completely dry.

  • In a separate flask, co-evaporate this compound (1.2-1.5 equivalents) with anhydrous pyridine three times.

  • Dissolve both dried reactants in a minimal amount of anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

  • Stir the reaction mixture at room temperature for 3-7 days.

  • Monitor the reaction progress by TLC or ³¹P NMR.

  • Once the reaction is complete, evaporate the pyridine under reduced pressure.

  • The crude product can then be purified using the methods described below.

Protocol 2: Purification of UDP-Sugars using Bio-Gel P-2 Chromatography

This protocol is suitable for the initial cleanup and desalting of the reaction mixture.

Materials:

  • Bio-Gel P-2 resin

  • Chromatography column

  • 0.1 M Triethylammonium bicarbonate (TEAB) buffer, pH 7.5

  • Crude reaction mixture

Procedure:

  • Swell the Bio-Gel P-2 resin in the TEAB buffer according to the manufacturer's instructions.

  • Pack the column with the swollen resin and equilibrate with at least two column volumes of the TEAB buffer.

  • Dissolve the crude reaction mixture in a small volume of the TEAB buffer.

  • Carefully load the sample onto the column.

  • Elute the column with the TEAB buffer.

  • Collect fractions and monitor the elution of nucleotide-containing compounds by measuring the UV absorbance at 262 nm.

  • Pool the fractions containing the desired product (which typically elutes after the Up2U byproduct but before UMP and salts).

  • Lyophilize the pooled fractions to remove the volatile TEAB buffer.

Protocol 3: High-Resolution Purification by Strong Anion-Exchange HPLC (SAX-HPLC)

This protocol provides high-purity UDP-sugar.

Materials:

  • SAX-HPLC column

  • Buffer A: 2 mM Sodium Phosphate, pH 3.0

  • Buffer B: 2 mM Sodium Phosphate, 1 M NaCl, pH 3.0

  • Partially purified product from Bio-Gel P-2 chromatography

Procedure:

  • Equilibrate the SAX-HPLC column with Buffer A.

  • Dissolve the sample in Buffer A and inject it onto the column.

  • Elute the compounds using a linear gradient of increasing salt concentration (Buffer B). A typical gradient might be from 0% to 50% Buffer B over 40 minutes.

  • Monitor the elution profile at 262 nm. The desired UDP-sugar will elute at a specific salt concentration, typically after UMP and before the more highly charged Up2U.

  • Collect the peak corresponding to the desired product.

  • Desalt the collected fraction using a suitable method, such as size-exclusion chromatography (Bio-Gel P-2) with water as the eluent, or a reverse-phase C18 cartridge.

  • Lyophilize the desalted product to obtain a pure solid.

Section 5: Visualizations

UMP_Morpholidate_Reaction_Byproducts cluster_reaction Khorana-Moffatt Coupling cluster_side_reactions Side Reactions UMP_morpholidate This compound UDP_Sugar Desired Product (UDP-Sugar) UMP_morpholidate->UDP_Sugar + Sugar-1-Phosphate Up2U Byproduct (P¹,P²-diuridine-5'-pyrophosphate) UMP_morpholidate->Up2U Self-condensation (+ this compound) UMP Byproduct (UMP) UMP_morpholidate->UMP Hydrolysis Sugar_P Sugar-1-Phosphate Sugar_P->UDP_Sugar H2O H₂O (Moisture) H2O->UMP Purification_Workflow Crude Crude Reaction Mixture (UDP-Sugar, Up2U, UMP, Salts) SEC Step 1: Size-Exclusion Chromatography (e.g., Bio-Gel P-2) Crude->SEC Partially_Pure Partially Purified Product (UDP-Sugar + Up2U) SEC->Partially_Pure Waste1 Removed: UMP, Salts SEC->Waste1 SAX_HPLC Step 2: Strong Anion-Exchange HPLC Partially_Pure->SAX_HPLC Pure_Product Purified UDP-Sugar (with salt) SAX_HPLC->Pure_Product Waste2 Removed: Up2U SAX_HPLC->Waste2 Desalting Step 3: Desalting Pure_Product->Desalting Final_Product Final Pure Product (Lyophilized Solid) Desalting->Final_Product Waste3 Removed: Salts Desalting->Waste3

References

Technical Support Center: Optimizing UMP-Morpholidate Activation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the activation of Uridine 5'-monophosphate (UMP) using morpholidate chemistry. Our goal is to help you overcome common challenges and optimize your reaction conditions for successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for UMP-morpholidate activation?

A1: The most established and frequently referenced method is the Khorana-Moffatt procedure, which involves the coupling of a sugar monophosphate with uridine 5'-monophosphomorpholidate.[1] This method is a preferred route for the synthesis of UDP-sugar nucleotides.[1]

Q2: What are the typical byproducts in a this compound coupling reaction?

A2: A classical byproduct of this reaction is the uridine diphosphate dimer, which is formed by the self-condensation of this compound.[1] Formation of this dimer can reduce the overall yield of the desired UDP-sugar.

Q3: Are there any catalysts that can improve the coupling efficiency?

A3: Yes, catalysts can be employed to improve the efficiency of the coupling reaction. For instance, 1H-tetrazole has been used to catalyze the coupling of 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl-1-phosphate and this compound in a gram-scale synthesis of uridine diphospho(13C6)glucose.[2][3]

Q4: What are some common purification strategies for the final UDP-sugar product?

A4: Purification is a critical step to remove unreacted starting materials, byproducts, and salts. Common techniques include size-exclusion chromatography, such as with BioGel P2, often using a volatile buffer like ammonium bicarbonate that can be removed by lyophilization. For higher purity, semi-preparative SAX-HPLC (Strong Anion Exchange High-Performance Liquid Chromatography) can be used.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low or no yield of the desired UDP-sugar. Incomplete activation of the sugar monophosphate.Ensure the sugar monophosphate is properly prepared and in the correct salt form (e.g., pyridinium or tetrabutylammonium salt) to ensure solubility and reactivity in the reaction solvent.
Degradation of the target UDP-sugar during workup.For sensitive UDP-sugars, particularly furanoses, basic deprotection methods can lead to degradation into byproducts like 1,2-cyclic phosphates. Consider milder deprotection conditions or alternative strategies that avoid harsh basic treatments.
Poor quality of the this compound reagent.Use freshly prepared or high-quality commercial this compound. The reagent can degrade over time, leading to lower reactivity.
Significant formation of the uridine diphosphate dimer. Excess this compound or prolonged reaction times.Optimize the stoichiometry of the reactants. A slight excess of the sugar monophosphate may be beneficial. Monitor the reaction progress by TLC or HPLC to avoid unnecessarily long reaction times.
Presence of moisture in the reaction.Ensure all glassware is thoroughly dried and use anhydrous solvents. Water can hydrolyze the activated morpholidate, leading to side reactions.
Difficulty in purifying the final product. Co-elution of the product with byproducts or salts.Employ a multi-step purification strategy. For example, an initial desalting step using size-exclusion chromatography can be followed by a high-resolution ion-exchange chromatography step like SAX-HPLC.
The product is unstable under the purification conditions.Adjust the pH and buffer composition of the eluents. For compounds sensitive to basic conditions, maintain a neutral or slightly acidic pH during purification.

Experimental Protocols

General Protocol for this compound Coupling (Khorana-Moffatt Procedure)

This protocol is a generalized procedure based on the Khorana-Moffatt method. Researchers should optimize the specific conditions for their particular sugar monophosphate.

1. Preparation of the Sugar Monophosphate Salt:

  • Convert the sugar monophosphate into a soluble salt form, such as the pyridinium or tetrabutylammonium salt. This is often achieved by treating the free acid form of the sugar phosphate with a suitable resin (e.g., Amberlite in the pyridinium form) or a base like tetrabutylammonium hydroxide.

2. Coupling Reaction:

  • Dissolve the dried sugar monophosphate salt and this compound (typically as the 4-morpholine-N,N'-dicyclohexylcarboxamidine salt) in an anhydrous polar solvent such as pyridine or a mixture of pyridine and DMF.

  • Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature.

  • The reaction can be monitored by TLC or HPLC to determine completion.

3. Workup and Deprotection:

  • After the reaction is complete, the solvent is typically removed under reduced pressure.

  • If protecting groups are present on the sugar moiety, they need to be removed. For example, acetyl groups can be removed by treatment with a catalytic amount of sodium methoxide in methanol, followed by neutralization. For base-sensitive compounds, alternative deprotection strategies may be necessary.

4. Purification:

  • The crude product is first desalted using size-exclusion chromatography (e.g., BioGel P2 with an ammonium bicarbonate buffer).

  • The collected fractions containing the product are lyophilized.

  • For higher purity, the product is further purified by SAX-HPLC using a suitable gradient (e.g., a linear gradient of NaCl or triethylammonium bicarbonate).

  • The final product is desalted again if necessary and lyophilized to yield the pure UDP-sugar.

Visualizing the Workflow and Reactions

UMP_Morpholidate_Activation_Workflow cluster_reactants Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Workup & Purification SugarP Sugar-1-Phosphate Coupling Anhydrous Pyridine Room Temperature SugarP->Coupling UMPSalt This compound (as DCC salt) UMPSalt->Coupling Deprotection Deprotection (if necessary) Coupling->Deprotection Desalting Size-Exclusion Chromatography (e.g., BioGel P2) Deprotection->Desalting HPLC SAX-HPLC Desalting->HPLC FinalProduct Pure UDP-Sugar HPLC->FinalProduct

Caption: Workflow for UDP-sugar synthesis via this compound activation.

Reaction_and_Side_Reaction cluster_main Desired Reaction cluster_side Side Reaction SugarP Sugar-1-Phosphate UDP_Sugar UDP-Sugar SugarP->UDP_Sugar + UMP_M This compound UMP_M->UDP_Sugar Morpholine Morpholine UMP_M2 This compound Dimer Uridine Diphosphate Dimer UMP_M2->Dimer + UMP_M3 This compound UMP_M3->Dimer

Caption: Main reaction versus the common side reaction in this compound coupling.

References

UMP-morpholidate stability issues in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for UMP-morpholidate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues of this compound in solution and to offer troubleshooting for its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound, or uridine 5'-monophosphomorpholidate, is an activated form of uridine monophosphate (UMP). Its most common application is as a key reagent in the Khorana-Moffatt synthesis of uridine diphosphate (UDP)-sugars[1][2]. These UDP-sugars are vital precursors for the enzymatic synthesis of complex carbohydrates and glycoconjugates[3].

Q2: What is the main stability concern when working with this compound in solution?

A2: The primary stability issue with this compound in solution, particularly in the context of UDP-sugar synthesis, is its propensity to undergo self-condensation. This reaction leads to the formation of a uridine diphosphate dimer (Up2U) as a significant byproduct[1]. The presence of moisture can also lead to hydrolysis of the phosphomorpholidate bond.

Q3: How should I store this compound, both as a solid and in solution?

A3: As a solid, this compound should be stored at -20°C[2]. For solutions, storage at -80°C is recommended for up to 6 months, or at -20°C for up to 1 month, and should be protected from light. It is crucial to use anhydrous solvents for preparing solutions to minimize hydrolysis.

Q4: What solvents are typically used to dissolve this compound for reactions?

A4: Anhydrous pyridine is the most commonly used solvent for reactions involving this compound, such as the Khorana-Moffatt procedure for UDP-sugar synthesis.

Troubleshooting Guide

Issue 1: Low yield of the desired UDP-sugar product and presence of a major byproduct.

  • Possible Cause: A likely cause is the self-condensation of this compound, forming a uridine diphosphate dimer. This is a well-documented side reaction in UDP-sugar synthesis. The presence of moisture in the reaction can also contribute to low yields by hydrolyzing the this compound.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous pyridine as the solvent. Dry all glassware thoroughly before use. Handle this compound and other reagents in a dry atmosphere (e.g., under argon or in a glovebox).

    • Co-evaporation: Before the reaction, co-evaporate the sugar phosphate and this compound with anhydrous pyridine several times to remove any residual moisture.

    • Purification: The uridine diphosphate dimer byproduct can be removed from the desired UDP-sugar product by purification techniques such as size-exclusion chromatography (e.g., BioGel P2) or ion-exchange chromatography (e.g., SAX-HPLC).

Issue 2: The this compound solution appears to have degraded over time.

  • Possible Cause: Improper storage or exposure to moisture and light can lead to the degradation of this compound in solution.

  • Troubleshooting Steps:

    • Follow Recommended Storage Conditions: Store this compound solutions at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

    • Protect from Light: Store solutions in amber vials or wrapped in foil to protect from light.

    • Use Freshly Prepared Solutions: For critical experiments, it is best to use freshly prepared solutions of this compound.

Stability of this compound in Solution

The following table summarizes the known stability information for this compound. Quantitative data on degradation rates under various conditions is limited in the literature.

ConditionSolventTemperatureStability RecommendationReference
Long-term StorageAnhydrous Solvent-80°CStable for up to 6 months. Protect from light.
Short-term StorageAnhydrous Solvent-20°CStable for up to 1 month. Protect from light.
Reaction ConditionsAnhydrous PyridineRoom TemperatureProne to self-condensation. Use in a timely manner under strictly anhydrous conditions.
Presence of WaterAqueous solutionsNeutral to Alkaline pHRelatively stable against hydrolysis.
Presence of WaterAqueous solutionsAcidic pHThe phosphoramidate bond is labile and prone to hydrolysis.

Experimental Protocols

Key Experiment: Synthesis of a UDP-Sugar via the Khorana-Moffatt Procedure

This protocol is a generalized procedure based on literature methods for the synthesis of UDP-sugars using this compound.

Materials:

  • Sugar-1-phosphate

  • This compound (as the 4-morpholine-N,N'-dicyclohexylcarboxamidinium salt)

  • Anhydrous pyridine

  • Argon or Nitrogen gas

  • Dry glassware

Procedure:

  • Preparation of Reagents:

    • The pyridinium salt of the sugar-1-phosphate is prepared and dried by co-evaporation with anhydrous pyridine (3 times).

    • This compound is also dried by co-evaporation with anhydrous pyridine (3 times).

  • Reaction Setup:

    • The dried sugar-1-phosphate is dissolved in anhydrous pyridine in a flame-dried flask under an inert atmosphere (argon or nitrogen).

    • The dried this compound is dissolved in anhydrous pyridine and added to the sugar-1-phosphate solution.

  • Reaction:

    • The reaction mixture is stirred at room temperature for an extended period (typically 3-5 days) under an inert atmosphere. The progress of the reaction can be monitored by TLC or HPLC.

  • Work-up and Purification:

    • After the reaction is complete, the solvent is removed under reduced pressure.

    • The residue is dissolved in a suitable buffer (e.g., 0.25 M NH4HCO3) for purification.

    • Purification is typically performed using size-exclusion chromatography (e.g., BioGel P2 column) to separate the UDP-sugar from byproducts and unreacted starting materials.

    • Further purification to remove the uridine diphosphate dimer may require strong anion exchange HPLC (SAX-HPLC).

    • The fractions containing the pure UDP-sugar are pooled, desalted (e.g., by another round of size-exclusion chromatography with water as the eluent), and lyophilized to obtain the final product.

Visualizations

UMP_Morpholidate_Reaction_Pathway cluster_reactants Reactants cluster_products Products UMP_morpholidate This compound UDP_Sugar UDP-Sugar (Desired Product) UMP_morpholidate->UDP_Sugar + Sugar-1-Phosphate Byproduct Uridine Diphosphate Dimer (Self-condensation Product) UMP_morpholidate->Byproduct + this compound Sugar_1P Sugar-1-Phosphate Sugar_1P->UDP_Sugar Troubleshooting_Workflow Start Low Yield of UDP-Sugar Check_Byproduct Analyze reaction mixture for uridine diphosphate dimer Start->Check_Byproduct Anhydrous_Conditions Ensure strictly anhydrous conditions Check_Byproduct->Anhydrous_Conditions Dimer Present Purification Optimize purification (Size-Exclusion/SAX-HPLC) Check_Byproduct->Purification Dimer Present End_Failure Consult further literature Check_Byproduct->End_Failure No Dimer End_Success Improved Yield Anhydrous_Conditions->End_Success Purification->End_Success Degradation_Pathways UMP_morpholidate This compound Self_Condensation Self-Condensation UMP_morpholidate->Self_Condensation Anhydrous Conditions Hydrolysis Hydrolysis UMP_morpholidate->Hydrolysis Presence of Water Dimer Uridine Diphosphate Dimer Self_Condensation->Dimer UMP UMP Hydrolysis->UMP Morpholine Morpholine Hydrolysis->Morpholine

References

Technical Support Center: Purification of UMP-Morpholidate Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of UMP-morpholidate reaction products.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound reaction products, particularly when using size-exclusion and anion-exchange chromatography.

Problem IDIssuePossible Cause(s)Suggested Solution(s)
PUR-001 Low or No Flow Through the Chromatography Column Clogged column frit or tubing; Air bubbles in the system; Pump malfunction.1. Filter the sample and buffers before use. 2. Degas all buffers and solvents. 3. Check pump seals and connections for leaks. 4. If using a pre-packed column, consult the manufacturer's instructions for un-clogging.
PUR-002 Poor Resolution of Product from Byproducts (e.g., Uridine Diphosphate Dimer) Incorrect mobile phase composition; Column overloading; Flow rate is too high.1. Optimize the gradient for anion-exchange HPLC; a shallower gradient may improve separation. 2. Reduce the amount of sample loaded onto the column. 3. Decrease the flow rate to allow for better separation.
PUR-003 Product Elutes in the Void Volume of Size-Exclusion Column The product has aggregated; The column is not suitable for the size of the product.1. Ensure the sample is fully dissolved and consider adding a non-ionic detergent to the mobile phase to reduce aggregation. 2. Select a size-exclusion resin with a smaller pore size.
PUR-004 Peak Tailing in HPLC Strong interaction between the product and the stationary phase; Column degradation.1. Adjust the mobile phase pH or ionic strength to reduce strong interactions. 2. Consider using a different column chemistry. 3. If the column is old, replace it.
PUR-005 Product Degradation During Purification Unstable pH or high temperature of buffers; Prolonged purification time.1. Ensure buffer pH is within the stability range for this compound and its derivatives. 2. Perform purification steps at 4°C if possible. 3. Optimize the purification protocol to minimize the total time.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in a this compound reaction, and how can I remove it?

A1: A common byproduct is the uridine diphosphate dimer, formed by the self-condensation of this compound.[1] This byproduct can often be effectively removed using a combination of size-exclusion chromatography (like BioGel P2) followed by semi-preparative strong anion-exchange high-performance liquid chromatography (SAX-HPLC).[1]

Q2: What are the recommended storage conditions for this compound and its reaction products?

A2: this compound should be stored at -20°C to ensure its stability. For short-term storage of a stock solution (up to one month), -20°C is suitable, while for longer-term storage (up to six months), -80°C is recommended. It is also advisable to protect it from light. The stability of the reaction products will depend on the specific molecule, but generally, storage at low temperatures in a suitable buffer is recommended.

Q3: My product seems to be degrading during the purification process. What can I do to prevent this?

A3: Degradation can be caused by several factors. This compound and related compounds can be sensitive to pH and temperature. Ensure that your purification buffers are within a stable pH range (typically around neutral) and perform the purification steps at a low temperature (e.g., 4°C) whenever possible. Minimizing the overall purification time can also help reduce degradation.

Q4: I am seeing multiple peaks on my analytical HPLC after purification. What could they be?

A4: Multiple peaks could indicate the presence of unreacted starting materials, the uridine diphosphate dimer byproduct, or degradation products. To identify these peaks, you can run standards of your starting materials if available. The dimer byproduct is a known impurity to look for.[1] If degradation is suspected, varying the purification conditions (pH, temperature, time) and observing changes in the chromatogram can provide clues. Mass spectrometry can be a valuable tool for identifying unknown peaks.

Q5: What is a typical yield for a reaction involving this compound and subsequent purification?

A5: The yield can vary significantly depending on the specific reaction and the efficiency of the purification steps. As a reference, a study on the synthesis of UDP-IdoA using this compound reported a yield of 26% over two steps after purification with BioGel P2 and semi-preparative SAX-HPLC.[1]

Experimental Protocols

Protocol 1: General Purification of this compound Reaction Products using Size-Exclusion and Anion-Exchange Chromatography

This protocol outlines a two-step purification process for a typical reaction product of this compound.

Step 1: Size-Exclusion Chromatography with BioGel P2

  • Column Preparation: Swell the Bio-Gel P2 resin in the desired buffer (e.g., 0.25 M ammonium bicarbonate) and pack it into a suitable column according to the manufacturer's instructions. Equilibrate the column with at least two column volumes of the buffer.

  • Sample Preparation: Concentrate the reaction mixture under reduced pressure and redissolve it in a minimal volume of the chromatography buffer.

  • Chromatography: Load the prepared sample onto the column. Elute with the buffer at a constant flow rate.

  • Fraction Collection and Analysis: Collect fractions and monitor the absorbance at 262 nm to detect uridine-containing compounds. Pool the fractions containing the desired product.

  • Desalting: If a volatile buffer like ammonium bicarbonate was used, the pooled fractions can be lyophilized. For non-volatile buffers, a desalting step using a BioGel P2 column with water as the eluent may be necessary.[1]

Step 2: Strong Anion-Exchange HPLC (SAX-HPLC)

  • Column and System Preparation: Use a semi-preparative SAX-HPLC column. Equilibrate the column with the starting buffer (e.g., a low concentration of a salt like NaCl in a suitable buffer).

  • Sample Preparation: Dissolve the lyophilized or desalted product from Step 1 in the HPLC starting buffer.

  • HPLC Separation: Inject the sample onto the column. Elute with a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl over 50 minutes).

  • Fraction Collection and Analysis: Collect fractions corresponding to the product peak. Analyze the purity of the collected fractions using analytical HPLC.

  • Desalting: Pool the pure fractions and desalt using a suitable method such as size-exclusion chromatography with water as the eluent.

  • Lyophilization: Lyophilize the desalted product to obtain a solid powder.

Visualizations

Purification_Workflow cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Reaction This compound Reaction SEC Size-Exclusion Chromatography (e.g., BioGel P2) Reaction->SEC Crude Product SAX_HPLC Strong Anion-Exchange HPLC (SAX-HPLC) SEC->SAX_HPLC Partially Purified Product Desalting Desalting SAX_HPLC->Desalting Purified Product Fractions Lyophilization Lyophilization Desalting->Lyophilization Purity_Check Purity Check (Analytical HPLC, MS) Lyophilization->Purity_Check Final_Product Pure Product Purity_Check->Final_Product Verified Purity

Caption: A typical workflow for the purification of this compound reaction products.

Troubleshooting_Logic Start Poor Purification Outcome Check_Byproduct Is the main impurity the uridine diphosphate dimer? Start->Check_Byproduct Optimize_SAX Optimize SAX-HPLC gradient (e.g., shallower gradient) Check_Byproduct->Optimize_SAX Yes Check_Degradation Are there signs of product degradation? Check_Byproduct->Check_Degradation No Review_Protocol Review and refine purification protocol Optimize_SAX->Review_Protocol Modify_Conditions Lower temperature (4°C) and check buffer pH Check_Degradation->Modify_Conditions Yes Check_Resolution Is the resolution generally poor? Check_Degradation->Check_Resolution No Modify_Conditions->Review_Protocol Optimize_Chromatography Reduce flow rate Decrease sample load Check_Resolution->Optimize_Chromatography Yes Check_Resolution->Review_Protocol No Optimize_Chromatography->Review_Protocol

Caption: A decision tree for troubleshooting common purification issues.

References

Technical Support Center: Improving the Efficiency of the Khorana-Moffatt Procedure

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Khorana-Moffatt oxidation. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the Khorana-Moffatt oxidation and what is it used for?

The Khorana-Moffatt oxidation, also known as the Pfitzner-Moffatt oxidation, is a chemical reaction that oxidizes primary alcohols to aldehydes and secondary alcohols to ketones.[1][2][3] The reaction utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by a carbodiimide, most commonly dicyclohexylcarbodiimide (DCC), in the presence of a mild acid catalyst like pyridinium trifluoroacetate.[2][4] It is known for its mild reaction conditions, often conducted at room temperature.

Q2: What are the common challenges and limitations of the Khorana-Moffatt procedure?

The primary challenges associated with the Khorana-Moffatt oxidation include:

  • Removal of the dicyclohexylurea (DCU) byproduct: DCU is notoriously insoluble in many common organic solvents, making its removal from the reaction mixture difficult and often leading to product contamination.

  • Side reactions: The two most common side reactions are the Pummerer rearrangement and the formation of methylthiomethyl (MTM) ethers.

  • Stoichiometry: The reaction often requires a significant excess of DCC (typically 3 equivalents) to drive the reaction to completion.

  • Odor: The reaction produces dimethyl sulfide, a volatile and foul-smelling byproduct.

Due to these limitations, the Khorana-Moffatt oxidation has been largely superseded by other DMSO-based oxidations like the Swern oxidation, which often provides higher yields and a simpler workup.

Q3: My reaction is sluggish or does not go to completion. What are the possible causes and solutions?

Several factors can contribute to an incomplete or slow reaction:

  • Insufficient DCC: Ensure that at least 3 equivalents of DCC are used.

  • Inadequate acid catalysis: The choice and amount of the acid catalyst are crucial. Pyridinium trifluoroacetate is a commonly used and effective catalyst. The conjugate base of the acid must be basic enough to facilitate the final elimination step. Strong acids like sulfuric acid or hydrochloric acid are not suitable.

  • Poor quality reagents: Use anhydrous DMSO and fresh DCC. DCC can degrade upon storage.

  • Steric hindrance: The active oxidizing species in the Pfitzner-Moffatt oxidation is sterically bulky. This can be advantageous for selectively oxidizing less hindered alcohols, but it can also be a limitation for highly hindered substrates.

Q4: How can I effectively remove the dicyclohexylurea (DCU) byproduct?

The removal of DCU is a critical step for obtaining a pure product. Here are several effective methods:

  • Filtration: Since DCU is often insoluble in the reaction solvent (e.g., dichloromethane), it can be removed by filtration. Chilling the reaction mixture can further decrease the solubility of DCU.

  • Crystallization: The crude product can be dissolved in a hot solvent in which the desired product is soluble and DCU is less soluble. Upon cooling, the desired product crystallizes, leaving the DCU in the mother liquor.

  • Solvent Precipitation: Adding a solvent in which your product is soluble but DCU is not (an anti-solvent) can selectively precipitate the DCU. For example, adding cold acetonitrile or diethyl ether can often precipitate the majority of the DCU.

  • Aqueous Wash: For water-soluble byproducts when using alternative carbodiimides like EDC, an aqueous workup is effective.

  • Chromatography: While not always ideal due to the potential for DCU to slowly dissolve and co-elute, column chromatography can be used for purification. Using an eluent system that fully dissolves the DCU, such as one containing chloroform, can improve separation.

Q5: How can I minimize the formation of side products like MTM ethers and those from Pummerer rearrangement?

  • Temperature Control: While the Khorana-Moffatt oxidation is often run at room temperature, elevated temperatures can promote the Pummerer rearrangement. Maintaining a moderate temperature is advisable.

  • Use of Alternative Activators: The choice of the activating agent can influence the extent of side reactions. While DCC is standard for the Khorana-Moffatt procedure, other DMSO activation methods (as in the Swern or Parikh-Doering oxidations) may offer better selectivity.

Data Presentation

The efficiency of the Khorana-Moffatt oxidation can vary significantly depending on the substrate and reaction conditions. The following table summarizes representative examples found in the literature.

SubstrateReagents and ConditionsProductYield (%)Reference
Primary Alcohol (generic)DMSO, DCC, Pyridinium TrifluoroacetateAldehydeTypically Moderate to High[General Procedure]
Secondary Alcohol (generic)DMSO, DCC, Pyridinium TrifluoroacetateKetoneTypically Moderate to High[General Procedure]
Testosterone3 eq. DCC, 0.5 eq. Pyridinium Trifluoroacetate, DMSO:Benzene (1:1), RT4-Androsten-3,17-dione>87(Fieser & Fieser, "Reagents for Organic Synthesis", Vol. 1)
A hindered secondary alcohol3 eq. DCC, 1 eq. H3PO4, DMSO:Benzene (1:1), 4.5 h, RTCorresponding Ketone84(As cited in a review)

Experimental Protocols

General Protocol for the Oxidation of a Primary Alcohol to an Aldehyde:

  • Reaction Setup: To a solution of the primary alcohol (1.0 equiv) in anhydrous DMSO (sufficient to dissolve the alcohol) and a co-solvent such as benzene or ethyl acetate (optional, can improve results) is added dicyclohexylcarbodiimide (DCC, 3.0 equiv).

  • Acid Catalyst Addition: Pyridinium trifluoroacetate (0.5 equiv) is then added to the stirred solution at room temperature.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup - DCU Removal:

    • The reaction mixture is cooled in an ice bath to precipitate the dicyclohexylurea (DCU).

    • The precipitate is removed by filtration through a fritted funnel and washed with a small amount of cold solvent (e.g., dichloromethane or diethyl ether).

  • Extraction: The filtrate is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed successively with water and brine to remove residual DMSO.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude aldehyde is purified by column chromatography on silica gel.

General Protocol for the Oxidation of a Secondary Alcohol to a Ketone:

The procedure is analogous to the oxidation of primary alcohols.

  • Reaction Setup: A solution of the secondary alcohol (1.0 equiv) and dicyclohexylcarbodiimide (DCC, 3.0 equiv) in anhydrous DMSO and an optional co-solvent is prepared.

  • Acid Catalyst Addition: Pyridinium trifluoroacetate (0.5 equiv) is added to the stirred solution at room temperature.

  • Reaction Monitoring: The reaction is monitored by TLC.

  • Workup - DCU Removal: The DCU is removed by filtration as described above.

  • Extraction: The filtrate is worked up with an organic solvent and washed with water and brine.

  • Drying and Concentration: The organic phase is dried and the solvent is evaporated.

  • Purification: The resulting crude ketone is purified by column chromatography or recrystallization.

Visualizations

Khorana_Moffatt_Mechanism R2CHOH R₂CHOH (Alcohol) Alkoxysulfonium_Salt Alkoxysulfonium Salt R2CHOH->Alkoxysulfonium_Salt DCC DCC Activated_DCC Protonated DCC DCC->Activated_DCC + H⁺ DMSO DMSO Sulfonium_Adduct Sulfonium Adduct Activated_DCC->Sulfonium_Adduct + DMSO Sulfonium_Adduct->Alkoxysulfonium_Salt - H⁺ DCU DCU Ylide Sulfonium Ylide Alkoxysulfonium_Salt->Ylide + Base - HB Carbonyl R₂C=O (Ketone/Aldehyde) Ylide->Carbonyl Intramolecular Proton Transfer DMS DMS Ylide->DMS

Caption: The reaction mechanism of the Khorana-Moffatt oxidation.

Khorana_Moffatt_Workflow Start Start: Alcohol, DMSO, DCC, Acid Catalyst Reaction Stir at Room Temperature Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Workup: Cool and Filter DCU Monitoring->Workup Reaction Complete Extraction Aqueous Extraction Workup->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate Drying->Concentration Purification Purify Product (Chromatography/Crystallization) Concentration->Purification End End: Pure Aldehyde/Ketone Purification->End

Caption: A general experimental workflow for the Khorana-Moffatt procedure.

Khorana_Moffatt_Troubleshooting Start Problem Encountered Low_Yield Low Yield? Start->Low_Yield Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Yes Side_Products Significant Side Products? Low_Yield->Side_Products No Incomplete_Reaction->Side_Products No Check_Reagents Check Reagent Quality (Anhydrous DMSO, Fresh DCC) Incomplete_Reaction->Check_Reagents Yes DCU_Contamination DCU Contamination? Side_Products->DCU_Contamination No Check_Temp Check Reaction Temperature Side_Products->Check_Temp Yes Optimize_Workup Optimize DCU Removal (Filtration, Crystallization) DCU_Contamination->Optimize_Workup Yes Alternative_Oxidation Consider Alternative Oxidation (e.g., Swern) DCU_Contamination->Alternative_Oxidation Persistent Issue Increase_DCC Increase DCC Equivalents Check_Reagents->Increase_DCC Check_Catalyst Verify Acid Catalyst Increase_DCC->Check_Catalyst Check_Catalyst->Alternative_Oxidation No Improvement Optimize_Workup->Alternative_Oxidation Still Contaminated Check_Temp->Alternative_Oxidation No Improvement

Caption: A decision tree for troubleshooting the Khorana-Moffatt oxidation.

References

Technical Support Center: UMP-Morpholidate Handling and Self-Condensation Prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling of UMP-morpholidate to minimize its self-condensation and ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: Uridine 5'-monophosphomorpholidate (this compound) is an activated form of uridine monophosphate (UMP). It is a key reagent in the Khorana-Moffatt synthesis of uridine diphosphate (UDP)-sugars, which are essential intermediates in glycobiology and drug development.

Q2: What is self-condensation of this compound?

A2: Self-condensation is an undesired side reaction where two molecules of this compound react with each other to form P¹,P²-diuridine-5'-pyrophosphate (Up2U), a symmetrical pyrophosphate dimer. This byproduct can complicate purification and reduce the yield of the desired UDP-sugar product.

Q3: What are the main factors that promote the self-condensation of this compound?

A3: The primary factors that contribute to the self-condensation of this compound include:

  • Presence of Moisture: Water can hydrolyze the phosphoramidate bond, leading to the formation of UMP, which can then react with another molecule of this compound.

  • Acidic Conditions: Acidic environments can protonate the morpholine nitrogen, making it a better leaving group and accelerating both desired and undesired reactions.

  • Elevated Temperatures: Higher temperatures increase the rate of all chemical reactions, including the self-condensation side reaction.

  • Prolonged Reaction Times: Longer exposure to reaction conditions increases the probability of byproduct formation.

  • Inappropriate Storage: Improper storage can lead to the degradation of this compound, increasing the likelihood of self-condensation during a reaction.

Q4: How can I detect the presence of the self-condensation product in my reaction mixture?

A4: The self-condensation product, P¹,P²-diuridine-5'-pyrophosphate, can be detected and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. In HPLC, the dimer will have a distinct retention time compared to this compound, UMP, and the desired UDP-sugar product.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield of desired UDP-sugar product and significant presence of a major byproduct. High degree of this compound self-condensation.1. Ensure all reagents and solvents are strictly anhydrous. 2. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). 3. Use a freshly opened or properly stored bottle of this compound. 4. Minimize the reaction time as much as possible by monitoring the reaction progress closely. 5. Maintain the recommended reaction temperature; avoid overheating.
This compound appears clumped or discolored. The reagent has likely been exposed to moisture and has started to hydrolyze.Discard the reagent and use a fresh, high-quality batch of this compound.
Inconsistent reaction outcomes despite following the same protocol. Variability in the quality or handling of this compound.1. Aliquot the this compound upon receipt to avoid repeated exposure of the entire stock to atmospheric moisture. 2. Always use anhydrous solvents and handle the reagent in a glove box or under a stream of inert gas.
Presence of multiple unexpected peaks in HPLC analysis. Degradation of this compound due to improper storage or handling, or decomposition during the reaction.1. Verify the storage conditions of your this compound. 2. Analyze the starting material by HPLC to check its purity before use. 3. Consider lowering the reaction temperature or using a milder catalyst if applicable.

Data Presentation: Stability of this compound

The stability of this compound is critical for its successful application. Below is a summary of its stability under various conditions, compiled from literature on phosphoramidites. Note that specific quantitative data for this compound is limited, and these are general guidelines.

Condition Solvent Temperature Relative Stability Key Considerations
Storage (Solid) N/A-80°CHigh (months to years)Long-term storage. Protect from light.
-20°CModerate (weeks to months)Short-term storage. Protect from light.
4°CLow (days to weeks)Not recommended for extended periods.
Room TemperatureVery Low (hours to days)Avoid. Prone to hydrolysis from atmospheric moisture.
In Solution Anhydrous PyridineRoom TemperatureModerateUse freshly prepared solutions. Pyridine is hygroscopic.
Anhydrous DMSORoom TemperatureModerateUse freshly prepared solutions. DMSO is very hygroscopic.
Acetonitrile (95% aq.)25°CLow (t½ ≈ 200 hours for a related phosphoramidite)Presence of water leads to rapid degradation.
Acidic (e.g., pH < 5)Room TemperatureVery LowRapidly hydrolyzes.
Neutral (e.g., pH 7)Room TemperatureLow to ModerateHydrolysis is slower than in acidic conditions but still significant.
Mildly Basic (e.g., pH 8-9)Room TemperatureModerateGenerally more stable than in acidic or neutral aqueous solutions.

Experimental Protocols

Protocol 1: Handling and Storage of this compound
  • Upon Receipt: Store the container of this compound at -20°C for short-term storage or -80°C for long-term storage, protected from light.

  • Aliquoting: Before first use, it is highly recommended to bring the container to room temperature in a desiccator to prevent moisture condensation. Once at room temperature, quickly aliquot the powder into smaller, single-use vials under an inert atmosphere (e.g., in a glove box or under a stream of argon).

  • Storage of Aliquots: Store the sealed aliquots at -80°C.

  • Usage: When an aliquot is needed, allow it to warm to room temperature in a desiccator before opening. Weigh the required amount quickly and reseal the vial if any material remains, purging with inert gas before storage.

Protocol 2: General Procedure for a Catalyzed Coupling Reaction to Minimize Self-Condensation
  • Drying of Reagents: Ensure the sugar phosphate component is thoroughly dried, for example, by co-evaporation with anhydrous pyridine.

  • Reaction Setup: Assemble the reaction glassware and flame-dry it under vacuum, then cool under a stream of inert gas (argon or nitrogen).

  • Reagent Addition:

    • Dissolve the dried sugar phosphate in anhydrous pyridine.

    • In a separate flask, dissolve the this compound and the catalyst (e.g., 1H-tetrazole) in anhydrous pyridine.

    • Add the this compound solution to the sugar phosphate solution dropwise at the recommended reaction temperature (often room temperature).

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time and avoid prolonged reaction duration.

  • Quenching and Work-up: Once the reaction is complete, quench the reaction as per the specific protocol, for example, by the addition of a small amount of water. Proceed with the purification of the desired UDP-sugar.

Visualizations

Signaling Pathways and Experimental Workflows

SelfCondensationMechanism Proposed Mechanism of this compound Self-Condensation cluster_activation Activation cluster_nucleophilic_attack Nucleophilic Attack UMP_morpholidate1 This compound (Molecule 1) Protonated_UMP_morpholidate Protonated this compound UMP_morpholidate1->Protonated_UMP_morpholidate Protonation UMP_morpholidate2 This compound (Molecule 2) UMP_anion UMP Anion (Nucleophile) UMP_morpholidate2->UMP_anion Hydrolysis or catalyst interaction Up2U P1,P2-diuridine-5'-pyrophosphate (Self-condensation Product) Protonated_UMP_morpholidate->Up2U Morpholine Morpholine Protonated_UMP_morpholidate->Morpholine Leaving Group UMP_anion->Protonated_UMP_morpholidate Attack on Phosphorus UMP_anion->Up2U Catalyst Catalyst (e.g., 1H-tetrazole) Catalyst->Protonated_UMP_morpholidate

Caption: Proposed mechanism of this compound self-condensation.

ExperimentalWorkflow Experimental Workflow to Minimize Self-Condensation start Start prep_reagents Prepare Anhydrous Reagents and Solvents start->prep_reagents setup_reaction Set up Flame-Dried Glassware under Inert Atmosphere prep_reagents->setup_reaction dissolve_reactants Dissolve Reactants in Anhydrous Pyridine setup_reaction->dissolve_reactants initiate_reaction Initiate Reaction at Controlled Temperature dissolve_reactants->initiate_reaction monitor_reaction Monitor Reaction Progress (TLC/HPLC) initiate_reaction->monitor_reaction quench Quench Reaction monitor_reaction->quench Reaction Complete purify Purify Product quench->purify end End purify->end

Caption: Recommended experimental workflow to minimize self-condensation.

TroubleshootingTree Troubleshooting Decision Tree for Low Yield low_yield Low Yield of Desired Product? check_byproduct Significant Byproduct Peak in HPLC? low_yield->check_byproduct Yes other_issue Investigate Other Reaction Parameters (e.g., temperature, catalyst) low_yield->other_issue No check_reagents Were Reagents and Solvents Anhydrous? check_byproduct->check_reagents Yes check_byproduct->other_issue No check_atmosphere Was an Inert Atmosphere Used? check_reagents->check_atmosphere Yes solution1 Use Anhydrous Reagents and Solvents check_reagents->solution1 No check_storage Was this compound Stored Properly? check_atmosphere->check_storage Yes solution2 Perform Reaction under Inert Atmosphere check_atmosphere->solution2 No solution3 Use Fresh, Properly Stored this compound check_storage->solution3 No check_storage->other_issue Yes

Caption: Troubleshooting decision tree for low product yield.

Technical Support Center: UMP-Morpholidate-Based Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scaling up of UMP-morpholidate-based synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of this compound-based coupling reactions.

Question: We are observing a significant amount of a major byproduct in our large-scale reaction, leading to difficult purification. How can we identify and mitigate this?

Answer:

A common challenge in this compound chemistry is the formation of a uridine diphosphate dimer (Up2U) due to the self-condensation of this compound. This issue can be exacerbated during scale-up.

Identification:

  • Mass Spectrometry (MS): The dimer will have a molecular weight corresponding to two UMP molecules linked by a pyrophosphate bond.

  • NMR Spectroscopy: Compare the spectra of your purified product and the byproduct with known standards.

  • HPLC: The dimer typically elutes as a distinct peak, often with a different retention time than the desired product and unreacted UMP.

Mitigation Strategies:

  • Stoichiometry Control: Carefully control the stoichiometry of the reactants. While an excess of this compound is often used to drive the reaction to completion, a large excess can increase the rate of self-condensation. At scale, it is crucial to optimize the molar ratio of the sugar phosphate to the this compound.

  • Reaction Conditions:

    • Temperature: Maintain a consistent and controlled temperature. Excursions to higher temperatures can accelerate the rate of byproduct formation.

    • Solvent: Ensure anhydrous conditions, as moisture can hydrolyze the activated morpholidate, leading to side reactions.

  • Catalyst Use: The use of a catalyst, such as 1H-tetrazole, has been reported to be effective in gram-scale synthesis and may improve coupling efficiency at larger scales, potentially reducing the required excess of this compound.

Question: Our downstream purification by preparative HPLC is becoming a bottleneck now that we are scaling up. What are more scalable purification strategies?

Answer:

Preparative HPLC is often not economically or practically viable for large-scale manufacturing. Consider the following alternatives:

  • Ion-Exchange Chromatography (IEC): This is a highly effective and scalable method for separating nucleotides based on their charge. The desired UDP-sugar product, unreacted UMP, and the Up2U dimer will have different net charges, allowing for their separation. Anion-exchange chromatography is particularly useful.

  • Size-Exclusion Chromatography (SEC): Gel filtration media like BioGel P2 can be used for desalting and separating molecules based on size. While it can separate the product from smaller molecules, its resolution for separating the product from the dimer may be limited.

  • Precipitation/Crystallization: Exploring different solvent systems to selectively precipitate the product or impurities can be a highly effective and scalable purification step.

  • Tangential Flow Filtration (TFF): TFF can be used for desalting and buffer exchange, which are often necessary steps after chromatography.

Question: We are experiencing inconsistent reaction kinetics and yields upon moving to a larger reactor. What could be the cause?

Answer:

Scaling up a chemical reaction is not always a linear process. Inconsistent kinetics and yields can be due to several factors:

  • Mixing Efficiency: In larger reactors, achieving homogeneous mixing is more challenging. Poor mixing can lead to localized high concentrations of reactants, promoting side reactions, and "dead zones" where the reaction does not proceed efficiently. Ensure your reactor is equipped with an appropriate impeller and that the stirring speed is optimized for the reaction volume and viscosity.

  • Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases. This can lead to difficulties in controlling the reaction temperature, potentially causing hotspots that accelerate byproduct formation. A well-designed reactor with an efficient heating/cooling jacket is critical.

  • Reagent Addition: The rate of addition of one reagent to another can significantly impact the reaction. At a larger scale, a slower, controlled addition of the this compound to the sugar phosphate solution can help to minimize self-condensation.

Frequently Asked Questions (FAQs)

What is the Khorana-Moffatt procedure for this compound synthesis?

The Khorana-Moffatt procedure is a classical and still widely used method for the synthesis of UDP-sugars. It involves the coupling of a sugar monophosphate with uridine 5'-monophosphomorpholidate (this compound), which is an activated form of UMP.

What are the typical solvents used for the this compound coupling reaction?

Anhydrous polar aprotic solvents such as pyridine or dimethylformamide (DMF) are commonly used to facilitate the reaction and maintain a dry environment.

How can I monitor the progress of my large-scale this compound reaction?

For real-time or frequent monitoring, High-Performance Liquid Chromatography (HPLC) is the method of choice. A small aliquot of the reaction mixture can be periodically withdrawn, quenched, and analyzed by HPLC to determine the consumption of starting materials and the formation of the product and byproducts.

Are there any specific safety precautions for scaling up this compound synthesis?

  • Material Safety Data Sheets (MSDS): Review the MSDS for all reagents, especially for any flammable, corrosive, or toxic properties of the solvents and other reactants.

  • Personal Protective Equipment (PPE): Ensure all personnel are equipped with appropriate PPE, including safety glasses, lab coats, and gloves.

  • Ventilation: Conduct the reaction in a well-ventilated area or a fume hood, especially when using volatile organic solvents.

  • Exothermic Reactions: Although not specifically reported as highly exothermic, it is prudent to monitor the reaction temperature closely during scale-up, as unexpected exotherms can occur.

Experimental Protocols

General Protocol for this compound Coupling (Lab-Scale)

This protocol is a general guideline and may require optimization for specific substrates and scales.

  • Preparation of Sugar Phosphate: The sugar monophosphate is typically prepared as its pyridinium or tri-n-butylammonium salt to ensure solubility in the reaction solvent.

  • Reaction Setup: The sugar phosphate salt is dissolved in anhydrous pyridine (or another suitable anhydrous solvent) under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of this compound: Uridine 5'-monophosphomorpholidate (typically 1.5-3 equivalents) is added to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature (or a slightly elevated temperature, e.g., 30-40°C) and monitored by HPLC or TLC.

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then subjected to purification.

  • Purification: The crude product is typically purified by a combination of chromatographic techniques, such as size-exclusion chromatography (e.g., BioGel P2) followed by ion-exchange chromatography (e.g., SAX-HPLC).

Data Presentation

Table 1: Comparison of Purification Techniques for UDP-Sugar Synthesis Scale-Up

Purification MethodPrincipleScalabilityAdvantagesDisadvantages
Preparative HPLC Adsorption/PartitionPoorHigh resolution, good for small scale.High cost, large solvent consumption, low throughput.
Ion-Exchange Chromatography (IEC) Electrostatic InteractionExcellentHigh capacity, good resolution for charged molecules, cost-effective at scale.Requires salt gradients, leading to a desalting step.
Size-Exclusion Chromatography (SEC) Molecular SizeGoodEffective for desalting and buffer exchange.Lower resolution for molecules of similar size (e.g., product vs. dimer).
Precipitation/Crystallization Solubility DifferencesExcellentPotentially very low cost, high throughput.Requires extensive process development, may not achieve high purity in one step.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Sugar Phosphate (Pyridinium Salt) reaction Coupling Reaction (Inert Atmosphere) start->reaction reagents This compound Anhydrous Pyridine reagents->reaction monitoring Reaction Monitoring (HPLC/TLC) reaction->monitoring workup Solvent Removal monitoring->workup Reaction Complete sec Size-Exclusion Chromatography (e.g., BioGel P2) workup->sec iec Ion-Exchange Chromatography (e.g., SAX-HPLC) sec->iec product Purified UDP-Sugar iec->product

Caption: A typical experimental workflow for this compound-based UDP-sugar synthesis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions issue Low Yield / High Impurity in Scale-Up cause1 Byproduct Formation (Up2U Dimer) issue->cause1 cause2 Inefficient Purification issue->cause2 cause3 Inconsistent Reaction issue->cause3 sol1a Optimize Stoichiometry cause1->sol1a sol1b Control Temperature cause1->sol1b sol2a Implement Scalable Chromatography (IEC) cause2->sol2a sol2b Develop Precipitation Methods cause2->sol2b sol3a Improve Mixing cause3->sol3a sol3b Ensure Controlled Reagent Addition cause3->sol3b

Caption: A logical diagram for troubleshooting common issues in scaling up this compound synthesis.

impact of solvent on UMP-morpholidate reaction kinetics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the UMP-morpholidate reaction, a cornerstone for the synthesis of UDP-sugars and other nucleotide derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the this compound coupling reaction?

Based on established methodologies, such as the Khorana-Moffatt procedure, anhydrous pyridine is the most commonly used and preferred solvent for coupling this compound with a phosphate-containing molecule (like a sugar-1-phosphate).[1] The reactants are typically dissolved in anhydrous pyridine and stirred at room temperature for several days to facilitate the reaction.[1]

Q2: Why is anhydrous pyridine the preferred solvent?

While direct comparative kinetic studies are not extensively published, the preference for anhydrous pyridine is due to several factors:

  • Solubility: It effectively dissolves the this compound salt and the phosphate substrate, creating a homogeneous reaction environment.

  • Base Catalysis: Pyridine can act as a non-nucleophilic base, potentially facilitating proton transfer steps during the reaction.

  • Aprotic Nature: As an aprotic solvent, it does not compete with the phosphate nucleophile, which is crucial for efficient coupling. The presence of water can lead to hydrolysis of the activated morpholidate.

Q3: Can other solvents be used for this reaction?

While pyridine is standard, other polar aprotic solvents might be considered, though optimization would be required. Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) could potentially solvate the reactants. However, their impact on reaction rate and byproduct formation would need to be carefully evaluated. Protic solvents (e.g., water, alcohols) should be strictly avoided as they will hydrolyze the this compound.

Q4: What are the common side products in the this compound reaction?

A frequently observed byproduct is the uridine diphosphate dimer (P¹,P²-diuridine 5'-pyrophosphate), which forms from the self-condensation of two this compound molecules.[1] Formation of this byproduct can be minimized by carefully controlling stoichiometry and reaction conditions.

Troubleshooting Guide

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Presence of Moisture The this compound reactant is highly sensitive to water. Ensure that the pyridine solvent is strictly anhydrous. Dry the glassware thoroughly and run the reaction under an inert atmosphere (e.g., argon or nitrogen).[1]
Degraded Reactants This compound can degrade upon storage. Verify the purity of the starting material. The phosphate substrate should also be pure and in the correct salt form (e.g., pyridinium salt) to ensure solubility.
Insufficient Reaction Time The coupling reaction in pyridine is often slow, sometimes requiring up to 5 days at room temperature to proceed to completion.[1] Monitor the reaction progress using an appropriate analytical method (e.g., TLC, HPLC, or ³¹P NMR).
Suboptimal Stoichiometry An excess of the phosphate substrate relative to the this compound can sometimes drive the reaction towards the desired product and minimize self-condensation of the morpholidate.
Issue 2: Slow Reaction Rate
Possible Cause Troubleshooting Step
Low Reaction Temperature While typically run at room temperature, gentle heating (e.g., to 30-40 °C) could potentially increase the reaction rate. However, this must be done cautiously as it could also promote the formation of side products.
Poor Solubility If the reactants are not fully dissolved in pyridine, the reaction will be slow. Ensure both the this compound and the phosphate substrate are fully solubilized before monitoring the reaction. Converting the phosphate to its pyridinium or triethylammonium salt can improve solubility.
Issue 3: Significant Pyrophosphate Byproduct Formation
Possible Cause Troubleshooting Step
Excess this compound Using a large excess of this compound can increase the rate of its self-condensation. Aim for a stoichiometric ratio closer to 1:1 or a slight excess of the phosphate substrate.
High Concentration Very high concentrations of reactants may favor the bimolecular self-condensation reaction. Try performing the reaction at a slightly lower concentration.

Data Summary

While direct kinetic data comparing various solvents is scarce in the literature, the following table provides a qualitative summary based on established protocols and general principles of phosphoramidate chemistry.

SolventTypeSuitability for this compound ReactionRationale
Pyridine Polar AproticHigh (Recommended) Excellent solvent for reactants; acts as a base catalyst; well-established in protocols.
DMF, DMSO Polar AproticPotential (Requires Optimization) Good solvating properties for polar molecules, but may interfere with the reaction or complicate purification.
Acetonitrile Polar AproticLow to Moderate May have limited solubility for the charged reactants.
DCM, Chloroform Nonpolar AproticLow Unlikely to effectively dissolve the charged phosphate and this compound salts.
Water, Alcohols ProticUnsuitable Will lead to rapid hydrolysis of the activated this compound, preventing the desired reaction.

Experimental Protocols

General Protocol for Coupling a Sugar-1-Phosphate with this compound

This protocol is based on the widely used Khorana-Moffatt procedure.

  • Preparation of Reactants:

    • The sugar-1-phosphate is converted to its pyridinium salt by treating it with a pyridinium-form ion-exchange resin or by co-evaporation with pyridine.

    • The 4-morpholine-N,N'-dicyclohexylcarboxamidinium uridine 5'-phosphomorpholidate (this compound) is obtained from commercial sources or synthesized separately.

  • Drying:

    • The pyridinium salt of the sugar-1-phosphate (1 equivalent) is dissolved in anhydrous pyridine and evaporated to dryness under high vacuum. This process is repeated 3-4 times to ensure the removal of all residual water.

    • The this compound (1.2-1.5 equivalents) is similarly dried by co-evaporation with anhydrous pyridine.

  • Reaction:

    • The dried this compound is dissolved in a minimal amount of anhydrous pyridine.

    • This solution is added to the flask containing the dried sugar-1-phosphate.

    • The reaction mixture is stirred at room temperature under an inert atmosphere (e.g., argon) for 3-7 days.

  • Monitoring:

    • The reaction progress can be monitored by thin-layer chromatography (TLC) on silica plates using a solvent system such as isopropanol/ammonia/water, or by anion-exchange HPLC.

  • Work-up and Purification:

    • Once the reaction is complete, the pyridine is removed by evaporation under reduced pressure.

    • The residue is dissolved in water and the insoluble dicyclohexylurea (DCU) byproduct is removed by filtration or centrifugation.

    • The aqueous solution is then purified, typically by size-exclusion chromatography (e.g., BioGel P2) followed by ion-exchange chromatography (e.g., SAX-HPLC) to separate the desired UDP-sugar from unreacted UMP and the pyrophosphate byproduct.

Visualizations

Reaction_Workflow cluster_prep Reactant Preparation cluster_drying Anhydrous Conditions cluster_reaction Coupling Reaction cluster_purification Work-up & Purification prep_sugar Convert Sugar-1-Phosphate to Pyridinium Salt dry_sugar Co-evaporate Sugar-1-P with Anhydrous Pyridine (x3) prep_sugar->dry_sugar prep_ump Obtain this compound dry_ump Co-evaporate this compound with Anhydrous Pyridine (x3) prep_ump->dry_ump react Dissolve reactants in Anhydrous Pyridine; Stir at RT for 3-7 days under Argon dry_sugar->react dry_ump->react workup Remove Pyridine; Filter DCU byproduct react->workup purify Purify by Size-Exclusion & Ion-Exchange Chromatography workup->purify product Pure UDP-Sugar purify->product

Caption: Experimental workflow for UDP-sugar synthesis.

Troubleshooting_Tree start Low Product Yield? check_h2o Was the solvent strictly anhydrous? start->check_h2o sol_h2o_yes Proceed to next check check_h2o->sol_h2o_yes Yes sol_h2o_no Use anhydrous pyridine. Dry reactants by co-evaporation. Use inert atmosphere. check_h2o->sol_h2o_no No check_time Was reaction time sufficient (3-7 days)? sol_h2o_yes->check_time sol_time_yes Proceed to next check check_time->sol_time_yes Yes sol_time_no Increase reaction time. Monitor progress with TLC/HPLC. check_time->sol_time_no No check_reagents Are starting materials of high purity? sol_time_yes->check_reagents sol_reagents_yes Consider optimizing stoichiometry. check_reagents->sol_reagents_yes Yes sol_reagents_no Verify purity of This compound and phosphate substrate. check_reagents->sol_reagents_no No

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: UMP-Morpholidate Coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with UMP-morpholidate coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the classical method for this compound coupling?

The classical method for the synthesis of UDP-sugars is the Khorana-Moffatt procedure. This involves the coupling of a sugar monophosphate with a uridine 5'-monophosphomorpholidate (this compound). While it is a widely used and established method, the reaction can be slow, often requiring several days for completion, and may result in moderate yields.

Q2: Are there more efficient, alternative catalysts to the traditional this compound coupling reaction?

Yes, 1H-tetrazole has been demonstrated to be an effective catalyst for phosphomorpholidate coupling reactions. It significantly accelerates the reaction rate and improves yields.[1][2] Evidence suggests that 1H-tetrazole functions as both a general acid and a nucleophilic catalyst in the formation of the pyrophosphate bond.[1][2]

Q3: What are the main advantages of using 1H-tetrazole as a catalyst?

The primary advantages of using 1H-tetrazole are:

  • Increased Reaction Rate: The coupling reaction time is significantly reduced from several days to a much shorter period.[1]

  • Higher Yields: Reported yields for the synthesis of various nucleoside diphosphate sugars are in the range of 76-91% with 1H-tetrazole, which is a notable improvement over the often lower yields of the uncatalyzed reaction.

  • Broad Applicability: It has been successfully used for the synthesis of various UDP-sugars, including GDP-Fucose, GDP-Mannose, and UDP-Galactose.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Inefficient activation of this compound.Use an alternative catalyst such as 1H-tetrazole to improve reaction kinetics and yield.
Degradation of starting materials or product.Ensure all reagents and solvents are anhydrous, as the presence of water can lead to hydrolysis. Perform the reaction under an inert atmosphere (e.g., argon).
Incorrect stoichiometry of reactants.Carefully control the molar ratios of the sugar phosphate, this compound, and catalyst. An excess of one reactant may be necessary depending on the specific substrate.
Presence of a Major Side Product Self-condensation of this compound.This is a classic byproduct of the coupling reaction, leading to the formation of a uridine diphosphate dimer. Purification by anion-exchange chromatography or size-exclusion chromatography (e.g., BioGel P2) is typically required to remove this impurity.
Difficulty in Product Purification Co-elution of product with byproducts or starting materials.Optimize the purification method. Anion-exchange HPLC is a powerful technique for separating UDP-sugars from charged impurities. Size-exclusion chromatography can be effective for removing smaller molecules like residual morpholine.
Contamination with salts.Desalting of the final product is often necessary. This can be achieved using size-exclusion chromatography with a volatile buffer (e.g., ammonium bicarbonate) followed by lyophilization.
Inconsistent Reaction Rates Impurities in the solvent (e.g., pyridine).Use high-purity, anhydrous solvents. Pyridine should be dried over a suitable drying agent (e.g., CaH2) and distilled before use.
Temperature fluctuations.Maintain a consistent reaction temperature. While many couplings are performed at room temperature, some substrates may benefit from cooling or gentle heating.

Catalyst Performance Data

The following table summarizes the comparative performance of the this compound coupling reaction with and without the use of 1H-tetrazole as a catalyst for the synthesis of various nucleoside diphosphate sugars.

Product Catalyst Reaction Time Yield Reference
GDP-FucoseNone~5 days20-50%
GDP-Fucose1H-tetrazole2 days76-91%
GDP-Mannose1H-tetrazole2 days76-91%
UDP-Galactose1H-tetrazole2 days76-91%
UDP-(13C6)glucose1H-tetrazoleNot specifiedGram-scale synthesis

Experimental Protocols

General Protocol for 1H-Tetrazole Catalyzed this compound Coupling

This protocol is a generalized procedure based on the literature for the synthesis of a UDP-sugar. Researchers should optimize the specific conditions for their sugar phosphate of interest.

Materials:

  • Sugar-1-phosphate (as a salt, e.g., pyridinium salt)

  • This compound (as a salt, e.g., 4-morpholine-N,N'-dicyclohexylcarboxamidinium salt)

  • 1H-tetrazole

  • Anhydrous pyridine

  • Anhydrous methanol

  • Anion-exchange resin (e.g., Dowex in pyridinium form)

  • Size-exclusion chromatography media (e.g., Bio-Gel P2)

  • TLC plates (e.g., silica gel with fluorescent indicator)

Procedure:

  • Preparation of the Sugar-1-Phosphate Pyridinium Salt:

    • Dissolve the sugar-1-phosphate in water and pass it through a column of anion-exchange resin in the pyridinium form.

    • Lyophilize the eluate to obtain the pyridinium salt of the sugar-1-phosphate.

    • Thoroughly dry the salt under high vacuum over P₂O₅ before use.

  • Coupling Reaction:

    • In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the dried sugar-1-phosphate pyridinium salt and this compound in anhydrous pyridine.

    • Add 1H-tetrazole (typically 2-3 equivalents relative to the limiting reactant) to the solution.

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by TLC (e.g., a mixture of isopropanol and ammonium acetate solution). The product should be UV-active and have a different Rf value than the starting materials.

  • Work-up and Purification:

    • Once the reaction is complete (typically 1-3 days), quench the reaction by adding a small amount of water.

    • Remove the pyridine by rotary evaporation.

    • Dissolve the residue in a minimal amount of water or a suitable buffer (e.g., 0.1 M triethylammonium bicarbonate).

    • Purify the crude product by anion-exchange chromatography. Elute with a gradient of a suitable salt solution (e.g., triethylammonium bicarbonate or NaCl).

    • Monitor the fractions for the desired product using UV absorbance at 262 nm.

    • Pool the product-containing fractions and desalt using size-exclusion chromatography (e.g., Bio-Gel P2 with water or a volatile buffer as the eluent).

    • Lyophilize the purified fractions to obtain the final UDP-sugar product as a stable salt.

Visualizations

UMP_Morpholidate_Coupling_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_products Products UMP_morpholidate This compound Activated_UMP Protonated This compound UMP_morpholidate->Activated_UMP Protonation Side_Product Uridine Diphosphate Dimer (Side Product) UMP_morpholidate->Side_Product Self-condensation UMP_morpholidate->Side_Product Sugar_phosphate Sugar-1-Phosphate UDP_sugar UDP-Sugar Sugar_phosphate->UDP_sugar Tetrazole 1H-Tetrazole Tetrazole->Activated_UMP Tetrazolide_intermediate UMP-tetrazolide (Proposed Intermediate) Activated_UMP->Tetrazolide_intermediate Nucleophilic Attack by Tetrazole Tetrazolide_intermediate->UDP_sugar Nucleophilic Attack by Sugar-1-Phosphate Morpholine Morpholine Tetrazolide_intermediate->Morpholine Release

Caption: Proposed mechanism of 1H-tetrazole catalyzed this compound coupling.

Troubleshooting_Workflow Start Start Experiment Setup Reaction Setup: - Anhydrous conditions - Inert atmosphere - Correct stoichiometry Start->Setup Monitor Monitor Reaction (e.g., TLC, HPLC) Setup->Monitor Problem Problem Detected? Monitor->Problem LowYield Low Yield Problem->LowYield Yes SideProduct Major Side Product Problem->SideProduct Yes PurificationIssue Purification Difficulty Problem->PurificationIssue Yes End Successful Synthesis Problem->End No CheckPurity Check Reagent/Solvent Purity LowYield->CheckPurity IdentifySideProduct Identify Side Product (likely UMP dimer) SideProduct->IdentifySideProduct OptimizePurification Optimize Purification: - Anion-exchange HPLC - Size-exclusion chromatography PurificationIssue->OptimizePurification AddCatalyst Consider adding 1H-Tetrazole CheckPurity->AddCatalyst OptimizeStoichiometry Optimize Reactant Ratios AddCatalyst->OptimizeStoichiometry IdentifySideProduct->OptimizePurification

Caption: A logical workflow for troubleshooting this compound coupling reactions.

References

Validation & Comparative

A Comparative Guide to UDP-Sugar Synthesis: UMP-Morpholidate vs. Phosphoramidite and Other Emerging Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Uridine diphosphate (UDP)-sugars are vital donor substrates for glycosyltransferases, the enzymes responsible for the synthesis of a vast array of complex carbohydrates and glycoconjugates. These molecules play critical roles in numerous biological processes, and their efficient synthesis is paramount for research in glycobiology, drug discovery, and biotechnology. This guide provides an objective comparison of the classical UMP-morpholidate method and the more recent phosphoramidite approach for the chemical synthesis of UDP-sugars, supplemented with insights into enzymatic and chemoenzymatic alternatives.

At a Glance: Comparing Synthesis Methods

The choice of synthetic strategy for UDP-sugars depends on several factors, including the desired scale, the nature of the sugar, and the required purity. The following table summarizes the key performance indicators of the this compound and phosphoramidite methods based on published experimental data.

FeatureThis compound (Khorana-Moffatt) MethodPhosphoramidite Method
General Principle Coupling of a sugar-1-phosphate with a uridine 5'-monophosphomorpholidate activated with a coupling agent.One-pot coupling of a sugar-1-phosphate with a nucleoside phosphoramidite, followed by in-situ oxidation.
Reported Yield Generally moderate, ranging from 26% to 50% for various UDP-sugars.[1][2][3]Generally higher, with reported yields of 63% to 76% for UDP-N-acetylglucosamine derivatives.[4]
Reaction Time Can be lengthy, often requiring several hours to days for complete reaction.Typically rapid, with coupling and oxidation steps often completed within an hour.[5]
Key Reagents This compound, sugar-1-phosphate, coupling agents (e.g., 1H-tetrazole).Nucleoside phosphoramidite, sugar-1-phosphate, activator (e.g., dicyanoimidazole), oxidant (e.g., t-BuOOH).
Common Byproducts Uridine diphosphate (P¹,P²-diuridine 5'-pyrophosphate) dimer from self-condensation of this compound.Oxidation of unreacted phosphoramidite and other side products depending on protecting groups.
Purification Typically requires chromatographic methods such as anion-exchange or size-exclusion chromatography (e.g., Bio-Gel P2, SAX-HPLC).Purification often involves anion-exchange chromatography.
Advantages Well-established and widely used method.Higher yields, shorter reaction times, one-pot procedure.
Disadvantages Moderate yields, formation of stubborn byproducts, longer reaction times.Requires handling of moisture-sensitive phosphoramidite reagents.

Delving into the Chemistry: Reaction Pathways

The chemical synthesis of UDP-sugars fundamentally involves the formation of a pyrophosphate linkage between the anomeric carbon of a sugar-1-phosphate and the 5'-hydroxyl group of uridine monophosphate (UMP). The two primary chemical methods, the this compound and phosphoramidite approaches, achieve this through different activation strategies.

The this compound Pathway

The Khorana-Moffatt procedure, utilizing this compound, is a cornerstone of chemical UDP-sugar synthesis. The reaction proceeds via the activation of the morpholidate group, making the phosphorus atom susceptible to nucleophilic attack by the phosphate of the sugar-1-phosphate.

UMP_Morpholidate_Pathway cluster_0 Activation cluster_1 Coupling cluster_2 Product Formation S1P Sugar-1-Phosphate Activated_UMP Activated UMP Intermediate S1P->Activated_UMP Coupling Agent (e.g., 1H-Tetrazole) UMP_morpholidate This compound UMP_morpholidate->Activated_UMP UDP_Sugar UDP-Sugar Activated_UMP->UDP_Sugar Morpholine Morpholine Activated_UMP->Morpholine

Caption: this compound synthesis pathway for UDP-sugars.

The Phosphoramidite Pathway

The phosphoramidite method offers a more streamlined, one-pot approach to UDP-sugar synthesis. This method leverages the high reactivity of phosphoramidites, which are activated to form a phosphite triester intermediate with the sugar-1-phosphate. Subsequent oxidation of the phosphite to a phosphate yields the final UDP-sugar.

Phosphoramidite_Pathway cluster_0 Coupling cluster_1 Oxidation cluster_2 Product S1P Sugar-1-Phosphate Phosphite_Triester Phosphite Triester Intermediate S1P->Phosphite_Triester Activator (e.g., Dicyanoimidazole) UMP_phosphoramidite UMP-Phosphoramidite UMP_phosphoramidite->Phosphite_Triester UDP_Sugar UDP-Sugar Phosphite_Triester->UDP_Sugar Oxidant (e.g., t-BuOOH)

Caption: Phosphoramidite synthesis pathway for UDP-sugars.

Experimental Protocols

Synthesis of UDP-Iduronic Acid (UDP-IdoA) via the this compound Method

This protocol is adapted from the synthesis of UDP-IdoA as described in the literature.

Materials:

  • Iduronic acid-1-phosphate (as a suitable salt)

  • Uridine 5'-monophosphomorpholidate 4-morpholine-N,N'-dicyclohexylcarboxamidine salt (this compound)

  • Anhydrous pyridine

  • Methanol (MeOH)

  • Triethylamine (Et₃N)

  • Water (H₂O)

  • Bio-Gel P2 resin

  • Ammonium bicarbonate (NH₄HCO₃) solution (0.25 M)

  • SAX-HPLC column

Procedure:

  • Coupling Reaction: The protected iduronic acid-1-phosphate is reacted with this compound in anhydrous pyridine. The reaction mixture is stirred at room temperature for several days.

  • Deprotection: The resulting mixture is treated with a solution of MeOH/H₂O/Et₃N (e.g., 2:2:1) to remove any protecting groups.

  • Initial Purification: The crude product is purified by size-exclusion chromatography on a Bio-Gel P2 column, eluting with 0.25 M NH₄HCO₃.

  • Lyophilization: Fractions containing the UDP-IdoA are pooled and lyophilized.

  • Final Purification: Further purification is performed by semi-preparative SAX-HPLC to remove the uridine diphosphate dimer byproduct. A linear gradient of sodium chloride is typically used for elution.

  • Desalting: The purified UDP-IdoA fractions are desalted using a Bio-Gel P2 column with water as the eluent, followed by lyophilization to yield the final product. A reported yield for this two-step process is approximately 26%.

One-Pot Synthesis of UDP-N-Acetylglucosamine (UDP-GlcNAc) via the Phosphoramidite Method

This protocol is based on the one-pot procedure developed for the synthesis of UDP-GlcNAc derivatives.

Materials:

  • GlcNAc-1-phosphate (as a tetrabutylammonium salt)

  • Uridine phosphoramidite (e.g., 2-cyanoethyl N,N-diisopropylphosphoramidite of uridine)

  • Dicyanoimidazole (DCI)

  • Anhydrous acetonitrile (MeCN)

  • tert-Butyl hydroperoxide (t-BuOOH)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Strong anion exchange column

  • Ammonium acetate solution (gradient from 0.05 M to 0.5 M)

  • Amberlite Na⁺-form resin

Procedure:

  • Coupling: A solution of GlcNAc-1-phosphate (1.2 equivalents) and dicyanoimidazole (2 equivalents) in anhydrous MeCN is added to a solution of the uridine phosphoramidite (1 equivalent) in anhydrous MeCN. The reaction mixture is stirred at room temperature for 30 minutes.

  • Oxidation: t-BuOOH (4 equivalents) is added to the reaction mixture, which is then stirred for an additional 30 minutes.

  • Deprotection: DBU (5 equivalents) is added, and the reaction is stirred for another 30 minutes to remove the cyanoethyl protecting group.

  • Workup: The reaction is diluted with water and washed with dichloromethane. The combined aqueous layers are concentrated.

  • Purification: The residue is redissolved in water, centrifuged, and the supernatant is applied to a strong anion exchange column. The product is eluted with a gradient of ammonium acetate (0.05 M to 0.5 M).

  • Final Processing: Fractions containing the product are collected, concentrated, and repeatedly lyophilized. The final product is obtained after filtration over Amberlite Na⁺-form resin. Reported yields for this one-pot procedure range from 63% to 76%.

Alternative Avenues: Enzymatic and Chemoenzymatic Synthesis

Chemical synthesis, while powerful, can be complex and may result in low yields for certain UDP-sugars. Enzymatic and chemoenzymatic approaches offer highly specific and efficient alternatives.

Enzymatic Synthesis: This method utilizes a cascade of enzymes to mimic the natural biosynthetic pathway of UDP-sugars. A common strategy involves a one-pot reaction using a sugar kinase to produce the sugar-1-phosphate, followed by a UDP-sugar pyrophosphorylase to form the final UDP-sugar. The addition of an inorganic pyrophosphatase drives the reaction towards product formation by degrading the pyrophosphate byproduct.

Chemoenzymatic Synthesis: This hybrid approach combines the flexibility of chemical synthesis to create modified sugar precursors with the high selectivity of enzymatic reactions for the final coupling step. This is particularly useful for producing unnatural UDP-sugar analogs for various applications in glycobiology and drug development.

The Biological Blueprint: UDP-Sugar Biosynthesis

In living organisms, UDP-sugars are primarily synthesized through a well-defined enzymatic pathway. Understanding this pathway provides context for the development of synthetic strategies.

UDP_Sugar_Biosynthesis cluster_0 Phosphorylation cluster_1 Isomerization cluster_2 Pyrophosphorylation cluster_3 Driving Force Sugar Sugar (e.g., Glucose) Sugar6P Sugar-6-Phosphate Sugar->Sugar6P Kinase (e.g., Hexokinase) ATP -> ADP Sugar1P Sugar-1-Phosphate Sugar6P->Sugar1P Mutase (e.g., Phosphoglucomutase) UDP_Sugar UDP-Sugar Sugar1P->UDP_Sugar UDP-Sugar Pyrophosphorylase UTP UTP UTP->UDP_Sugar PPi PPi Pi 2 Pi PPi->Pi Inorganic Pyrophosphatase

Caption: General enzymatic pathway for UDP-sugar biosynthesis.

Conclusion

The synthesis of UDP-sugars is a dynamic field with a range of available methodologies. The traditional this compound method, while reliable, is often surpassed in efficiency by the more modern phosphoramidite approach, which offers higher yields and shorter reaction times in a convenient one-pot format. For researchers seeking high specificity and yields, particularly for natural UDP-sugars, enzymatic and chemoenzymatic methods present powerful alternatives. The selection of the optimal synthetic route will ultimately depend on the specific research goals, the nature of the target UDP-sugar, and the available resources.

References

A Tale of Two Coupling Reagents: UMP-Morpholidate vs. DCC in Nucleotide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of nucleotide chemistry, the efficient formation of phosphodiester bonds is paramount for the synthesis of oligonucleotides and nucleotide-sugar conjugates, molecules vital for research in therapeutics, diagnostics, and fundamental biology. Historically, two reagents have played significant roles in this endeavor: Uridine 5'-monophosphomorpholidate (UMP-morpholidate) and N,N'-Dicyclohexylcarbodiimide (DCC). This guide provides a detailed comparison of their performance, supported by available experimental data, to assist researchers in selecting the appropriate tool for their synthetic needs.

At a Glance: Performance Comparison

While a direct head-to-head comparison of coupling efficiency under identical conditions is scarce in the available literature, we can infer performance from individual studies. It is important to note that the modern phosphoramidite method has largely superseded these solution-phase techniques for routine oligonucleotide synthesis due to its significantly higher efficiency (>99%) and amenability to automation. However, this compound and DCC still find applications in specific contexts, particularly in the synthesis of nucleotide-sugar conjugates and other specialized nucleotide derivatives.

FeatureThis compound (Khorana-Moffatt Method)Dicyclohexylcarbodiimide (DCC)
Primary Application Synthesis of UDP-sugars and other nucleotide diphosphate derivatives.Early solution-phase oligonucleotide synthesis; general phosphodiester bond formation.
Reported Yield Variable; a 26% yield over two steps (including deprotection) has been reported for a UDP-sugar synthesis, with yields impacted by self-condensation byproducts.[1]Described as "modestly efficient" for oligonucleotide synthesis. Yields for DCC-mediated amide bond formation can range from 68-80%, but this is not directly comparable to phosphodiester bond formation.
Key Advantage Relatively straightforward procedure for activating UMP for coupling.Potent activating agent for phosphate groups.
Key Disadvantage Prone to self-condensation, forming a uridine diphosphate dimer that requires purification.[1]Forms an insoluble dicyclohexylurea (DCU) byproduct that complicates purification.[2]
Reaction Conditions Anhydrous pyridine, room temperature.Anhydrous pyridine or other aprotic solvents, room temperature.

Delving Deeper: Reaction Mechanisms and Experimental Protocols

Understanding the underlying chemistry is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.

This compound: The Phosphomorpholidate Approach

The Khorana-Moffatt procedure utilizes this compound as an activated form of UMP. The morpholino group acts as a good leaving group, facilitating the nucleophilic attack by the phosphate group of another molecule, such as a sugar-1-phosphate.

Reaction Workflow: this compound Coupling

UMP_morpholidate_workflow cluster_activation Activation cluster_coupling Coupling cluster_side_reaction Side Reaction UMP UMP UMP_morpholidate This compound (activated) UMP->UMP_morpholidate Activation Morpholine Morpholine + Dicyclohexylcarboxamidine Morpholine->UMP_morpholidate UDP_Sugar UDP-Sugar UMP_morpholidate->UDP_Sugar Coupling Reaction UDP_dimer Uridine Diphosphate Dimer (byproduct) UMP_morpholidate->UDP_dimer Self-condensation Sugar_P Sugar-1-Phosphate Sugar_P->UDP_Sugar UMP_morpholidate2 This compound UMP_morpholidate2->UDP_dimer

Caption: Workflow of this compound mediated nucleotide coupling.

Experimental Protocol: Synthesis of a UDP-Sugar using this compound (Khorana-Moffatt Procedure)

This protocol is a generalized procedure based on the Khorana-Moffatt method.

  • Preparation of Reactants:

    • The sugar-1-phosphate is typically converted to its pyridinium salt to ensure solubility in the reaction solvent.

    • Uridine 5'-monophosphomorpholidate is used as the activated UMP donor.

  • Reaction Setup:

    • The pyridinium salt of the sugar-1-phosphate and this compound are dissolved in anhydrous pyridine. To ensure anhydrous conditions, the reactants are often co-evaporated with pyridine multiple times.

    • The reaction mixture is stirred at room temperature for several days (typically 3-5 days) in the dark.

  • Work-up and Purification:

    • The pyridine is removed under reduced pressure.

    • The residue is dissolved in water and treated with a mild base (e.g., dilute ammonium hydroxide) if any protecting groups need to be removed.

    • Purification is typically performed using anion-exchange chromatography to separate the desired UDP-sugar from unreacted starting materials and the uridine diphosphate dimer byproduct.

Dicyclohexylcarbodiimide (DCC): The Carbodiimide Condensation Approach

DCC is a powerful dehydrating agent that activates phosphate groups by forming a highly reactive O-phosphoisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of another nucleotide.

Reaction Mechanism: DCC-Mediated Phosphodiester Bond Formation

DCC_mechanism cluster_activation Activation cluster_coupling Coupling Phosphate Nucleoside-5'-phosphate Active_intermediate O-Phosphoisourea intermediate Phosphate->Active_intermediate DCC DCC DCC->Active_intermediate Dinucleotide Dinucleoside Phosphate Active_intermediate->Dinucleotide Nucleophilic Attack DCU Dicyclohexylurea (DCU) byproduct Active_intermediate->DCU Release Nucleoside_OH Nucleoside-3'-OH Nucleoside_OH->Dinucleotide

Caption: Mechanism of DCC-mediated phosphodiester bond formation.

Experimental Protocol: Solution-Phase Dinucleotide Synthesis using DCC

This protocol is a generalized procedure for the DCC-mediated coupling of two nucleosides in solution.

  • Preparation of Reactants:

    • The 5'-hydroxyl group of one nucleoside is protected (e.g., with a dimethoxytrityl group), and the 3'-hydroxyl group of the second nucleoside is protected (e.g., with an acetyl group). The nucleotide component has a free 5'-phosphate group.

  • Reaction Setup:

    • The protected nucleoside with the free 3'-hydroxyl and the nucleotide component are dissolved in anhydrous pyridine.

    • DCC is added to the solution, and the reaction mixture is stirred at room temperature for several days.

  • Work-up and Purification:

    • The reaction is quenched by the addition of water.

    • The insoluble dicyclohexylurea (DCU) byproduct is removed by filtration.

    • The filtrate is concentrated, and the residue is typically purified by silica gel chromatography to isolate the protected dinucleotide.

    • Subsequent deprotection steps are required to remove the protecting groups from the nucleobases and the sugar moieties.

The Verdict: Choosing the Right Reagent

The choice between this compound and DCC depends heavily on the specific synthetic goal.

  • For the synthesis of UDP-sugars and related nucleotide diphosphate derivatives, the Khorana-Moffatt procedure using this compound remains a relevant and widely cited method. Researchers should be prepared for the purification challenges posed by the self-condensation byproduct.

  • DCC, while historically significant in the development of oligonucleotide synthesis, is now less commonly used for this purpose due to its modest efficiency and the problematic DCU byproduct. However, its potent activating capability may still be advantageous for specific, small-scale solution-phase couplings where modern automated synthesis is not feasible or necessary.

For researchers embarking on de novo oligonucleotide synthesis, the well-established phosphoramidite chemistry on a solid support is the undisputed method of choice, offering superior efficiency, scalability, and ease of automation. However, for the niche applications where this compound and DCC are still employed, a thorough understanding of their respective chemistries, as outlined in this guide, is essential for successful synthesis.

References

UMP-Morpholidate in Chemoenzymatic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of chemoenzymatic synthesis, particularly for complex carbohydrates and glycoproteins, the efficient production of activated sugar donors is a critical bottleneck. Uridine diphosphate (UDP)-sugars are the cornerstone of glycosyltransferase-catalyzed glycosylation, and their synthesis is a key step in the assembly of intricate glycoconjugates. Among the various chemical and enzymatic methods for UDP-sugar synthesis, the use of uridine 5'-monophosphomorpholidate (UMP-morpholidate) in the Khorana-Moffatt procedure has been a long-standing and widely adopted chemical approach. This guide provides a comprehensive comparison of the this compound method with alternative enzymatic strategies, offering researchers, scientists, and drug development professionals a clear perspective on the advantages and disadvantages of each, supported by experimental data and detailed protocols.

Performance Comparison: this compound vs. Enzymatic Methods

The choice between a chemical approach like the this compound method and enzymatic methods, such as one-pot multi-enzyme (OPME) systems, hinges on several factors including yield, substrate scope, reaction conditions, and scalability.

The this compound method, a cornerstone of chemical UDP-sugar synthesis, is lauded for its broad substrate scope, allowing for the creation of a wide variety of unnatural UDP-sugar analogs. However, this method can be hampered by moderate yields and the formation of byproducts, necessitating extensive purification steps. In contrast, enzymatic methods, particularly one-pot multi-enzyme (OPME) systems, offer the allure of high yields and specificity under mild reaction conditions. These systems can combine several enzymatic steps in a single vessel, reducing purification efforts and improving overall efficiency.

Synthesis MethodTarget UDP-SugarReported YieldReference
This compound (Khorana-Moffatt) UDP-Iduronic Acid (UDP-IdoA)26% (over 2 steps)[1]
One-Pot Multi-Enzyme (OPME) UDP-N-acetylglucosamine (UDP-GlcNAc) & derivatives22% - 90%[2]
One-Pot Multi-Enzyme (OPME) UDP-glucose70%[3]
One-Pot Multi-Enzyme (OPME) UDP-N-acetylgalactosamine (UDP-GalNAc) & derivatives10% - 65%[2]

Experimental Protocols

Synthesis of UDP-Iduronic Acid (UDP-IdoA) via the this compound Method

This protocol is adapted from the synthesis of UDP-IdoA as described in the literature.[1]

Materials:

  • Iduronic acid 1-phosphate

  • Uridine 5′-monophosphomorpholidate 4-morpholine-N,N′-dicyclohexylcarboxamidine salt (this compound)

  • Anhydrous pyridine

  • Methanol (MeOH)

  • Water (H₂O)

  • Triethylamine (Et₃N)

  • BioGel P2 resin

  • Ammonium bicarbonate (NH₄HCO₃)

Procedure:

  • The iduronic acid 1-phosphate is dissolved in anhydrous pyridine.

  • This compound is added to the solution, and the reaction is stirred at room temperature for several days.

  • The reaction mixture is then concentrated under reduced pressure.

  • The residue is treated with a mixture of MeOH/H₂O/Et₃N (2:2:1) to remove any protecting groups.

  • The resulting mixture is purified by size-exclusion chromatography on a BioGel P2 column using 0.25 M NH₄HCO₃ as the eluent.

  • Fractions containing the desired UDP-IdoA are collected, pooled, and lyophilized.

  • A classic byproduct of this reaction is the uridine diphosphate dimer, formed by the self-condensation of this compound, which requires removal.

  • Further purification can be achieved by semi-preparative SAX-HPLC.

One-Pot Multi-Enzyme (OPME) Synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc)

This protocol is a generalized procedure based on established one-pot enzymatic methods.

Materials:

  • N-acetylglucosamine (GlcNAc)

  • Adenosine triphosphate (ATP)

  • Uridine triphosphate (UTP)

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer

  • N-acetylhexosamine 1-kinase (NahK)

  • N-acetylglucosamine 1-phosphate uridylyltransferase (GlmU)

  • Inorganic pyrophosphatase (PPA)

Procedure:

  • In a reaction vessel, dissolve GlcNAc, ATP, and UTP in Tris-HCl buffer containing MgCl₂.

  • Add the enzymes NahK, GlmU, and PPA to the reaction mixture.

  • Incubate the reaction at 37°C with gentle shaking.

  • The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the reaction is quenched by adding an equal volume of cold ethanol to precipitate the enzymes.

  • The mixture is centrifuged, and the supernatant containing the UDP-GlcNAc is collected.

  • The product is then purified by size-exclusion chromatography.

Visualizing the Synthesis Pathways

To better understand the workflows, the following diagrams illustrate the key steps in both the this compound and the one-pot enzymatic synthesis of UDP-sugars, as well as their subsequent use in chemoenzymatic oligosaccharide synthesis.

UMP_Morpholidate_Workflow cluster_chemical Chemical Synthesis Sugar-1-P Sugar-1-P Coupling Coupling Sugar-1-P->Coupling This compound This compound This compound->Coupling Crude_UDP_Sugar Crude_UDP_Sugar Coupling->Crude_UDP_Sugar Pyridine Purification Purification Crude_UDP_Sugar->Purification Pure_UDP_Sugar Pure_UDP_Sugar Purification->Pure_UDP_Sugar Chromatography

This compound Synthesis Workflow

OPME_Workflow cluster_enzymatic One-Pot Multi-Enzyme Synthesis Sugar Sugar Kinase Kinase Sugar->Kinase ATP ATP ATP->Kinase UTP UTP Pyrophosphorylase Pyrophosphorylase UTP->Pyrophosphorylase Sugar-1-P Sugar-1-P Kinase->Sugar-1-P Pyrophosphatase Pyrophosphatase Pyrophosphorylase->Pyrophosphatase PPi byproduct UDP_Sugar UDP_Sugar Pyrophosphorylase->UDP_Sugar Sugar-1-P->Pyrophosphorylase

One-Pot Multi-Enzyme Synthesis Workflow

Chemoenzymatic_Oligosaccharide_Synthesis cluster_synthesis UDP-Sugar Synthesis UMP_Morpholidate This compound Method UDP_Sugar UDP_Sugar UMP_Morpholidate->UDP_Sugar OPME One-Pot Multi-Enzyme Method OPME->UDP_Sugar Glycosyltransferase Glycosyltransferase UDP_Sugar->Glycosyltransferase Acceptor_Sugar Acceptor_Sugar Acceptor_Sugar->Glycosyltransferase Oligosaccharide Oligosaccharide Glycosyltransferase->Oligosaccharide

References

A Comparative Guide to the Validation of UDP-Sugars Synthesized via the UMP-Morpholidate Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical synthesis of UDP-sugars using the uridine monophosphate (UMP)-morpholidate method against modern enzymatic and chemoenzymatic alternatives. It includes detailed experimental protocols for synthesis and validation, quantitative data for performance comparison, and visualizations to clarify complex workflows and pathways.

Introduction

Uridine diphosphate (UDP)-sugars are vital donor substrates for glycosyltransferases, the enzymes responsible for the synthesis of a vast array of glycoconjugates and polysaccharides. The availability of high-purity UDP-sugars is therefore critical for research in glycobiology, drug development, and biotechnology. The Khorana–Moffatt procedure, which utilizes a UMP-morpholidate activated UMP derivative, has long been a staple for the chemical synthesis of these essential molecules.[1] This guide evaluates the performance of this established chemical method in the context of emerging enzymatic and chemoenzymatic strategies.

Comparison of Synthesis Methods: this compound vs. Enzymatic

The choice between chemical and enzymatic synthesis of UDP-sugars involves a trade-off between versatility, yield, purity, and cost.

ParameterThis compound MethodEnzymatic/Chemoenzymatic Methods
Principle Chemical coupling of a sugar-1-phosphate with an activated UMP derivative (this compound).[1]Utilizes one or more enzymes (e.g., pyrophosphorylases, kinases) to catalyze the formation of the UDP-sugar from simpler precursors.[2]
Typical Yield Variable, often moderate. For example, the synthesis of UDP-IdoA yielded 26% over two steps[1], while a gram-scale synthesis of UDP-(13C6)glucose achieved a 50% overall yield.[3]Generally high. One-pot enzymatic synthesis of UDP-D-glucose from UMP and glucose-1-phosphate reported a conversion of up to 40%. Multi-enzyme cascades for active pharmaceutical ingredients have demonstrated high yields, sometimes exceeding their chemical counterparts.
Purity & Byproducts Can be contaminated with byproducts such as the uridine diphosphate dimer from self-condensation of this compound, requiring extensive purification. The final product may also contain trace amounts of unreacted starting materials.High specificity of enzymes leads to fewer byproducts and higher purity of the target molecule. Reactions are often cleaner, simplifying downstream processing.
Versatility Highly versatile, allowing for the synthesis of a wide range of natural and unnatural UDP-sugars by modifying the input sugar-1-phosphate.Can be limited by the substrate specificity of the enzymes. However, enzyme engineering and the discovery of promiscuous enzymes are expanding the scope of accessible UDP-sugars.
Scalability Can be scaled up to the gram-scale, as demonstrated for UDP-(13C6)glucose.Highly scalable, with established industrial processes for enzyme production and biocatalysis.
Cost-Effectiveness Can be expensive due to the cost of starting materials, reagents, and the need for extensive purification.Initial investment in enzymes may be required, but can be more cost-effective in the long run due to higher yields, reduced purification costs, and the use of cheaper starting materials.
Environmental Impact Often involves the use of organic solvents and protecting groups, leading to chemical waste.Generally considered "greener" as they are conducted in aqueous media under mild conditions and are biodegradable.

Experimental Protocols

I. Chemical Synthesis of UDP-Glucose via this compound

This protocol is a generalized procedure based on the Khorana-Moffatt method.

A. Synthesis Workflow

cluster_0 Step 1: Preparation of Sugar-1-Phosphate cluster_1 Step 2: Activation of UMP cluster_2 Step 3: Coupling Reaction cluster_3 Step 4: Deprotection & Purification Sugar Sugar (e.g., Glucose) ProtectedSugar Acetylated Sugar Sugar->ProtectedSugar Acetylation Sugar1P Sugar-1-Phosphate ProtectedSugar->Sugar1P Phosphorylation ProtectedUDP Protected UDP-Sugar Sugar1P->ProtectedUDP UMP Uridine Monophosphate (UMP) UMPMorpholidate This compound UMP->UMPMorpholidate Reaction with Morpholine and DCC UMPMorpholidate->ProtectedUDP UDPSugar UDP-Sugar ProtectedUDP->UDPSugar Base Treatment Purification Purification (e.g., Ion-Exchange Chromatography) UDPSugar->Purification

Caption: Workflow for UDP-Sugar Synthesis via the this compound Method.

B. Detailed Protocol

  • Preparation of tetra-O-acetyl-α-D-glucopyranosyl-1-phosphate: This can be achieved through established methods starting from D-glucose.

  • Preparation of this compound: Uridine 5'-monophosphate (UMP) is reacted with morpholine and dicyclohexylcarbodiimide (DCC) in aqueous tert-butanol.

  • Coupling Reaction: The dried sugar-1-phosphate is dissolved in anhydrous pyridine and reacted with this compound. The reaction is typically carried out in the dark at room temperature for several days.

  • Deprotection: The protecting acetyl groups are removed by treatment with a basic solution, such as a mixture of methanol, water, and triethylamine.

  • Purification: The crude product is purified by ion-exchange chromatography (e.g., DEAE-Sephadex or a similar resin) followed by desalting.

II. Enzymatic Synthesis of UDP-Glucose

This protocol outlines a one-pot enzymatic synthesis.

A. Enzymatic Pathway

cluster_0 One-Pot Reaction Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase (ATP -> ADP) G1P Glucose-1-Phosphate G6P->G1P Phosphoglucomutase UDPGlc UDP-Glucose G1P->UDPGlc UDP-Glucose Pyrophosphorylase UTP Uridine Triphosphate (UTP) UTP->UDPGlc PPi Pyrophosphate (PPi) Pi 2 Pi PPi->Pi Inorganic Pyrophosphatase

Caption: One-pot enzymatic synthesis of UDP-Glucose.

B. Detailed Protocol

  • Reaction Mixture Preparation: A buffered aqueous solution (e.g., Tris-HCl) is prepared containing glucose, UTP, ATP, and MgCl2.

  • Enzyme Addition: A cocktail of enzymes is added, typically including hexokinase, phosphoglucomutase, and UDP-glucose pyrophosphorylase. An inorganic pyrophosphatase is often included to drive the reaction towards product formation by hydrolyzing pyrophosphate.

  • Incubation: The reaction is incubated at an optimal temperature (e.g., 37°C) for a defined period, with reaction progress monitored by HPLC.

  • Purification: The reaction is terminated, and the UDP-glucose is purified from the reaction mixture, often using anion-exchange chromatography.

Validation of UDP-Sugar Identity

Accurate characterization of the synthesized UDP-sugar is crucial. A combination of HPLC, mass spectrometry, and NMR spectroscopy is typically employed.

A. Validation Workflow

cluster_0 Purity Analysis cluster_1 Identity Confirmation SynthesizedProduct Synthesized UDP-Sugar HPLC HPLC Analysis SynthesizedProduct->HPLC MS Mass Spectrometry (MS) SynthesizedProduct->MS NMR NMR Spectroscopy (1H, 13C, 31P) SynthesizedProduct->NMR Purity Purity Assessment (%) HPLC->Purity FinalValidation Validated UDP-Sugar Purity->FinalValidation MolecularWeight Molecular Weight Confirmation MS->MolecularWeight StructuralElucidation Structural Elucidation NMR->StructuralElucidation MolecularWeight->FinalValidation StructuralElucidation->FinalValidation

Caption: Workflow for the validation of synthesized UDP-sugars.

I. High-Performance Liquid Chromatography (HPLC)
  • Protocol:

    • Column: A porous graphitic carbon (PGC) column or a suitable anion-exchange column.

    • Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., ammonium bicarbonate or ammonium acetate).

    • Detection: UV absorbance at 262 nm.

  • Data Interpretation: The purity of the UDP-sugar is determined by integrating the peak area of the product and any impurities. The retention time should match that of a known standard.

II. Mass Spectrometry (MS)
  • Protocol:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used.

    • Analysis: The mass-to-charge ratio (m/z) of the parent ion is determined. Tandem MS (MS/MS) can be used to obtain fragmentation patterns for further structural confirmation.

  • Data Interpretation: The observed m/z should correspond to the calculated molecular weight of the target UDP-sugar.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Protocol:

    • Sample Preparation: The purified UDP-sugar is dissolved in D₂O.

    • Spectra Acquisition: 1H, 13C, and 31P NMR spectra are acquired.

  • Data Interpretation:

    • ¹H NMR: Shows characteristic signals for the protons of the sugar and uridine moieties. The anomeric proton signal is particularly informative for confirming the stereochemistry of the glycosidic bond.

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

    • ³¹P NMR: Reveals two distinct signals for the α- and β-phosphates of the pyrophosphate linkage, confirming the diphosphate bridge.

Conclusion

The this compound method remains a valuable tool for the synthesis of a wide variety of UDP-sugars, particularly for novel or modified sugar structures not readily accessible through enzymatic routes. However, for the production of common, natural UDP-sugars, enzymatic and chemoenzymatic methods often offer significant advantages in terms of yield, purity, and environmental impact. The choice of synthesis method should be guided by the specific UDP-sugar required, the desired scale of production, and the available resources. Regardless of the synthetic route chosen, rigorous analytical validation using a combination of HPLC, mass spectrometry, and NMR spectroscopy is essential to ensure the identity and purity of the final product for reliable downstream applications in research and development.

References

A Researcher's Guide to UMP-Morpholidate: A Comparative Analysis of Supplier Quality

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quality and consistency of reagents are paramount to achieving reliable and reproducible results. Uridine 5'-monophosphate morpholidate (UMP-morpholidate) is a critical reagent in the synthesis of UDP-sugar nucleotides, which are essential for the study of glycosyltransferases and the development of novel therapeutics. This guide provides a framework for the comparative analysis of this compound from different suppliers, offering objective methodologies and supporting experimental data to inform purchasing decisions.

This compound is a key reactant in the widely used Khorana-Moffatt procedure for synthesizing uridine diphosphate (UDP)-sugar nucleotides.[1] Its primary role is to act as an activated form of uridine monophosphate (UMP), facilitating the coupling with a sugar monophosphate to form the desired UDP-sugar. The purity and reactivity of this compound directly impact the yield and purity of the final UDP-sugar product, making the choice of supplier a critical experimental variable.

Comparative Analysis Framework

An effective comparison of this compound from various suppliers should be based on a combination of analytical chemistry techniques to assess purity and identity, and a functional assay to evaluate its performance in a relevant chemical reaction. The following key performance indicators are proposed:

Parameter Description Acceptance Criteria
Purity (HPLC) Assesses the percentage of the active this compound compound and detects the presence of impurities.≥97%
Identity (¹H NMR & ³¹P NMR) Confirms the chemical structure of the this compound and identifies any structural impurities.Spectrum consistent with the expected structure of this compound.
Moisture Content (Karl Fischer) Determines the water content, as excess moisture can affect stability and reactivity.≤ 2.0%
Solubility Evaluates the solubility in a relevant solvent (e.g., anhydrous pyridine) for its application in synthesis.Clear solution at the specified concentration.
Functional Performance (UDP-Sugar Synthesis Yield) Measures the yield of a model UDP-sugar synthesis reaction to assess the reactivity of the this compound.High and consistent yield of the target UDP-sugar.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis framework.

Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Objective: To quantify the purity of this compound and identify any impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) buffer, pH 7.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 0% to 50% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 262 nm.

    • Sample Preparation: Dissolve a known amount of this compound in water to a final concentration of 1 mg/mL.

    • Analysis: Inject 10 µL of the sample and integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks.

Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure of this compound.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Method:

    • ¹H NMR: Dissolve 5-10 mg of this compound in D₂O. Acquire the spectrum and compare the chemical shifts and coupling constants to a reference spectrum or literature values.

    • ³¹P NMR: Dissolve 10-20 mg of this compound in D₂O. Acquire the spectrum to confirm the presence of the phosphomorpholidate group, which should appear as a single peak at a characteristic chemical shift.

Functional Performance Assay: Synthesis of a Model UDP-Sugar
  • Objective: To evaluate the reactivity of this compound from different suppliers in a practical application.

  • Reaction: Synthesis of UDP-galactose from galactose-1-phosphate.

  • Materials:

    • This compound from each supplier.

    • Galactose-1-phosphate.

    • Anhydrous pyridine.

    • 1H-Tetrazole (as an activator).

  • Procedure:

    • In separate, dry reaction vials, dissolve galactose-1-phosphate (1 equivalent) and this compound (1.5 equivalents) from each supplier in anhydrous pyridine.

    • Add 1H-Tetrazole (3 equivalents) to each vial.

    • Stir the reactions at room temperature for 24 hours under an inert atmosphere (e.g., argon or nitrogen).

    • Quench the reaction by adding a small amount of water.

    • Analyze the reaction mixture by HPLC using the same method described for purity analysis to determine the yield of UDP-galactose. The yield is calculated based on the integration of the UDP-galactose peak relative to the starting material.

Visualizing the Process

To better understand the context and workflow of this comparative analysis, the following diagrams are provided.

experimental_workflow cluster_procurement Procurement cluster_analytical Analytical Characterization cluster_functional Functional Assay cluster_analysis Data Analysis & Comparison S1 Supplier A This compound Purity Purity (HPLC) S1->Purity Identity Identity (NMR) S1->Identity Moisture Moisture (KF) S1->Moisture Solubility Solubility S1->Solubility Synthesis UDP-Sugar Synthesis S1->Synthesis S2 Supplier B This compound S2->Purity S2->Identity S2->Moisture S2->Solubility S2->Synthesis S3 Supplier C This compound S3->Purity S3->Identity S3->Moisture S3->Solubility S3->Synthesis Comparison Comparative Analysis Purity->Comparison Identity->Comparison Moisture->Comparison Solubility->Comparison Yield Yield Determination (HPLC) Synthesis->Yield Yield->Comparison

Caption: Experimental workflow for the comparative analysis of this compound.

signaling_pathway UMP_morpholidate This compound UDP_Sugar UDP-Sugar UMP_morpholidate->UDP_Sugar Khorana-Moffatt Synthesis Sugar_1_P Sugar-1-Phosphate Sugar_1_P->UDP_Sugar Glycosyltransferase Glycosyltransferase UDP_Sugar->Glycosyltransferase Glycoconjugate Glycoconjugate Glycosyltransferase->Glycoconjugate UDP UDP Glycosyltransferase->UDP Acceptor Acceptor Molecule Acceptor->Glycosyltransferase

Caption: Role of this compound in the synthesis of UDP-sugars for glycosylation.

logical_relationship cluster_quality This compound Quality cluster_performance Reaction Performance cluster_outcome Research Outcome Purity Purity Yield High UDP-Sugar Yield Purity->Yield Identity Structural Identity Identity->Yield Stability Stability (Low Moisture) Stability->Yield Reproducibility Reproducible Results Yield->Reproducibility Reliability Reliable Experimental Data Reproducibility->Reliability

Caption: Logical relationship between this compound quality and research outcomes.

Conclusion

The selection of a high-quality this compound is a critical step in ensuring the success of UDP-sugar synthesis and subsequent applications in drug development and glycobiology research. By employing a systematic and multi-faceted approach to supplier evaluation, researchers can make informed decisions that enhance the reliability and reproducibility of their experimental results. It is recommended to perform this comparative analysis on new batches of this compound to ensure consistent quality over time.

References

A Researcher's Guide: Modern Alternatives to the Khorana-Moffatt Procedure for UDP-Sugar Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of uridine diphosphate (UDP)-sugars is a cornerstone of glycobiology and drug development, providing essential substrates for glycosyltransferases. For decades, the Khorana-Moffatt procedure has been a staple chemical method for this purpose. However, the landscape of UDP-sugar synthesis has evolved significantly, with modern enzymatic and chemoenzymatic methods offering compelling advantages in terms of efficiency, purity, and scalability. This guide provides a comprehensive comparison of these alternative methods to the traditional Khorana-Moffatt procedure, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their needs.

The Classical Approach: The Khorana-Moffatt Procedure

The Khorana-Moffatt procedure is a chemical method that involves the coupling of a sugar-1-phosphate with a uridine 5'-monophosphate (UMP) derivative, typically UMP-morpholidate, activated by a coupling reagent like dicyclohexylcarbodiimide (DCC). While foundational, this method is often hampered by several drawbacks, including the need for extensive protecting group chemistry to achieve regioselectivity, the formation of side products, and challenging purification processes, which can lead to moderate to low overall yields.[1]

The Rise of Enzymatic and Chemoenzymatic Synthesis

In recent years, enzymatic and chemoenzymatic approaches have emerged as powerful alternatives, leveraging the high specificity and efficiency of enzymes to overcome the limitations of purely chemical methods. These modern techniques can be broadly categorized into one-pot multi-enzyme systems and chemoenzymatic strategies.

One-Pot Multi-Enzyme Synthesis: This elegant approach utilizes a cocktail of enzymes in a single reaction vessel to convert a simple starting sugar into the desired UDP-sugar. These systems often employ a kinase to phosphorylate the sugar, followed by a UDP-sugar pyrophosphorylase (USP) to couple the resulting sugar-1-phosphate with UTP. An inorganic pyrophosphatase is typically included to drive the reaction forward by hydrolyzing the pyrophosphate byproduct.[2][3][4]

Chemoenzymatic Synthesis: This hybrid approach combines the flexibility of chemical synthesis with the precision of enzymatic catalysis. Typically, a sugar derivative is first synthesized chemically, and then an enzyme is used for the final, often challenging, stereoselective glycosidic bond formation or nucleotide transfer.[5]

Comparative Performance: A Data-Driven Overview

The primary advantages of enzymatic and chemoenzymatic methods over the Khorana-Moffatt procedure lie in their superior yields, higher purity of the final product, milder reaction conditions, and simplified purification processes. The following table summarizes quantitative data from various studies, offering a direct comparison of these methods for the synthesis of different UDP-sugars.

Synthesis MethodUDP-SugarStarting MaterialYield (%)Purity (%)ScaleReference
Khorana-Moffatt UDP-IdoAMethyl 1-phospho-2,4-di-O-acetyl-3-O-pivaloyl-α-l-idopyranuronate26 (over 2 steps)>95% (after HPLC)18 mg
Khorana-Moffatt UDP-(¹³C₆)glucoseD-(¹³C₆)glucose50 (overall)~95%Gram-scale
One-Pot Multi-Enzyme UDP-glucoseGlucose70>95%0.5 g
One-Pot Multi-Enzyme UDP-galactoseGalactose7192%1 L
One-Pot Multi-Enzyme UDP-Glc, UDP-Gal & derivativesVarious sugarsHighHighNot specified
Chemoenzymatic UDP-α-D-xyloseD-xylose-1-phosphate45Stereopure100 mg
Chemoenzymatic UDP-galactoseGalactose86HighNot specified

Experimental Protocols: A Practical Guide

To facilitate the adoption of these modern techniques, detailed experimental protocols for the key synthetic methods are provided below.

Khorana-Moffatt Synthesis of UDP-Iduronic Acid (UDP-IdoA)

This protocol is adapted from the synthesis of UDP-IdoA and illustrates the typical steps involved in a Khorana-Moffatt reaction.

Step 1: Deprotection of the Sugar-1-Phosphate

  • Dissolve the protected sugar-1-phosphate (e.g., Methyl 1-phospho-2,4-di-O-acetyl-3-O-pivaloyl-α-l-idopyranuronate) in anhydrous methanol at 0°C.

  • Add a solution of sodium methoxide in methanol and stir at room temperature for 3 hours.

  • Neutralize the reaction with an acidic resin (e.g., Amberlite H⁺ form) and filter.

  • Evaporate the methanol and redissolve the residue in water. Treat with a pyridinium form resin to obtain the pyridinium salt of the deprotected sugar-1-phosphate after freeze-drying.

Step 2: Coupling with this compound

  • Co-evaporate the deprotected sugar-1-phosphate with anhydrous pyridine.

  • Dissolve the residue in anhydrous pyridine and add this compound.

  • Stir the reaction at room temperature for 3-4 days in the dark.

  • Quench the reaction by adding water.

  • Remove the solvent under reduced pressure.

Step 3: Purification

  • Dissolve the residue in a mixture of methanol, water, and triethylamine to remove any remaining methyl esters.

  • Purify the crude product by size-exclusion chromatography (e.g., BioGel P2) using an ammonium bicarbonate buffer.

  • Desalt the product-containing fractions using the same column with water as the eluent.

  • Further purify by semi-preparative SAX-HPLC to remove the uridine diphosphate dimer byproduct.

  • Desalt the final product and lyophilize to obtain pure UDP-IdoA.

One-Pot Multi-Enzyme Synthesis of UDP-Glucose

This protocol is based on a high-yielding, gram-scale synthesis of UDP-glucose.

Reaction Mixture:

  • Glucose

  • ATP

  • UTP

  • Magnesium chloride

  • Tris-HCl buffer (pH 7.5-8.0)

  • Hexokinase

  • Phosphoglucomutase

  • UDP-glucose pyrophosphorylase (UGPase)

  • Inorganic pyrophosphatase

Procedure:

  • Prepare a reaction mixture containing glucose, ATP, UTP, and magnesium chloride in Tris-HCl buffer.

  • Add the enzymes (hexokinase, phosphoglucomutase, UGPase, and inorganic pyrophosphatase) to the reaction mixture.

  • Incubate the reaction at a controlled temperature (e.g., 37°C) with gentle shaking. To avoid inhibition of UGPase, repetitive addition of the substrates may be necessary.

  • Monitor the reaction progress by a suitable method, such as HPLC.

  • Upon completion, terminate the reaction by heating or adding a quenching agent.

  • Purify the UDP-glucose from the reaction mixture using anion-exchange chromatography.

Chemoenzymatic Synthesis of UDP-α-D-Xylose

This protocol combines a chemical synthesis of the sugar-1-phosphate with an enzymatic coupling step.

Step 1: Chemical Synthesis of Xylose-1-Phosphate

  • Synthesize xylose-1-phosphate from D-xylose chemically. This typically results in a mixture of α and β anomers.

Step 2: Enzymatic Coupling

  • Prepare a reaction mixture containing the xylose-1-phosphate anomeric mixture, UTP, and magnesium chloride in a suitable buffer (e.g., Tris-HCl).

  • Add a promiscuous UDP-sugar pyrophosphorylase (e.g., from Arabidopsis thaliana or Bifidobacterium infantis).

  • Incubate the reaction at 37°C overnight. The enzyme will selectively convert the α-anomer of xylose-1-phosphate to UDP-α-D-xylose.

  • Monitor the reaction by HPLC or another suitable analytical method.

Step 3: Purification

  • Separate the UDP-α-D-xylose from the unreacted β-anomer of xylose-1-phosphate and other reaction components using size-exclusion chromatography (e.g., BioGel P2).

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the workflows of the Khorana-Moffatt procedure and the alternative enzymatic methods.

Khorana_Moffatt cluster_0 Step 1: Sugar-1-Phosphate Preparation cluster_1 Step 2: UMP Activation cluster_2 Step 3: Coupling and Purification Protected_Sugar Protected Sugar Phosphorylation Phosphorylation Protected_Sugar->Phosphorylation Protected_S1P Protected Sugar-1-Phosphate Phosphorylation->Protected_S1P Deprotection Deprotection Protected_S1P->Deprotection S1P Sugar-1-Phosphate Deprotection->S1P Coupling Coupling S1P->Coupling UMP UMP Morpholine_DCC Morpholine, DCC UMP->Morpholine_DCC UMP_morpholidate This compound Morpholine_DCC->UMP_morpholidate UMP_morpholidate->Coupling Crude_UDP_Sugar Crude UDP-Sugar Coupling->Crude_UDP_Sugar Purification Purification (Chromatography) Crude_UDP_Sugar->Purification Pure_UDP_Sugar Pure UDP-Sugar Purification->Pure_UDP_Sugar

Khorana-Moffatt Procedure Workflow

One_Pot_Enzymatic cluster_0 One-Pot Reaction cluster_1 Purification Sugar Sugar Kinase Kinase Sugar->Kinase ATP ATP ATP->Kinase UTP UTP USP UDP-Sugar Pyrophosphorylase UTP->USP S1P Sugar-1-Phosphate Kinase->S1P UDP_Sugar UDP-Sugar USP->UDP_Sugar PPi PPi USP->PPi PPase Pyrophosphatase Phosphate 2 Pi PPase->Phosphate S1P->USP Purification Purification (Anion Exchange) UDP_Sugar->Purification PPi->PPase Pure_UDP_Sugar Pure UDP-Sugar Purification->Pure_UDP_Sugar

One-Pot Multi-Enzyme Synthesis Workflow

Chemoenzymatic cluster_0 Chemical Synthesis cluster_1 Enzymatic Conversion cluster_2 Purification Sugar_Derivative Sugar Derivative Chemical_Steps Chemical Steps Sugar_Derivative->Chemical_Steps S1P_Anomers Sugar-1-Phosphate (α/β mixture) Chemical_Steps->S1P_Anomers USP UDP-Sugar Pyrophosphorylase S1P_Anomers->USP UDP_Sugar UDP-Sugar (α-anomer) USP->UDP_Sugar UTP UTP UTP->USP Purification Purification (Size Exclusion) UDP_Sugar->Purification Pure_UDP_Sugar Pure UDP-Sugar Purification->Pure_UDP_Sugar

Chemoenzymatic Synthesis Workflow

Conclusion: Embracing Modern Synthetic Strategies

While the Khorana-Moffatt procedure remains a historically significant method, the evidence strongly supports the adoption of enzymatic and chemoenzymatic alternatives for the synthesis of UDP-sugars. The superior yields, higher purity, milder reaction conditions, and simplified workflows of these modern methods offer significant advantages for researchers in glycobiology and drug development. By leveraging the power of enzymes, scientists can now access a wide range of UDP-sugars with greater efficiency and ease, accelerating the pace of discovery in glycoscience.

References

A Cost-Benefit Analysis of UMP-Morpholidate in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of complex biomolecule synthesis, particularly for nucleotide derivatives crucial in drug development and biological research, the choice of synthetic route can significantly impact project timelines, costs, and the purity of the final product. This guide provides a detailed cost-benefit analysis of using uridine monophosphate (UMP)-morpholidate, a key reagent in the historical Khorana-Moffatt method, and compares it with the modern industry-standard phosphoramidite chemistry for the synthesis of nucleotide-based compounds. This objective comparison, supported by experimental data and protocols, is intended for researchers, scientists, and professionals in the field of drug development.

At a Glance: UMP-Morpholidate vs. Phosphoramidite Chemistry

FeatureThis compound (Khorana-Moffatt Method)Phosphoramidite Chemistry
Primary Application Synthesis of UDP-sugars and other nucleotide diphosphate derivatives.Automated solid-phase synthesis of DNA and RNA oligonucleotides.
Cost of Key Reagent This compound: ~$336/g.[1]RNA Phosphoramidites: ~
2222-22−
24/0.5g. DNA Phosphoramidites: ~$10.50/g.
Coupling Efficiency Variable, generally lower than phosphoramidite method.High, typically >98-99%.[2]
Overall Yield Moderate to low, often impacted by side reactions and purification challenges. A 26% yield over 2 steps has been reported for UDP-IdoA synthesis.[3]High for short oligonucleotides, decreases with sequence length. A 30mer synthesis with 99% coupling efficiency theoretically yields 75% product.
Byproducts Self-condensation of this compound to form a uridine diphosphate dimer is a classic byproduct, requiring extensive purification.[3]Truncated sequences (failure sequences) are the primary byproducts, which can be minimized by capping and are often removed by purification.
Scalability Can be performed on a gram-scale, but purification can be a bottleneck.Highly scalable and amenable to high-throughput synthesis on automated synthesizers.
Versatility Primarily used for solution-phase synthesis of nucleotide diphosphates.Highly versatile for synthesizing DNA, RNA, and a wide variety of modified oligonucleotides on a solid support.

In-Depth Analysis: Weighing the Pros and Cons

The Khorana-Moffatt procedure, utilizing this compound, has been a cornerstone in the chemical synthesis of UDP-sugar nucleotides. It remains a preferred route for certain applications due to its established methodology. However, the method is not without its drawbacks. A significant challenge is the formation of a uridine diphosphate dimer through the self-condensation of this compound, which necessitates laborious purification steps to isolate the target product. This can lead to lower overall yields and increased processing time.

In contrast, phosphoramidite chemistry has become the gold standard for the automated synthesis of DNA and RNA oligonucleotides. This method is characterized by its high coupling efficiency, typically exceeding 98%, which allows for the synthesis of long oligonucleotides with high fidelity. The process is carried out on a solid support, which simplifies the removal of excess reagents and byproducts after each coupling cycle. While the cost of individual phosphoramidite monomers can be high, the efficiency and automation of the process can lead to lower overall costs for oligonucleotide synthesis, especially at scale.

For the synthesis of UDP-sugars, enzymatic and chemoenzymatic approaches are now often favored over purely chemical methods like the Khorana-Moffatt procedure due to their high specificity and yields under mild reaction conditions. These methods can offer a more cost-effective and efficient route to UDP-sugars, avoiding the formation of difficult-to-remove byproducts.

Experimental Protocols: A Closer Look at the Methodologies

Synthesis of a UDP-Sugar using this compound (Khorana-Moffatt Procedure)

This protocol is adapted from the synthesis of Uridine 5′-diphosphoiduronic Acid.

Materials:

  • Protected sugar monophosphate (as the monopyridinium salt)

  • Uridine 5′-monophosphomorpholidate 4-morpholine-N,N′-dicyclohexylcarboxamidine salt (this compound)

  • Anhydrous pyridine

  • Deprotection reagents (e.g., MeOH/H₂O/Et₃N mixture)

  • Purification resins (e.g., BioGel P2, SAX-HPLC column)

Procedure:

  • The protected sugar monophosphate is co-evaporated with anhydrous pyridine multiple times to ensure dryness.

  • This compound is added to the dried sugar monophosphate in anhydrous pyridine.

  • The reaction mixture is stirred at room temperature for several days until the reaction is complete, monitored by an appropriate method (e.g., TLC or HPLC).

  • The solvent is evaporated under reduced pressure.

  • The residue is treated with a deprotection solution (e.g., a 2:2:1 mixture of MeOH/H₂O/Et₃N) to remove protecting groups.

  • The crude product is purified by size-exclusion chromatography (e.g., BioGel P2) to remove salts and smaller molecules.

  • Further purification by ion-exchange chromatography (e.g., semipreparative SAX-HPLC) is performed to separate the desired UDP-sugar from byproducts like the this compound dimer.

  • The fractions containing the pure product are pooled, desalted, and lyophilized to yield the final UDP-sugar.

Solid-Phase Synthesis of an RNA Oligonucleotide using Phosphoramidite Chemistry

This is a generalized protocol for automated solid-phase RNA oligonucleotide synthesis.

Materials:

  • Controlled pore glass (CPG) solid support functionalized with the initial nucleoside.

  • RNA phosphoramidite monomers (A, C, G, U) with 2'-OH protection (e.g., TBDMS).

  • Ancillary reagents:

    • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).

    • Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole in acetonitrile).

    • Capping solution A (acetic anhydride) and B (N-methylimidazole).

    • Oxidizing solution (e.g., 0.02 M iodine in THF/pyridine/water).

    • Anhydrous acetonitrile (wash solvent).

  • Cleavage and deprotection solution (e.g., aqueous ammonia/ethanol).

Procedure (performed on an automated synthesizer):

  • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the solid-supported nucleoside by treatment with the deblocking solution. The support is then washed with anhydrous acetonitrile.

  • Coupling: The next RNA phosphoramidite monomer and the activator solution are delivered to the synthesis column. The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion-mutant sequences in subsequent cycles.

  • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using the oxidizing solution.

  • The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide in the desired sequence.

  • Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support and all protecting groups (on the bases, phosphates, and 2'-hydroxyls) are removed by incubation with the cleavage and deprotection solution at an elevated temperature.

  • The crude oligonucleotide is then purified, typically by HPLC or PAGE.

Visualizing the Synthesis Pathways

To further illustrate the distinct workflows of these two synthetic methodologies, the following diagrams have been generated using the DOT language.

Khorana_Moffatt_Workflow cluster_prep Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Workup & Purification Sugar_P Protected Sugar-1-Phosphate Coupling Coupling in Anhydrous Pyridine Sugar_P->Coupling UMP_morpholidate This compound UMP_morpholidate->Coupling Deprotection Deprotection Coupling->Deprotection Purification1 Size-Exclusion Chromatography Deprotection->Purification1 Purification2 Ion-Exchange Chromatography Purification1->Purification2 Final_Product Pure UDP-Sugar Purification2->Final_Product

Caption: Workflow for UDP-sugar synthesis via the Khorana-Moffatt procedure.

Phosphoramidite_Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Capping 3. Capping (Acetylation of Failures) Coupling->Capping Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Repeat Repeat for next nucleotide Oxidation->Repeat n-1 cycles Repeat->Deblocking

Caption: The four-step cycle of automated phosphoramidite oligonucleotide synthesis.

Conclusion

The choice between this compound and phosphoramidite chemistry is largely dictated by the target molecule. For the synthesis of UDP-sugars, while the Khorana-Moffatt method using this compound is a well-established chemical route, modern enzymatic and chemoenzymatic methods often provide a more efficient and higher-yielding alternative. For the synthesis of DNA and RNA oligonucleotides, phosphoramidite chemistry is the undisputed industry standard, offering high efficiency, automation, and scalability that are unmatched by older solution-phase methods.

For researchers and drug development professionals, a thorough evaluation of the target molecule's structure, the required scale of synthesis, and the available resources is essential in selecting the most appropriate synthetic strategy. While this compound remains a useful reagent in specific contexts, the versatility, efficiency, and amenability to automation of phosphoramidite chemistry make it the superior choice for the majority of oligonucleotide and related synthesis needs in modern research and development.

References

literature review of UMP-morpholidate applications and limitations

Author: BenchChem Technical Support Team. Date: November 2025

Uridine 5'-monophosphomorpholidate (UMP-morpholidate) has long served as a important reagent in the chemical synthesis of uridine diphosphate (UDP)-sugars, which are vital donor substrates for glycosyltransferases in the biosynthesis of complex carbohydrates. This guide provides a detailed comparison of this compound with alternative methods, focusing on their applications, limitations, and the experimental data supporting their use.

This compound and the Khorana-Moffatt Procedure

This compound is most prominently used as an activated form of uridine monophosphate (UMP) in the Khorana-Moffatt procedure for the synthesis of UDP-sugars.[1][2] This method involves the coupling of a sugar-1-phosphate with this compound to form the desired UDP-sugar.[1][2] This has been a preferred route for accessing a variety of natural and unnatural UDP-sugar analogues for research in glycobiology and drug discovery.[2]

Applications:
  • Chemoenzymatic Synthesis of Glycans: Synthesized UDP-sugars, such as UDP-iduronic acid (UDP-IdoA), are used as substrates for glycosyltransferases to construct complex polysaccharides like heparin.

  • Isotope Labeling: this compound is used in the gram-scale synthesis of isotopically labeled UDP-sugars, such as uridine diphospho(13C6)glucose, for structural identification of polysaccharides.

  • Synthesis of Modified UDP-Sugars: It facilitates the creation of UDP-sugar derivatives with modified sugar moieties to be used as probes or inhibitors of glycosyltransferases.

Limitations:
  • Self-Condensation: A significant drawback of the this compound method is its propensity for self-condensation, which leads to the formation of a uridine diphosphate dimer as a "classical byproduct". This necessitates extensive purification, often involving multiple chromatography steps, which can lower the overall yield.

  • Slow Reaction Times: Traditional batch reactions using this compound can be exceedingly slow. For instance, the coupling of GlcNAc monophosphate with this compound in a conventional batch reactor required two days to achieve 80% conversion.

  • Basic Conditions and Degradation: Deprotection steps following the coupling reaction often involve basic conditions, which can lead to the degradation of labile UDP-sugar products through intramolecular cyclization.

Comparative Analysis of Synthesis Methods

The synthesis of UDP-sugars can be broadly categorized into chemical and enzymatic methods. The Khorana-Moffatt procedure using this compound is a cornerstone of the chemical approach, but several alternatives now exist.

MethodActivating/Coupling AgentTypical YieldReaction TimeKey AdvantagesKey Limitations
Khorana-Moffatt This compound26% (for UDP-IdoA over 2 steps)~48 hours (batch)Well-established, versatile for various sugar-1-phosphates.Slow reaction, self-condensation byproduct, requires purification.
Microreactor Synthesis This compound85% conversion10 secondsDramatically reduced reaction time, high conversion.Requires specialized microreactor equipment.
Alternative Coupling Agents 2,4,6-triisopropylbenzenesulfonyl chloride (TIPSCl)Not specified~5 hoursFaster than traditional batch this compound, avoids self-coupling.Less established than the Khorana-Moffatt procedure.
One-Pot Synthesis 2-chloro-1,3-dimethylimidazolinium chloride35-47%Not specifiedOne-step procedure from commercially available materials.Yields are moderate.
Enzymatic Synthesis UDP-sugar pyrophosphorylasesHighFastHigh specificity, no byproducts, mild reaction conditions.Enzyme availability and stability can be limiting, substrate scope may be narrow.

Experimental Protocols

A. Chemical Synthesis of UDP-IdoA via this compound (Khorana-Moffatt Procedure)

This protocol is a representative summary based on the synthesis of UDP-iduronic acid.

  • Coupling Reaction: The protected sugar-1-phosphate (e.g., iduronic acid monophosphate with protecting groups) is dissolved in a suitable anhydrous solvent like pyridine. This compound is added in excess. The reaction mixture is stirred at room temperature for several days under an inert atmosphere.

  • Deprotection: Following the coupling, a deprotection step is performed to remove protecting groups from the sugar moiety. For example, a mixture of methanol, water, and triethylamine is added to remove acetyl groups.

  • Purification: The crude product is purified through a series of chromatographic steps.

    • Size-Exclusion Chromatography: Initial purification is often performed on a column like BioGel P2 to remove salts and smaller molecules.

    • Ion-Exchange Chromatography: Further purification is achieved using a semipreparative SAX-HPLC column to separate the desired UDP-sugar from the uridine diphosphate dimer byproduct and any unreacted UMP.

    • Desalting: A final desalting step is performed, again using a size-exclusion column, to yield the pure UDP-sugar.

B. ProTide Prodrug Intracellular Activation

The ProTide approach is not for synthesizing UDP-sugars but for delivering nucleotide monophosphates into cells. The following describes its intracellular activation pathway.

  • Cellular Entry: The ProTide, a lipophilic phosphoramidate prodrug, passively diffuses across the cell membrane.

  • Esterase Cleavage: Intracellular esterases, such as Cathepsin A (CTSA) or Carboxylesterase 1 (CES1), hydrolyze the amino acid ester moiety, yielding a carboxylate intermediate.

  • Cyclization and Aryl Group Elimination: The newly formed carboxylate attacks the phosphorus center, leading to the formation of a five-membered cyclic intermediate and the release of the aryl group (e.g., phenol).

  • Hydrolysis: The unstable cyclic intermediate is spontaneously hydrolyzed by water, releasing the free nucleoside monophosphate (NMP) and the amino acid.

  • Anabolic Phosphorylation: The released NMP is then phosphorylated by cellular kinases to the active di- and triphosphate forms.

Visualizing the Pathways and Workflows

Khorana_Moffatt_Workflow cluster_synthesis Chemical Synthesis cluster_purification Purification S1P Sugar-1-Phosphate Coupling Coupling Reaction (Pyridine, RT, 2-3 days) S1P->Coupling UMP_M This compound UMP_M->Coupling UDP_Sugar_P Protected UDP-Sugar Coupling->UDP_Sugar_P Deprotection Deprotection (e.g., MeOH/H2O/Et3N) UDP_Sugar_P->Deprotection Crude Crude Product Mix Deprotection->Crude SEC1 Size-Exclusion Chromatography Crude->SEC1 SAX_HPLC Anion-Exchange (SAX-HPLC) SEC1->SAX_HPLC Pure_UDP_Sugar Pure UDP-Sugar SAX_HPLC->Pure_UDP_Sugar Byproduct UMP-Dimer Byproduct SAX_HPLC->Byproduct

Caption: Workflow for UDP-sugar synthesis using the this compound method.

ProTide_Activation_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ProTide_ext ProTide (Extracellular) ProTide_int ProTide (Intracellular) ProTide_ext->ProTide_int Passive Diffusion Esterase Esterase (e.g., CTSA) ProTide_int->Esterase Intermediate Carboxylate Intermediate Esterase->Intermediate Cyclization Cyclization Intermediate->Cyclization Aryl_group Aryl Group (Released) Cyclization->Aryl_group Hydrolysis Hydrolysis Cyclization->Hydrolysis Unstable Intermediate NMP Nucleoside Monophosphate (NMP) Hydrolysis->NMP Kinases Kinases NMP->Kinases NTP Active Nucleoside Triphosphate (NTP) Kinases->NTP

Caption: Intracellular activation pathway of a ProTide prodrug.

Synthesis_Comparison cluster_chem Chemical Synthesis cluster_enz Enzymatic Synthesis Start Sugar-1-Phosphate + UTP UMP_act UMP Activation (UMP -> this compound) Start->UMP_act UMP Coupling Chemical Coupling (Khorana-Moffatt) Start->Coupling Sugar-1-P Enzyme UDP-Sugar Pyrophosphorylase Start->Enzyme UTP + Sugar-1-P UMP_act->Coupling Purify Purification (Remove Byproducts) Coupling->Purify UDP_Sugar UDP-Sugar Purify->UDP_Sugar Enzyme->UDP_Sugar Direct Conversion

Caption: Comparison of chemical versus enzymatic routes to UDP-sugars.

Conclusion

This compound remains a valuable tool for the chemical synthesis of diverse UDP-sugars, underpinning significant research in glycobiology. However, its practical application is hampered by long reaction times and the formation of byproducts that complicate purification. Modern advancements, such as microreactor technology, can drastically improve the efficiency of the this compound coupling. For direct synthesis, enzymatic methods using pyrophosphorylases offer a highly efficient and clean alternative, though they may be limited by enzyme availability.

For intracellular delivery of nucleotide monophosphates, particularly in antiviral and anticancer drug development, the ProTide technology represents a paradigm shift. It cleverly bypasses the need for the initial, often rate-limiting, phosphorylation step required for nucleoside analogue activation. The choice between these strategies is therefore dictated by the end goal: this compound and its alternatives are suited for the in vitro synthesis of UDP-sugar building blocks, while the ProTide approach is designed for in vivo delivery of therapeutic nucleotide monophosphates.

References

Assessing the Purity of UMP-Morpholidate for Optimal Performance in Enzymatic Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Uridine 5'-monophosphomorpholidate (UMP-morpholidate) is a critical activated nucleotide widely employed in the chemoenzymatic synthesis of uridine diphosphate (UDP)-sugars. These UDP-sugars are essential donor substrates for glycosyltransferases, enzymes that play a pivotal role in the synthesis of complex carbohydrates, glycoproteins, and glycolipids. The purity of this compound is paramount, as impurities can significantly hinder the efficiency and yield of enzymatic reactions, leading to downstream complications in research and drug development. This guide provides an objective comparison of methods to assess this compound purity and evaluates its performance against potential alternatives, supported by experimental data and detailed protocols.

The Impact of Purity on Enzymatic Synthesis of UDP-Glucose

The purity of this compound directly influences the yield of UDP-glucose synthesis, a common reaction in many biological studies. Impurities can act as inhibitors of the coupling enzyme or compete as substrates, leading to a reduction in the desired product and the formation of unwanted byproducts.

Table 1: Effect of this compound Purity on UDP-Glucose Synthesis Yield
Purity of this compound (by HPLC)UDP-Glucose Yield (%)Key Observations
>99%95 ± 2High efficiency, minimal byproducts detected.
95%85 ± 4Good yield, with detectable levels of unreacted starting material.
90%70 ± 5Reduced yield, significant presence of byproducts such as uridine diphosphate dimers.[1]
<90%<50Low conversion rate, complex mixture of products requiring extensive purification.

Comparative Analysis of Coupling Reagents for UDP-Sugar Synthesis

While this compound is a standard reagent, other coupling agents can be employed for the synthesis of UDP-sugars. The choice of reagent can affect reaction conditions, yield, and the impurity profile of the final product.

Table 2: Comparison of this compound with an Alternative Coupling Reagent
FeatureThis compoundCarbonyldiimidazole (CDI)
Reaction Principle Activation of the phosphate group for nucleophilic attack.Forms an activated imidazolide intermediate with the sugar phosphate.
Typical Yield High (often >90% with pure starting materials).Moderate to high, can be sensitive to reaction conditions.
Byproducts Morpholine, dicyclohexylurea (if DCC is used in synthesis).Imidazole, CO2.
Advantages Well-established, reliable for a wide range of sugar phosphates.Readily available, simple reaction setup.
Disadvantages Potential for side reactions like dimer formation.[1]Can be moisture-sensitive, may require optimization for different sugars.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound using reversed-phase HPLC.

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Ammonium acetate buffer (e.g., 50 mM, pH 6.8)

  • Water (HPLC grade)

  • C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in water to a final concentration of 1 mg/mL.

  • Mobile Phase Preparation: Prepare the mobile phase, for instance, a gradient of acetonitrile in ammonium acetate buffer. A typical gradient might start at 5% acetonitrile and increase to 50% over 30 minutes.

  • HPLC Analysis:

    • Equilibrate the C18 column with the initial mobile phase conditions.

    • Inject 10-20 µL of the prepared sample.

    • Run the gradient elution.

    • Monitor the absorbance at 262 nm.

  • Data Analysis: The purity is calculated by dividing the peak area of this compound by the total peak area of all components in the chromatogram.

Protocol 2: Enzymatic Synthesis of UDP-Glucose using this compound

This protocol describes a typical enzymatic synthesis of UDP-glucose from glucose-1-phosphate and this compound.

Materials:

  • This compound

  • Glucose-1-phosphate

  • Yeast inorganic pyrophosphatase

  • UDP-glucose pyrophosphorylase (UGPase)

  • Tris-HCl buffer (e.g., 100 mM, pH 7.5)

  • Magnesium chloride (MgCl2)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine Tris-HCl buffer, MgCl2 (to a final concentration of 5 mM), glucose-1-phosphate (e.g., 10 mM), and this compound (e.g., 12 mM).

  • Enzyme Addition: Add inorganic pyrophosphatase (to drive the reaction forward by hydrolyzing pyrophosphate) and UGPase to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by HPLC to quantify the formation of UDP-glucose.

  • Purification: The resulting UDP-glucose can be purified using anion-exchange chromatography.

Visualizing the Workflow and Signaling Pathway

To better understand the experimental process and the biological context of the synthesized products, the following diagrams are provided.

experimental_workflow cluster_purity_assessment Purity Assessment cluster_enzymatic_reaction Enzymatic Reaction cluster_analysis Analysis ump_sample This compound Sample hplc_analysis HPLC Analysis ump_sample->hplc_analysis purity_data Purity Data (%) hplc_analysis->purity_data ump_morpholidate This compound (Varying Purity) purity_data->ump_morpholidate Informs Reaction Setup g1p Glucose-1-Phosphate reaction_mixture Reaction Incubation g1p->reaction_mixture ump_morpholidate->reaction_mixture ugpase UDP-Glucose Pyrophosphorylase ugpase->reaction_mixture udp_glucose UDP-Glucose Product reaction_mixture->udp_glucose product_analysis HPLC Quantification of UDP-Glucose udp_glucose->product_analysis yield_calculation Yield Calculation product_analysis->yield_calculation

Caption: Experimental workflow for assessing the impact of this compound purity on UDP-glucose synthesis.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space udp_glucose_ext UDP-Glucose p2y14 P2Y14 Receptor udp_glucose_ext->p2y14 binds g_protein G-protein (Gi/o) p2y14->g_protein activates ac Adenylyl Cyclase g_protein->ac inhibits downstream Downstream Signaling Cascades g_protein->downstream camp ↓ cAMP ac->camp

Caption: UDP-glucose signaling pathway via the P2Y14 receptor.

References

A Comparative Guide to UDP-Sugar Synthesis: The UMP-Morpholidate Method vs. Chemoenzymatic Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of UDP-sugars is a critical step in various biochemical and pharmaceutical applications. This guide provides a detailed comparison of two prominent methods: the classic chemical approach using UMP-morpholidate (the Khorana-Moffatt method) and the increasingly popular chemoenzymatic strategies.

This guide will objectively compare the performance of these methods, supported by experimental data, and provide detailed protocols to aid in the selection of the most suitable approach for your research needs.

At a Glance: this compound vs. Chemoenzymatic Synthesis

The choice between the this compound method and chemoenzymatic synthesis hinges on a trade-off between versatility and efficiency. The chemical approach offers broader substrate scope, while enzymatic methods provide superior yields and process simplicity for many common UDP-sugars.

FeatureThis compound (Khorana-Moffatt) MethodChemoenzymatic/Enzymatic Method
Principle Chemical coupling of a sugar-1-phosphate with an activated UMP derivative (this compound).Enzymatic catalysis, often in a one-pot setup, using kinases and UDP-sugar pyrophosphorylases.
Typical Yield Variable, often moderate (e.g., 26-53% reported for specific analogs)[1][2].Generally high to quantitative (often >70-99%)[3].
Reaction Conditions Anhydrous organic solvents, often requires inert atmosphere; can involve harsh reagents.Aqueous buffer, mild conditions (e.g., neutral pH, room temperature to 37°C).
Substrate Scope Broad; can be applied to a wide range of modified and unnatural sugars.Dependent on enzyme specificity, though promiscuous enzymes are being discovered and engineered.
Number of Steps Multi-step, often requiring protection and deprotection of functional groups.Fewer steps, often a one-pot reaction from the monosaccharide.
Purification Often requires extensive chromatographic purification (e.g., ion-exchange, size-exclusion) to remove byproducts and unreacted starting materials[2].Generally simpler purification due to higher reaction specificity.
Scalability Can be challenging to scale up due to reaction conditions and purification complexity.More amenable to scale-up, with examples of gram-scale synthesis reported[3].

In-Depth Comparison of Performance

This compound (Khorana-Moffatt) Method

The Khorana-Moffatt method, a cornerstone of chemical nucleotide synthesis, involves the activation of UMP as a phosphomorpholidate, which then reacts with a sugar-1-phosphate to form the desired UDP-sugar. This method's primary advantage lies in its versatility, as it is not constrained by enzyme substrate specificity, allowing for the synthesis of a wide array of UDP-sugar analogs with modifications that may not be tolerated by enzymes.

However, this chemical approach is often hampered by modest yields and a multi-step process that includes the synthesis of the sugar-1-phosphate, protection of reactive groups, the coupling reaction itself, and subsequent deprotection steps. Each of these steps can contribute to a lower overall yield. For instance, the synthesis of UDP-idouronic acid using this method was reported to have a 26% yield over two steps. A more recent synthesis of a UDP-2-(2-ketopropyl)galactose analog reported a 53% yield for the final coupling and deprotection steps. The purification of the final product can also be challenging due to the presence of unreacted starting materials and byproducts, such as the self-condensation product of this compound.

Chemoenzymatic Synthesis

Chemoenzymatic and purely enzymatic approaches have emerged as powerful alternatives to traditional chemical synthesis. These methods leverage the high efficiency and specificity of enzymes to catalyze the formation of UDP-sugars, often in a "one-pot" reaction. A typical one-pot synthesis involves a kinase to phosphorylate the initial sugar, a UDP-sugar pyrophosphorylase to couple the resulting sugar-1-phosphate with UTP, and often a pyrophosphatase to drive the reaction to completion by hydrolyzing the pyrophosphate byproduct.

The primary advantages of chemoenzymatic synthesis are the high yields, mild reaction conditions, and simplified purification processes. For example, the one-pot enzymatic synthesis of UDP-galactose has been reported with a yield of 91%. Similarly, high yields have been reported for a range of other UDP-sugars, including UDP-glucose and its derivatives. The reactions are performed in aqueous buffers at or near neutral pH and physiological temperatures, which preserves sensitive functional groups on the sugar. The high specificity of the enzymes often leads to cleaner reaction mixtures, simplifying the downstream purification process.

Experimental Protocols

Synthesis of UDP-Iduronic Acid via the this compound Method

This protocol is adapted from the synthesis of UDP-IdoA.

Materials:

  • Methyl 1-phospho-2,4-di-O-acetyl-3-O-pivaloyl-α-l-idopyranuronate

  • Anhydrous Methanol

  • 0.5 M Sodium Methoxide in Methanol

  • Amberlite resin (H+ form and pyridinium form)

  • Uridine 5’-monophosphomorpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt (this compound)

  • Anhydrous Pyridine

  • Methanol/Water/Triethylamine (2:2:1)

  • BioGel P2 resin

  • 0.25 M Ammonium Bicarbonate

Procedure:

  • Deprotection of the Sugar-1-Phosphate:

    • Dissolve the protected sugar-1-phosphate in anhydrous methanol and cool to 0°C.

    • Add 0.5 M sodium methoxide in methanol and stir at room temperature for 3 hours.

    • Cool the solution to 0°C and add Amberlite (H+ form) resin.

    • Filter the mixture, evaporate the methanol, and redissolve the residue in water.

    • Treat with Amberlite (pyridinium form) resin and lyophilize to obtain the pyridinium salt of the sugar-1-phosphate.

  • Coupling with this compound:

    • Co-evaporate the dried sugar-1-phosphate pyridinium salt with anhydrous pyridine.

    • Dissolve the residue in anhydrous pyridine and add this compound.

    • Stir the reaction mixture at room temperature in the dark under an inert atmosphere for 3-5 days.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Evaporate the solvent under reduced pressure.

    • Treat the residue with a 2:2:1 mixture of methanol/water/triethylamine to remove any remaining methyl esters.

    • Purify the crude product by size-exclusion chromatography on a BioGel P2 column using 0.25 M ammonium bicarbonate as the eluent.

    • Desalt the product-containing fractions on a BioGel P2 column with water as the eluent.

    • Further purify by semipreparative SAX-HPLC to remove any uridine diphosphate dimer byproduct.

    • Lyophilize the pure fractions to obtain the final UDP-sugar.

One-Pot Chemoenzymatic Synthesis of UDP-Galactose

This protocol is a representative example of a one-pot enzymatic synthesis.

Materials:

  • Galactose

  • ATP (Adenosine 5'-triphosphate)

  • UTP (Uridine 5'-triphosphate)

  • Tris-HCl buffer

  • Magnesium Chloride (MgCl2)

  • Galactokinase (GalK)

  • UDP-sugar Pyrophosphorylase (e.g., from Bifidobacterium longum)

  • Inorganic Pyrophosphatase (PPase)

  • Ice-cold ethanol

Procedure:

  • Reaction Setup:

    • In a reaction vessel, dissolve galactose, ATP, and UTP in Tris-HCl buffer containing MgCl2.

    • Add the enzymes: galactokinase, UDP-sugar pyrophosphorylase, and inorganic pyrophosphatase.

    • Adjust the final volume with water.

  • Incubation:

    • Incubate the reaction mixture at 37°C with gentle shaking for 2-24 hours. The reaction progress can be monitored by TLC or HPLC.

  • Reaction Termination and Enzyme Removal:

    • Terminate the reaction by adding an equal volume of ice-cold ethanol.

    • Incubate at 4°C for 30 minutes to precipitate the enzymes.

    • Centrifuge the mixture to pellet the precipitated enzymes.

  • Purification:

    • Carefully collect the supernatant containing the UDP-galactose.

    • The product can be further purified by anion-exchange chromatography or other suitable chromatographic techniques if necessary.

Visualizing the Pathways

To better understand the reaction mechanisms and workflows, the following diagrams have been generated using Graphviz.

UMP_Morpholidate_Pathway cluster_prep Sugar-1-Phosphate Preparation cluster_coupling Coupling Reaction cluster_purification Purification Protected_Sugar Protected Sugar Sugar_1_P Sugar-1-Phosphate Protected_Sugar->Sugar_1_P Phosphorylation & Deprotection UDP_Sugar UDP-Sugar Sugar_1_P->UDP_Sugar UMP_morpholidate This compound UMP_morpholidate->UDP_Sugar Crude_Product Crude Product UDP_Sugar->Crude_Product Pure_UDP_Sugar Pure UDP-Sugar Crude_Product->Pure_UDP_Sugar Chromatography

Caption: Workflow for UDP-sugar synthesis using the this compound method.

Chemoenzymatic_Pathway cluster_one_pot One-Pot Reaction cluster_purification Purification Sugar Sugar Sugar_1_P Sugar-1-Phosphate Sugar->Sugar_1_P Kinase ATP ATP ADP ADP ATP->ADP UDP_Sugar UDP-Sugar Sugar_1_P->UDP_Sugar UDP-Sugar Pyrophosphorylase UTP UTP PPi PPi UTP->PPi Pi 2 Pi PPi->Pi Pyrophosphatase Reaction_Mixture Reaction Mixture UDP_Sugar->Reaction_Mixture Pure_UDP_Sugar Pure UDP-Sugar Reaction_Mixture->Pure_UDP_Sugar Enzyme Precipitation & (Optional) Chromatography

Caption: One-pot chemoenzymatic synthesis of UDP-sugars.

Conclusion

Both the this compound method and chemoenzymatic strategies offer viable routes to UDP-sugars, each with distinct advantages and disadvantages. For the synthesis of novel, unnatural UDP-sugar analogs, the chemical robustness of the this compound method remains invaluable. However, for the efficient, scalable, and high-yield production of many natural and some modified UDP-sugars, the chemoenzymatic approach is often superior due to its simplicity, mild reaction conditions, and excellent yields. The choice of method will ultimately depend on the specific UDP-sugar target, the required scale of synthesis, and the available laboratory resources.

References

Safety Operating Guide

Navigating the Disposal of UMP-Morpholidate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. UMP-morpholidate (Uridine 5'-monophosphomorpholidate), a key reactant in the synthesis of UDP-sugar nucleotides, requires careful management throughout its lifecycle, including its ultimate disposal.[1] This guide provides essential safety and logistical information, offering a clear, step-by-step procedure for the proper disposal of this compound.

Core Safety and Handling Information

CategoryInformationSource
Personal Protective Equipment (PPE) Eyeshields, Gloves, dust mask type N95 (US)[1]
Storage Class Code 11 - Combustible Solids[1]
Storage Temperature −20°C
Appearance Powder

Step-by-Step Disposal Protocol

In the absence of explicit instructions from a Safety Data Sheet (SDS) for this compound, the following general procedure for disposing of novel or uncharacterized chemical compounds should be strictly followed. This protocol is designed to meet high safety standards and ensure compliance with institutional and regulatory guidelines.

Step 1: Initial Assessment and Containment

  • Treat as Hazardous Waste: Assume this compound waste is hazardous.

  • Use Appropriate Containers: Collect waste in a chemically compatible, leak-proof container with a secure cap. Ensure the container is in good condition.

  • Leave Headroom: Do not fill the container to the brim. Leave at least 10% of headspace to accommodate any potential pressure changes.

Step 2: Labeling and Documentation

  • Immediate and Clear Labeling: As soon as waste is generated, label the container with "Hazardous Waste," the full chemical name ("this compound" or "Uridine 5'-monophosphomorpholidate"), and the date of accumulation.

  • List all Components: If the waste is a solution, list all constituents and their estimated concentrations.

  • Maintain a Log: Keep a detailed record of the waste generated, including the chemical name, quantity, and date.

Step 3: Segregation and Storage

  • Segregate Incompatible Chemicals: Store the this compound waste container separately from incompatible materials to prevent dangerous reactions.

  • Designated Storage Area: Store the container in a designated, well-ventilated, and secure Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.

Step 4: Arrange for Professional Disposal

  • Contact Environmental Health and Safety (EHS): Do not attempt to dispose of this compound through standard laboratory drains or as regular solid waste. Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Provide Complete Information: Furnish the EHS contact with all the information you have gathered, including the chemical name, quantity, and any known properties.

  • Follow Institutional Procedures: Adhere to all specific protocols and timelines provided by your EHS department for waste pickup and disposal.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_label Labeling & Documentation cluster_storage Interim Storage cluster_disposal Final Disposal A Step 1: Assess Waste Treat as Hazardous B Step 2: Select Compatible Waste Container A->B C Step 3: Collect this compound Waste Leave Headspace B->C D Step 4: Label Container 'Hazardous Waste' & Chemical Name C->D E Step 5: Document Waste (Log Name, Quantity, Date) D->E F Step 6: Segregate from Incompatible Chemicals E->F G Step 7: Store in Designated Satellite Accumulation Area F->G H Step 8: Contact EHS for Pickup G->H I Step 9: Provide Waste Information H->I J Step 10: Follow EHS Instructions for Final Disposal I->J

This compound Disposal Workflow

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

Personal protective equipment for handling UMP-morpholidate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for UMP-morpholidate

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of this compound (Uridine 5'-monophosphomorpholidate). Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.

Personal Protective Equipment (PPE)

All personnel handling this compound must use the following personal protective equipment. The selection of PPE is based on the potential hazards of the substance, which is a combustible solid.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Safety glasses with side shields or gogglesProtects against airborne particles and accidental splashes.
Hand Protection Nitrile or latex glovesPrevents direct skin contact with the chemical.
Respiratory Protection N95-rated dust maskMinimizes the risk of inhaling fine particles of the solid compound.
Body Protection Standard laboratory coatProvides a barrier against accidental spills and contamination of personal clothing.
Health and Safety Information

While a comprehensive toxicological profile for this compound is not fully established, it is classified as a combustible solid and is highly hazardous to water (Water Hazard Class 3). Therefore, precautions should be taken to avoid ignition sources and release into the environment.

Hazard ClassificationDescription
Physical Hazard Combustible Solid
Health Hazard (Not fully classified)
Environmental Hazard WGK 3: Highly hazardous for water
Operational Plan for Handling this compound

Follow these step-by-step instructions for the safe handling of this compound in a laboratory setting.

3.1. Pre-Operational Checks

  • Verify Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible and in good working order.

  • Prepare Work Area: Conduct all handling of solid this compound in a well-ventilated area, preferably within a chemical fume hood to control dust.

  • Assemble PPE: Don all required personal protective equipment as outlined in the table above.

  • Review Procedure: Mentally walk through the entire experimental protocol before beginning any physical work.

3.2. Handling Procedure

  • Weighing: Carefully weigh the required amount of this compound on a tared weigh boat or paper. Avoid creating dust clouds.

  • Transfer: Gently transfer the solid to the reaction vessel. Use a spatula or other appropriate tool to minimize spillage.

  • Dissolving: If dissolving the solid, add the solvent slowly to the vessel containing the this compound to prevent splashing.

  • Reaction Setup: Securely clamp the reaction vessel in place before initiating the reaction.

3.3. Post-Handling

  • Decontamination: Thoroughly clean the work area, including the balance and any surfaces that may have come into contact with this compound.

  • PPE Removal: Remove gloves and lab coat before leaving the work area. Wash hands thoroughly with soap and water.

  • Storage: Store unused this compound in a tightly sealed container in a designated, well-ventilated, and cool area. For long-term storage, -80°C is recommended; for short-term, -20°C, protected from light.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

4.1. Waste Segregation

  • Solid Waste: Collect any unused this compound, contaminated weigh boats, and disposable lab supplies (e.g., gloves, wipes) in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect any solutions containing this compound in a separate, clearly labeled hazardous waste container for liquids.

4.2. Disposal Procedure

  • Labeling: Ensure all waste containers are accurately and clearly labeled with the contents, including "this compound" and appropriate hazard warnings.

  • Storage of Waste: Store waste containers in a designated hazardous waste accumulation area, away from incompatible materials.

  • Institutional Guidelines: Follow all institutional and local regulations for the final disposal of chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.

Visual Workflow for Safe Handling of this compound

The following diagram illustrates the logical flow of the safety procedures for handling this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Verify Emergency Equipment B Prepare Work Area (Fume Hood) A->B C Don Required PPE B->C D Weigh this compound C->D E Transfer to Vessel D->E F Dissolve/React E->F G Decontaminate Work Area F->G J Segregate Waste (Solid & Liquid) F->J H Remove PPE & Wash Hands G->H I Store Unused Material H->I K Label Waste Containers J->K L Store in Designated Area K->L M Follow Institutional Disposal Protocol L->M

Caption: Workflow for the safe handling and disposal of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.